Technical Documentation Center

1,3-Dithiole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dithiole-4-carboxylic acid
  • CAS: 58758-32-0

Core Science & Biosynthesis

Foundational

1,3-dithiole-4-carboxylic acid physical and chemical properties

An In-Depth Technical Guide to 1,3-Dithiole-4-Carboxylic Acid: Properties, Reactivity, and Synthetic Utility Introduction: The Versatile 1,3-Dithiole Scaffold The 1,3-dithiole ring is a five-membered, unsaturated sulfur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3-Dithiole-4-Carboxylic Acid: Properties, Reactivity, and Synthetic Utility

Introduction: The Versatile 1,3-Dithiole Scaffold

The 1,3-dithiole ring is a five-membered, unsaturated sulfur heterocycle that serves as a foundational building block in materials science and medicinal chemistry.[1] Its derivatives, most notably tetrathiafulvalene (TTF), are renowned for their electron-donating properties, which have led to the development of organic conductors, semiconductors, and superconductors.[2] Beyond materials science, the unique electronic and structural characteristics of the 1,3-dithiole core make it an intriguing pharmacophore for drug development.

This guide focuses on a key functionalized derivative: 1,3-dithiole-4-carboxylic acid . The introduction of a carboxylic acid group onto the dithiole ring provides a versatile synthetic handle for further molecular elaboration, enabling its incorporation into more complex architectures such as polymers, metal-organic frameworks (MOFs), and biologically active molecules.[3] While this specific parent compound is not as extensively documented as its more complex derivatives, its properties and reactivity can be thoroughly understood through the established principles of its constituent functional groups and data from closely related analogues. This document serves as a technical resource for researchers, synthesizing available data and predictive analysis based on established chemical theory.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1,3-dithiole-4-carboxylic acid are summarized below. These properties are critical for its handling, purification, and application in synthetic protocols.

Table 1: Physicochemical Properties of 1,3-Dithiole-4-Carboxylic Acid

PropertyValue / DescriptionRationale / Reference
Molecular Formula C₄H₄O₂S₂Calculated from structure.
Molecular Weight 148.20 g/mol Calculated from formula.
Appearance Expected to be a crystalline solid.Based on analogous heterocyclic carboxylic acids.
Melting Point Not well-documented.Data is sparse for the parent acid. Derivatives like esters or thiones have documented melting points.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. Limited solubility in nonpolar solvents.General solubility profile for small organic acids.
pKa (in water) Estimated: 2.0 - 3.2 This compound is predicted to be a relatively strong organic acid. The estimate is based on the pKa of isomeric 1,2-dithiole-4-carboxylic acids (1.8–3.2)[4] and the known acidifying effect of replacing oxygen with sulfur in thioacetic acid (pKa ~3.4) compared to acetic acid (pKa ~4.7)[5][6].

Spectroscopic Profile for Structural Elucidation

Infrared (IR) Spectroscopy

The IR spectrum provides a clear and immediate confirmation of the carboxylic acid moiety.

  • O-H Stretch: A very broad and characteristic absorption band is expected between 2500-3300 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding between acid dimers and is a hallmark of carboxylic acids.[7][8]

  • C=O Stretch: An intense, sharp absorption band should appear in the range of 1690-1760 cm⁻¹. The exact position is influenced by hydrogen bonding; in a dimeric state, this peak is typically found around 1710 cm⁻¹.[9]

  • C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1210-1320 cm⁻¹, while O-H bending vibrations appear in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions.[7]

  • C=C and C-S Stretches: Weaker absorptions corresponding to the dithiole ring's C=C double bond and C-S single bonds will also be present, typically in the fingerprint region (<1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise molecular structure.

  • ¹H NMR Spectroscopy:

    • -COOH Proton: A highly deshielded and often broad singlet is expected in the δ 10.0-12.0 ppm range.

    • Ring Protons (H-2 and H-5): Two distinct signals are anticipated for the protons on the heterocyclic ring. The proton at the C5 position (adjacent to the carboxyl group) will likely be deshielded relative to the proton at the C2 position. Their chemical shifts are predicted to be in the vinyl or heteroaromatic region (δ 6.0-8.0 ppm).

  • ¹³C NMR Spectroscopy:

    • Carboxyl Carbon (-COOH): A signal in the downfield region of δ 160-185 ppm is characteristic of a carboxylic acid carbon.[10]

    • Ring Carbons: Four distinct signals are expected for the ring carbons.

      • C4 (Carboxyl-bearing): This quaternary carbon will be significantly deshielded.

      • C5 (Vinyl): This methine carbon will appear in the vinyl region, deshielded by the adjacent carboxyl group.

      • C2 (Methylene-like): This carbon, situated between two sulfur atoms, will have a characteristic chemical shift.

      • The exact shifts can be influenced by solvent and concentration, but their relative positions are predictable.[11][12]

Chemical Properties and Synthetic Reactivity

The reactivity of 1,3-dithiole-4-carboxylic acid is governed by three primary features: the acidic proton, the electrophilic C2 position of the dithiole ring, and the carboxyl group as a synthetic handle.

Acidity and Deprotonation

As established by its low estimated pKa, 1,3-dithiole-4-carboxylic acid is a potent proton donor. Treatment with a mild base (e.g., sodium bicarbonate, triethylamine) will readily and quantitatively deprotonate the carboxyl group to form the corresponding carboxylate salt. This anionic form enhances water solubility and can be used in salt-formation strategies or as a nucleophile in certain reactions.

Reactivity of the 1,3-Dithiole Ring

The electronic nature of the 1,3-dithiole ring dictates its reactivity.

  • Electrophilicity at C2: Theoretical calculations and experimental evidence show that the C2 carbon (between the two sulfur atoms) has the lowest electron density.[1] In the presence of a strong acid or after hydride abstraction, the molecule can form a 1,3-dithiolylium cation, which is a stable 6π electron aromatic system.[1] This cation is highly electrophilic at the C2 position and readily undergoes attack by a wide range of nucleophiles (e.g., amines, alkoxides, Grignard reagents) to yield 2-substituted 1,3-dithioles.[13][14]

  • Ring Stability and Opening: The 1,3-dithiole ring is generally stable under acidic and neutral conditions. However, certain strong nucleophiles or bases can induce ring-opening reactions.[15] For example, related 1,3-dithiol-2-one systems can be reversibly opened by base to form an ene-dithiolate, which can act as a trap for electrophiles like CO₂.[16]

Reactivity cluster_acid Acid-Base Chemistry cluster_ring Ring Reactivity cluster_carboxyl Carboxyl Group Derivatization Acid 1,3-Dithiole-4-COOH Salt 1,3-Dithiole-4-COO⁻ Na⁺ Acid->Salt Deprotonation Base Base (e.g., NaHCO₃) Dithiole 1,3-Dithiole Ring Cation 1,3-Dithiolylium Cation Dithiole->Cation Hydride Abstraction or Acid Product 2-Nu-1,3-Dithiole Cation->Product Nucleophilic Attack at C2 Nucleophile Nucleophile (Nu⁻) Acid2 1,3-Dithiole-4-COOH Ester Ester (-COOR) Acid2->Ester Esterification Amide Amide (-CONR₂) Acid2->Amide Amide Coupling AcidChloride Acid Chloride (-COCl) Acid2->AcidChloride e.g., SOCl₂ Workflow Start Aryl Aldehyde Step1 Step 1: Benzoin Condensation Start->Step1 Benzoin Benzoin Product Step1->Benzoin Thiamine catalyst Step2 Step 2: Chlorination Benzoin->Step2 Chloride α-Chloro Ketone Step2->Chloride SOCl₂ or PPh₃/CCl₄ Step3 Step 3: Xanthate Formation Chloride->Step3 Xanthate Xanthate Ester Step3->Xanthate Potassium Ethyl Xanthate Step4 Step 4: Ring Closure & Cyclization Xanthate->Step4 Product 4,5-Diaryl-1,3-dithiol-2-one Step4->Product HBr / Acetic Acid

Workflow for the synthesis of a dithiole-2-one precursor.
Step-by-Step Methodology
  • Step 1: Benzoin Condensation

    • Procedure: An aryl aldehyde (2.0 eq) is dissolved in ethanol. A catalytic amount of thiamine hydrochloride and an aqueous solution of sodium hydroxide are added. The mixture is heated at reflux for 2-3 hours. Upon cooling, the benzoin product crystallizes and is collected by vacuum filtration.

    • Causality: The thiamine catalyst facilitates the umpolung (reactivity inversion) of the aldehyde, allowing one molecule to act as a nucleophile and attack another, forming the C-C bond of the benzoin product.

  • Step 2: Conversion to α-Chloro Ketone

    • Procedure: The dried benzoin product (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Triphenylphosphine (1.2 eq) and carbon tetrachloride (1.5 eq) are added, and the reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

    • Causality: This is an Appel-type reaction where the hydroxyl group is converted into a good leaving group and displaced by chloride, yielding the reactive α-chloro ketone intermediate.

  • Step 3: Formation of the Xanthate Ester

    • Procedure: The purified α-chloro ketone (1.0 eq) is dissolved in acetone. Potassium ethyl xanthate (1.1 eq) is added, and the mixture is stirred at room temperature for 4-6 hours. The potassium chloride precipitate is removed by filtration, and the solvent is evaporated from the filtrate to yield the crude xanthate ester.

    • Causality: The xanthate anion is a potent sulfur nucleophile that displaces the chloride via an Sₙ2 reaction. This step introduces the necessary sulfur atoms for the subsequent cyclization.

  • Step 4: Acid-Catalyzed Cyclization

    • Procedure: The crude xanthate ester is treated with a solution of hydrobromic acid in glacial acetic acid (e.g., 33% HBr in AcOH). The mixture is stirred at room temperature for 12-24 hours. The resulting precipitate, the 4,5-diaryl-1,3-dithiol-2-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Causality: The strong acid protonates the carbonyl oxygen of the xanthate, promoting an intramolecular cyclization cascade. The sulfur atoms attack the ketone and the xanthate carbonyls, ultimately eliminating ethanol and forming the stable 1,3-dithiol-2-one ring. [17] From this type of intermediate, further steps involving ring modification and functional group interconversion would be required to arrive at the target 1,3-dithiole-4-carboxylic acid.

Conclusion and Future Outlook

1,3-dithiole-4-carboxylic acid represents a molecule of significant potential, bridging the gap between the unique electronic properties of the dithiole heterocycle and the vast synthetic possibilities offered by the carboxylic acid functional group. While comprehensive characterization data for the parent compound remains elusive in the public domain, its physical and chemical properties can be reliably predicted. Its enhanced acidity and the dual reactivity of its ring and carboxyl moiety make it a highly attractive building block for creating novel materials with tailored electronic properties and for developing new classes of bioactive compounds. Further research into the streamlined synthesis and detailed characterization of this fundamental scaffold is warranted and will undoubtedly unlock new opportunities in both materials science and drug discovery.

References

Sources

Exploratory

Crystal structure and molecular geometry of 1,3-dithiole-4-carboxylic acid

An In-Depth Technical Guide to the Anticipated Crystal Structure and Molecular Geometry of 1,3-Dithiole-4-Carboxylic Acid Introduction: The Significance of 1,3-Dithioles The 1,3-dithiole ring system is a sulfur-containin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Crystal Structure and Molecular Geometry of 1,3-Dithiole-4-Carboxylic Acid

Introduction: The Significance of 1,3-Dithioles

The 1,3-dithiole ring system is a sulfur-containing heterocycle that has garnered significant interest in materials science and medicinal chemistry.[1] Derivatives of 1,3-dithiole are key components in the synthesis of tetrathiafulvalene (TTF) and its analogs, which are renowned for their applications in organic conductors.[2] The incorporation of functional groups, such as a carboxylic acid, onto the 1,3-dithiole scaffold introduces opportunities for forming novel supramolecular assemblies through hydrogen bonding and for the development of new bioactive molecules. Understanding the three-dimensional structure of these molecules is paramount for predicting their physical properties and biological activity.

Anticipated Molecular Geometry

Based on the analysis of related crystal structures, such as 4-methoxycarbonyl-1,3-dithiole-2-thione[3], and fundamental principles of chemical bonding, the molecular geometry of 1,3-dithiole-4-carboxylic acid can be predicted with a high degree of confidence.

The 1,3-dithiole ring is expected to be nearly planar. This planarity arises from the sp² hybridization of the carbon atoms in the double bond and the delocalization of π-electrons within the ring. The presence of the carboxylic acid group is unlikely to significantly distort the planarity of the dithiole ring itself.

Table 1: Predicted Bond Lengths and Angles for 1,3-Dithiole-4-Carboxylic Acid

ParameterPredicted ValueJustification
C=C Bond Length~1.34 ÅTypical for a double bond in a five-membered ring.
C-S Bond Lengths~1.75 ÅCharacteristic of C(sp²)-S single bonds in dithiole systems.
S-C-S Bond Angle~95°Consistent with the geometry of a five-membered ring containing two sulfur atoms.
C-C-COOH Bond Angle~125°Influenced by the sp² hybridization of the ring carbon.
O-C=O Bond Angle~123°Typical for a carboxylic acid group.
C-O-H Bond Angle~109°Standard for a hydroxyl group.

The carboxylic acid group itself possesses a planar geometry due to resonance.[4] The two carbon-oxygen bond lengths in a free carboxylic acid are distinct, with the C=O bond being shorter (around 1.20 Å) and the C-OH bond being longer (around 1.34 Å).[4]

Caption: Predicted molecular structure of 1,3-dithiole-4-carboxylic acid.

Expected Crystal Structure and Intermolecular Interactions

The presence of the carboxylic acid group is the primary determinant of the crystal packing in 1,3-dithiole-4-carboxylic acid. Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, typically resulting in the formation of centrosymmetric dimers.[5][6][7]

In the solid state, it is highly probable that two molecules of 1,3-dithiole-4-carboxylic acid will associate via hydrogen bonds between their carboxylic acid moieties to form a cyclic dimer. This interaction involves the hydroxyl hydrogen of one molecule bonding to the carbonyl oxygen of the second molecule, and vice versa.

Beyond this primary hydrogen bonding motif, other weaker intermolecular interactions will also influence the crystal packing. These may include C-H···O and C-H···S hydrogen bonds, as well as π-π stacking interactions between the planar 1,3-dithiole rings of adjacent dimers. The overall crystal structure will be a balance of these attractive forces, leading to a densely packed and stable three-dimensional lattice.

Methodologies for Structural Determination

The definitive determination of the crystal structure and molecular geometry of 1,3-dithiole-4-carboxylic acid would rely on the following established experimental and computational techniques.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of 1,3-dithiole-4-carboxylic acid would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A variety of solvents should be screened to find conditions that yield crystals of suitable size and quality.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined to obtain the best possible fit to the experimental data.

cluster_0 Experimental Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Workflow for single-crystal X-ray diffraction.

Computational Chemistry: Density Functional Theory (DFT)

In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry and electronic structure.[5][6][10]

Computational Protocol:

  • Model Building: A 3D model of the 1,3-dithiole-4-carboxylic acid molecule is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)).

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Once the optimized geometry is obtained, various molecular properties, such as bond lengths, bond angles, and Mulliken charges, can be calculated.

Conclusion

While the definitive crystal structure of 1,3-dithiole-4-carboxylic acid awaits experimental determination, a robust and scientifically sound model of its molecular geometry and crystal packing can be constructed based on the analysis of closely related compounds and established principles of structural chemistry. The 1,3-dithiole ring is expected to be planar, and the crystal structure is predicted to be dominated by strong hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers. The methodologies of single-crystal X-ray diffraction and DFT calculations provide the necessary tools for the eventual elucidation and confirmation of these structural features. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related molecules.

References

  • ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). (URL not available for direct linking)
  • Synthesis of[5][11]dithiole and spiro[5][11]dithiole thiopyran derivatives of the[11][12]dithiolo[11][13]thiazine ring system. J Org Chem. 2002 Sep 6;67(18):6439-48. [Link]

  • Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Polyhedron. 2013 Nov 12;64:10.1016/j.poly.2013.05.012. [Link]

  • Synthesis and Chemistry of Dithiols. ResearchGate. (URL not available for direct linking)
  • Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. PubMed.[Link]

  • Special details relating to single crystal X-ray diffraction data. Royal Society of Chemistry. (URL not available for direct linking)
  • 1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- | C7H4O2S4 | CID 10911895. PubChem.[Link]

  • Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. ACS Publications.[Link]

  • Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Thieme. 2021 Oct 20. (URL not available for direct linking)
  • Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. ResearchGate. (URL not available for direct linking)
  • Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. Chemical Science. 2024,15, 644-650. [Link]

  • Developing Structure Determination from Powder X-ray Diffraction Data for Applications in Molecular Organic Materials. Cardiff University. 2022 Dec 22. [Link]

  • Crystal structure of 4-methoxycarbonyl-1, 3-dithiole-2-thione, C5H4O2S3. ResearchGate. (URL not available for direct linking)
  • An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. MDPI. 2024 Aug 14. [Link]

  • Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate. PMC.[Link]

  • Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. MDPI. 2018 Jan 17. [Link]

  • The Crystal and Molecular Structure of 1,2-Dithiolane-4-Carboxylic Acid. SciSpace. (URL not available for direct linking)
  • 1,3-Dithiole. Wikipedia.[Link]

  • The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Semantic Scholar. 1995 Mar 1. [Link]

  • Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. Royal Society of Chemistry. (URL not available for direct linking)
  • MOLECULAR GEOMETRY AND STRUCTURE-PROPERTY RELATIONSHIPS FOR 1,2-DITHIOLE-3-THIONE DERIVATIVES. Bioinfo Publications. (URL not available for direct linking)
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. PMC.[Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. 2022 Oct 12. [Link]

  • Combined Use of Structure Analysis, Studies of Molecular Association in Solution, and Molecular Modelling to Understand the Different Propensities of Dihydroxybenzoic Acids to Form Solid Phases. PMC.[Link]

  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. 2024 Mar 17. [Link]

Sources

Foundational

The Formation of 1,3-Dithiole-4-Carboxylic Acid: A Mechanistic and Methodological Guide

Abstract This technical guide provides an in-depth exploration of the mechanism of formation for 1,3-dithiole-4-carboxylic acid, a significant heterocyclic compound in materials science and drug development. We will delv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of formation for 1,3-dithiole-4-carboxylic acid, a significant heterocyclic compound in materials science and drug development. We will delve into the core synthetic strategies, with a particular focus on the prevalent cycloaddition reactions involving carbon disulfide. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Significance of the 1,3-Dithiole Scaffold

The 1,3-dithiole ring system is a cornerstone in the architecture of various functional organic molecules. Its unique electronic properties, stemming from the sulfur-rich framework, have made it a critical component in the design of organic conductors and superconductors. In the realm of medicinal chemistry, 1,3-dithiole derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds for novel therapeutic agents. The synthesis and functionalization of these heterocycles are therefore of paramount importance. This guide will focus on a key derivative, 1,3-dithiole-4-carboxylic acid, elucidating its formation from fundamental principles.

The Primary Synthetic Route: [3+2] Cycloaddition of Carbon Disulfide with Activated Alkynes

The most common and efficient pathway to the 1,3-dithiole backbone is the [3+2] cycloaddition reaction between carbon disulfide (CS₂) and an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[1][2] This reaction is a powerful tool for constructing the five-membered dithiole ring in a single, atom-economical step.

Mechanistic Deep Dive: A Step-by-Step Analysis

The reaction is proposed to proceed through a 1,3-dipolar cycloaddition mechanism.[1] While CS₂ is not a classic 1,3-dipole, it can react with certain dipolarophiles under appropriate conditions. In a related synthesis, the reaction between ethylene trithiocarbonate and DMAD is suggested to form an intermediate ylide which then undergoes the cycloaddition.[1]

A plausible mechanistic pathway for the direct reaction of CS₂ with an activated alkyne can be envisioned as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the π-bond of the alkyne onto the electrophilic carbon atom of carbon disulfide. This is facilitated by the electron-withdrawing nature of the ester groups on the alkyne, which polarizes the triple bond.

  • Formation of a Zwitterionic Intermediate: This initial attack leads to the formation of a transient zwitterionic intermediate. In this species, a carbanion is formed on the alkyne backbone, and a positive charge resides on one of the sulfur atoms of the dithioformate group.

  • Ring Closure: The carbanion then attacks one of the sulfur atoms in an intramolecular fashion, leading to the closure of the five-membered ring and the formation of the 1,3-dithiole system.

The overall transformation results in the formation of a 1,3-dithiole-2-thione derivative, specifically dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate when DMAD is used as the starting alkyne.

Mechanism_of_1_3-dithiole-4_5-dicarboxylate_formation DMAD Dimethyl Acetylenedicarboxylate (DMAD) Intermediate Zwitterionic Intermediate DMAD->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) Product_ester Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate Intermediate->Product_ester Ring Closure

Caption: Proposed mechanism for the formation of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate.

From Diester to Dicarboxylic Acid: The Hydrolysis Step

The direct product of the cycloaddition is typically a diester. To obtain the target 1,3-dithiole-4-carboxylic acid, a subsequent hydrolysis step is necessary. This is a standard ester hydrolysis, usually carried out under basic conditions followed by acidification.

Experimental Protocol: A Validated Two-Step Synthesis

This protocol outlines the synthesis of 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid, a precursor that can be selectively decarboxylated to yield the mono-carboxylic acid derivative if desired.

Part A: Synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate [1]

  • Reactant Preparation: In a fume hood, dissolve dimethyl acetylenedicarboxylate (10.4 g, 0.073 mol) and ethylene trithiocarbonate (10 g, 0.073 mol) in 25 mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux at 150 °C and maintain for 12-16 hours.

  • Isolation: Cool the reaction mixture in an ice-water bath. The product will precipitate out.

  • Purification: Filter the solid product and dry under vacuum. This typically yields the desired product in high purity.

Part B: Hydrolysis to 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid [1]

  • Reaction Setup: In a beaker, mix 1 mole equivalent of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate with 1.2 mole equivalents of sodium hydroxide in a 1:2 (v/v) mixture of THF and water (30 mL).

  • Saponification: Stir the mixture at room temperature for 24 hours.

  • Work-up: After evaporating the THF, extract any unreacted ester from the aqueous solution with dichloromethane (3 x 20 mL).

  • Precipitation: Reduce the volume of the aqueous phase by half through evaporation and then acidify with 3 M HCl. The dicarboxylic acid will precipitate.

  • Final Isolation: Collect the crude product by filtration.

Experimental_Workflow Start_A Start: DMAD + Ethylene Trithiocarbonate in Toluene Reflux Reflux at 150°C (12-16h) Start_A->Reflux Cooling Cool in Ice Bath Reflux->Cooling Filter_Dry_A Filter and Dry Cooling->Filter_Dry_A Product_A Product: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate Filter_Dry_A->Product_A Start_B Start: Diester + NaOH in THF/Water Product_A->Start_B Proceed to Hydrolysis Stir Stir at RT (24h) Start_B->Stir Evaporate_THF Evaporate THF Stir->Evaporate_THF Extract Extract with DCM Evaporate_THF->Extract Acidify Acidify with 3M HCl Extract->Acidify Filter_Dry_B Filter and Dry Acidify->Filter_Dry_B Product_B Final Product: 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid Filter_Dry_B->Product_B

Caption: Experimental workflow for the synthesis of 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid.

Alternative Synthetic Strategies

While the cycloaddition of CS₂ with activated alkynes is a dominant method, other approaches to the 1,3-dithiole core exist. These include:

  • From Dithiocarbamates: Ring closure of dithiocarbamate derivatives can lead to the formation of 1,3-thiazine-2,4-dithiones, which share structural similarities and can sometimes be transformed into 1,3-dithiole systems.[3]

  • Multicomponent Reactions: Carbon disulfide is a versatile C1 synthon in multicomponent reactions, which can provide rapid access to complex heterocyclic structures, including those containing the 1,3-dithiole moiety.[4]

  • Visible Light Photoredox Catalysis: Modern synthetic methods have employed visible light photoredox catalysis for the dihydrothionation of terminal alkynes, offering a metal-free and mild route to 1,3-dithiolanes.[5]

Conclusion and Future Outlook

The formation of 1,3-dithiole-4-carboxylic acid and its derivatives is a well-established yet continually evolving field of organic synthesis. The foundational [3+2] cycloaddition of carbon disulfide with activated alkynes remains a robust and reliable method. Understanding the underlying mechanism of this transformation is crucial for optimizing reaction conditions and expanding the scope of accessible 1,3-dithiole structures. As the demand for novel materials and therapeutics grows, the development of even more efficient, selective, and sustainable methods for the synthesis of this important heterocyclic scaffold will undoubtedly be a major focus of future research.

References

  • Antiñolo, A., et al. (2006). Chemistry of η2-CS2 Niobocene Complexes: Synthesis and Characterization of New 1,3-Dithiol-2-ylidene Complexes via Reactions with Activated Alkynes. Organometallics, 25(15), 3670-3677. [Link]

  • Easton, D. B. J., Leaver, D., & Rawlings, T. J. (1972). The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne. Journal of the Chemical Society, Perkin Transactions 1, 41-45. [Link]

  • Gao, Y., & Xia, B. (2023). Microdroplet accelerated reaction for high-efficiency carbon disulfide conversion. Chemical Communications, 59(67), 10121-10124. [Link]

  • Hansen, T. K., et al. (1993). 4,5-DIBENZOYL-1,3-DITHIOLE-2-THIONE. Organic Syntheses, 72, 215. [Link]

  • Jordis, U., et al. (2000). Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones. Molecules, 5(3), 298-308. [Link]

  • Kumar, A., et al. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Li, Z., et al. (2022). Aminocyclopropenium as a novel hydrogen bonding organocatalyst for cycloaddition of carbon disulfide and epoxide to prepare cyclic dithiocarbonate. RSC Advances, 12(20), 12635-12640. [Link]

  • Maddigan, N. K., et al. (2010). Direct Formation of Ring-Fused 1,3-Thiazine-2,4-dithiones from Aromatic o-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. Organic Letters, 12(17), 3884-3887. [Link]

  • Nayak, S. K., et al. (2019). Direct synthesis of 1,3-dithiolanes from terminal alkynes via visible light photoredox catalysis. Organic & Biomolecular Chemistry, 17(3), 565-569. [Link]

  • Patel, M. P., & Patel, R. G. (2018). Multicomponent Approaches Involving Carbon Disulfide. ResearchGate. [Link]

  • Torky, A., et al. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3749. [Link]

  • Wikipedia. (n.d.). Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 1,3-Dithiole-4-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 1,3-Dithiole-4-carboxylic acid and its derivatives (such as 1,3-dithiole-2-thione-4-carboxylic acid) are pivotal heterocyclic building blocks in modern synthetic chemistry. They are extensively utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dithiole-4-carboxylic acid and its derivatives (such as 1,3-dithiole-2-thione-4-carboxylic acid) are pivotal heterocyclic building blocks in modern synthetic chemistry. They are extensively utilized as precursors for tetrathiafulvalene (TTF) based organic conductors and as pharmacophores in drug development, specifically in the design of antispasmodic agents and glutathione inducers[1]. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of these molecules, ensuring that researchers can rigorously validate their structural integrity prior to complex downstream coupling or dimerization workflows.

Mechanistic Grounding & Electronic Structure

The 1,3-dithiole ring is characterized by its pseudoaromatic nature. The presence of two sulfur atoms within the five-membered ring imparts significant electron-donating capabilities, making it an ideal candidate for charge-transfer complexes[2]. The addition of a carboxylic acid group at the 4-position introduces a strong electron-withdrawing moiety, creating a push-pull electronic system.

Understanding this structural dichotomy is critical. The electronic interplay between the electron-rich dithiole core and the electron-deficient carboxyl group dictates the molecule's reactivity, particularly during amide bond formation with amino acids or phosphite-mediated desulfurization-coupling to form TTF derivatives[3]. Rigorous spectroscopic characterization is the only way to verify the integrity of this π -conjugated system.

Experimental Protocols: Synthesis and Sample Preparation

Self-Validating Synthesis Workflow

To ensure high-fidelity spectroscopic data, the synthesized compound must be free of paramagnetic impurities and structural isomers.

  • Synthesis: The synthesis of 1,3-dithiole-2-thione-4-carboxylic acid typically involves the cycloaddition of carbon disulfide with active methylene compounds or alkynes under basic conditions, followed by controlled acidification[4].

  • Purification: Recrystallization from a suitable solvent (e.g., toluene or ethanol) is strictly preferred over silica gel column chromatography. The sensitive dithiole ring can undergo acid-catalyzed degradation or rearrangement on standard silica.

  • Drying: Dry the purified crystals under high vacuum (0.1 Torr) at 40°C for 12 hours to remove trace solvent trapped in the crystal lattice, which would otherwise obscure critical NMR and IR signals.

Sample Preparation for Spectroscopy
  • NMR Spectroscopy: Dissolve 10–15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is the solvent of choice due to the compound's high polarity. Furthermore, aprotic DMSO prevents rapid proton exchange, allowing for the clear observation of the carboxylic acid proton.

  • FT-IR Spectroscopy: Prepare a KBr pellet by grinding 1–2 mg of the sample with 100 mg of anhydrous, IR-grade KBr. The KBr must be pre-dried in an oven at 110°C to minimize moisture interference in the critical O-H stretching region.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for elucidating the structural framework of the 1,3-dithiole core[1].

  • 1 H NMR (DMSO- d6​ , 400 MHz): The system is highly diagnostic. The vinylic proton at the 5-position is strongly deshielded by both the adjacent sulfur atom and the conjugated electron-withdrawing carboxyl group. It typically appears as a sharp singlet at δ 7.80 – 8.20 ppm . The carboxylic acid proton (-COOH) appears as a broad singlet far downfield at δ 12.5 – 13.5 ppm . Expert Tip: Ensure a sufficient relaxation delay (d1 2s) to accurately integrate the broad carboxylic proton.

  • 13 C NMR (DMSO- d6​ , 100 MHz): The carbon framework provides distinct resonances. The carboxylic carbon (C=O) appears near 160–165 ppm . The vinylic carbons of the dithiole ring (C4 and C5) appear around 130–145 ppm . If the 2-thione derivative is analyzed, the thiocarbonyl carbon (C=S) is exceptionally deshielded, resonating at >210 ppm , serving as a definitive marker for the thione oxidation state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the presence of functional groups without destroying the sample, acting as an orthogonal validation to NMR[5].

  • O-H Stretch: A broad, intense band from 3300 to 2500 cm −1 , characteristic of hydrogen-bonded carboxylic acid dimers in the solid state.

  • C=O Stretch: A strong, sharp peak around 1670–1710 cm −1 . The conjugation with the pseudoaromatic dithiole ring slightly lowers the stretching frequency compared to isolated aliphatic carboxylic acids.

  • C=C Stretch: Weak to medium absorption around 1550–1580 cm −1 .

  • C=S Stretch (for thione derivatives): A distinct, strong band in the 1050–1080 cm −1 region.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), utilizing Electrospray Ionization (ESI) in negative mode ([M-H] ), is ideal due to the acidic nature of the molecule[1]. The fragmentation pattern is highly specific: it typically shows a characteristic initial loss of CO 2​ (-44 Da) and, for thione derivatives, a subsequent loss of CS 2​ (-76 Da), definitively confirming the heterocyclic core.

Quantitative Data Summary

The following table summarizes the expected spectroscopic benchmarks for 1,3-dithiole-2-thione-4-carboxylic acid to aid in rapid data validation.

Spectroscopic TechniqueTarget Moiety / TransitionExpected Value / RangeDiagnostic Significance
1 H NMR Vinylic Proton (C5-H) δ 7.80 – 8.20 ppm (s)Confirms ring closure and pseudoaromaticity.
1 H NMR Carboxylic Proton (-COOH) δ 12.5 – 13.5 ppm (br s)Confirms presence of the acidic functional group.
13 C NMR Thiocarbonyl Carbon (C=S) δ > 210 ppmDifferentiates thione from dithiolium salts.
13 C NMR Carbonyl Carbon (C=O) δ 160 – 165 ppmConfirms the unreacted carboxylic acid state.
FT-IR C=O Stretching1670 – 1710 cm −1 Validates conjugation of the acid to the ring.
FT-IR C=S Stretching1050 – 1080 cm −1 Identifies the exocyclic sulfur atom.
HRMS (ESI-) Molecular Ion [M-H] m/z corresponding to massConfirms exact molecular weight.

Application Workflow & Logical Relationships

Once fully characterized, 1,3-dithiole-4-carboxylic acid is deployed in two primary vectors:

  • Drug Development: Coupling the carboxylic acid with amino acids (e.g., L-alanine or L-phenylalanine) using coupling agents like HBTU yields 2-thioxo-1,3-dithiol-carboxamides. These compounds exhibit enhanced water solubility and act as potential antispasmodic agents[1].

  • Materials Science: Dimerization via desulfurization-coupling reactions yields extended π -systems like tetrathiafulvalene (TTF) derivatives, which are the backbone of organic field-effect transistors (OFETs) and highly conductive charge-transfer salts[3].

G cluster_char Spectroscopic Characterization Workflow Synthesis Synthesis of 1,3-dithiole-4-carboxylic acid NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR IR FT-IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight) Synthesis->MS UV UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UV Application1 Materials Science (TTF Conductors) NMR->Application1 IR->Application1 Application2 Drug Development (Bioactive Amides) MS->Application2 UV->Application2

Workflow from synthesis through spectroscopic characterization to advanced applications.

Conclusion

Rigorous spectroscopic validation of 1,3-dithiole-4-carboxylic acid ensures the structural integrity required for its advanced applications. By triangulating data from NMR, IR, and MS, researchers can confidently map the electronic push-pull system of the heterocycle. This self-validating approach minimizes downstream failures in both complex pharmacological coupling reactions and the synthesis of advanced materials science conductors.

Sources

Foundational

Comprehensive NMR Characterization of 1,3-Dithiole-4-Carboxylic Acid: Chemical Shifts, Methodologies, and Mechanistic Insights

Executive Summary 1,3-Dithiole-4-carboxylic acid is a critical heterocyclic building block in the synthesis of tetrathiafulvalene (TTF) derivatives, which serve as the foundational electron donors for organic molecular c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dithiole-4-carboxylic acid is a critical heterocyclic building block in the synthesis of tetrathiafulvalene (TTF) derivatives, which serve as the foundational electron donors for organic molecular conductors and advanced functional materials. Accurate structural characterization of this intermediate is paramount to ensure downstream synthetic fidelity. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and materials scientists with an authoritative, self-validating guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-dithiole-4-carboxylic acid.

Mechanistic Origins of Chemical Shifts

Understanding the causality behind the observed chemical shifts requires an analysis of the molecule's unique electronic topology. The 1,3-dithiole ring is a five-membered heterocycle containing two sulfur atoms separated by an sp3 methylene bridge (C-2). The sp2 hybridized double bond between C-4 and C-5 is conjugated with an electron-withdrawing carboxylic acid group at C-4.

  • Sulfur Anisotropy and Electronegativity: The sulfur heteroatoms draw electron density away from the C-2 methylene protons via strong inductive effects. This deshields the protons, pushing their resonance significantly downfield compared to standard aliphatic alkanes.

  • Conjugation and Electron Withdrawal: The -COOH group at C-4 pulls electron density from the C-4=C-5 double bond via resonance. This leaves the C-5 position relatively electron-deficient, heavily deshielding both the H-5 proton and the C-5 carbon.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the quantitative NMR data for 1,3-dithiole-4-carboxylic acid. Acetone- d6​ is the optimal solvent choice because its residual solvent peaks ( 1 H: 2.05 ppm; 13 C: 29.8, 206.3 ppm) do not overlap with any of the target molecule's signals [1].

Table 1: 1 H NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentSolvent
H-5 7.28Singlet (s)1HOlefinic proton (=CH–S)Acetone- d6​
H-2 4.68Singlet (s)2HMethylene protons (S–CH 2​ –S)Acetone- d6​
-COOH ~11.0 – 12.5Broad singlet (br s)1HCarboxylic acid protonAcetone- d6​

Note: In DMSO- d6​ , the solvent's increased polarity and hydrogen-bonding capacity stabilize the polarizable C–S bonds differently, shifting the H-2 methylene signal slightly upfield to 4.49 ppm [1]. The lack of scalar coupling ( J -coupling) between H-2 and H-5 is due to their isolation by the sulfur atoms and the quaternary C-4 carbon.

Table 2: 13 C NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)TypeAssignment
C-2 ~38.0 – 40.0CH 2​ Methylene carbon (S–C–S)
C-5 ~125.0 – 128.0CHOlefinic carbon (=CH–S)
C-4 ~134.0 – 138.0CQuaternary olefinic carbon (C–COOH)
C=O ~162.0 – 165.0CCarboxylic acid carbonyl

Note: The C-2 carbon appears unusually downfield for an sp3 methylene due to the combined inductive deshielding of two adjacent sulfur heteroatoms [2].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural assignment, researchers must not rely solely on 1D chemical shifts. The following protocol integrates standard 1D acquisition with self-validating multipulse sequences.

Step 1: Sample Preparation
  • Dissolution: Dissolve 15–20 mg of highly purified 1,3-dithiole-4-carboxylic acid in 0.6 mL of anhydrous Acetone- d6​ .

  • Filtration: Filter the solution through a 0.2 μ m PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp, well-resolved Lorentzian lineshapes.

Step 2: 1 H NMR Acquisition
  • Tune and match the probe to the 1 H frequency (e.g., 400 MHz or 500 MHz).

  • Shim the sample thoroughly (Z1-Z5) until the residual Acetone- d6​ peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

  • Acquire the spectrum using a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to 1.5 seconds to allow full spin-lattice relaxation ( T1​ ) of the protons.

Step 3: 13 C NMR and DEPT-135 Acquisition (The Validation Step)
  • 1D 13 C Acquisition: Acquire the standard 1D 13 C{ 1 H} spectrum.

    • Critical Parameter: Set D1​ to at least 3 to 5 seconds . Causality: Quaternary carbons (C-4 and C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1​ will artificially suppress these signals, leading to missing peaks in the spectrum.

  • DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

    • Self-Validating Logic: In the DEPT-135 spectrum, the C-2 methylene signal (~38 ppm) will appear as a negative peak (pointing down). The C-5 methine signal (~126 ppm) will appear as a positive peak (pointing up). The C-4 and C=O quaternary signals will disappear completely . This binary outcome unambiguously validates the carbon backbone assignments without relying on shift estimations.

Synthesis and Validation Workflow Diagram

The synthesis of 1,3-dithiole-4-carboxylic acid typically proceeds via the reaction of propiolic acid with carbon disulfide and a trialkylphosphine, forming a zwitterionic intermediate that is subsequently hydrolyzed [1].

G A Propiolic Acid + CS2 + Bu3P B Phosphonium Zwitterion Intermediate A->B Cycloaddition (-30°C to 20°C) C Alkaline Hydrolysis (NaOH / H2O) B->C Prototropic Shift & Cleavage D 1,3-Dithiole-4-Carboxylic Acid (Target Molecule) C->D Acidification (HCl) E NMR Sample Prep (Acetone-d6) D->E Purification & Dissolution F 1H & 13C NMR / DEPT-135 (Structural Validation) E->F Spectroscopy

Fig 1: Synthesis and self-validating NMR workflow for 1,3-dithiole-4-carboxylic acid.

Conclusion

The structural validation of 1,3-dithiole-4-carboxylic acid via NMR is highly predictable if the mechanistic principles of chemical shielding are understood. By coupling proper solvent selection (Acetone- d6​ ) with extended relaxation delays for quaternary carbons and the self-validating DEPT-135 sequence, researchers can confidently verify the integrity of this crucial building block before proceeding to complex TTF synthesis.

References

  • Pittman, C. U., & Narita, M. (1976). A Novel Synthesis of 2-Trialkylphosphonio-1,3-dithiole-4-carboxylates. Bulletin of the Chemical Society of Japan, 49(7), 1996-1999. URL: [Link]

  • Wasylishen, R. E., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(4), 596-603. URL: [Link]

Exploratory

Thermodynamic stability of 1,3-dithiole-4-carboxylic acid at room temperature

Title: Thermodynamic Stability of 1,3-Dithiole-4-Carboxylic Acid at Room Temperature: A Technical Guide for Advanced Molecular Design Executive Summary 1,3-Dithiole-4-carboxylic acid is a critical heterocyclic building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability of 1,3-Dithiole-4-Carboxylic Acid at Room Temperature: A Technical Guide for Advanced Molecular Design

Executive Summary

1,3-Dithiole-4-carboxylic acid is a critical heterocyclic building block extensively utilized in the synthesis of tetrathiafulvalene (TTF) derivatives and organic synthetic metals[1]. Understanding its thermodynamic stability at room temperature (25°C) is paramount for researchers developing conductive polymers, molecular switches, and advanced organic materials. This technical guide provides an in-depth mechanistic analysis of its stability profile, detailing the electronic causality behind its ambient persistence, its primary degradation pathways, and field-proven experimental workflows for stability validation.

Mechanistic Foundations of Stability

Electronic Structure and HOMO-LUMO Modulation The unsubstituted 1,3-dithiole ring is highly electron-rich due to the lone pairs on the two sulfur atoms, making it kinetically susceptible to oxidation. However, functionalizing the 4-position with a carboxylic acid group introduces significant electron-withdrawing character (-I and -M effects). As a Senior Application Scientist, I emphasize that this functionalization is not merely structural; it fundamentally lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the oxidation potential of the molecule. Consequently, 1,3-dithiole-4-carboxylic acid exhibits robust thermodynamic stability against ambient oxygen at room temperature in the solid state[2].

Thermodynamic vs. Kinetic Stability At 25°C, the molecule is thermodynamically stable in its crystalline form, appearing as pale pink-orange crystals[2]. The activation energy ( Ea​ ) required for its primary degradation pathway—decarboxylation—is insurmountable at room temperature without a catalyst. Pyrolysis studies demonstrate that thermal decarboxylation to yield the unsubstituted 1,3-dithiole only occurs at elevated temperatures, specifically between 160–170°C[3]. Thus, at room temperature, the compound is kinetically trapped and highly stable in its acid form.

Degradation Pathways & Causality

While stable in the solid state at room temperature, the compound is subject to specific degradation vectors under altered conditions:

  • Thermal Decarboxylation: Upon exceeding the thermal threshold (~148–150°C, its melting and decomposition point), the molecule undergoes spontaneous effervescence, losing CO 2​ to form 1,3-dithiole[2].

  • Solution-Phase Photo-Oxidation: When dissolved in organic solvents (e.g., THF, toluene) and exposed to ambient light and oxygen, the protective crystalline lattice energy is lost. The sulfur atoms become vulnerable to reactive oxygen species (ROS), leading to ring-opening or the formation of sulfoxides. This is often driven by a twisted intramolecular charge transfer (TICT) state upon photo-excitation.

G NodeA 1,3-Dithiole-4-carboxylic acid (Solid State, 25°C) NodeB Thermodynamically Stable (High Ea Barrier) NodeA->NodeB Ambient Storage NodeC Thermal Stress (>148°C) NodeA->NodeC Heat Applied NodeD Solution Phase (hv + O2) NodeA->NodeD Dissolution NodeE Decarboxylation (-CO2) NodeC->NodeE Pyrolysis NodeF Photo-Oxidation (Sulfoxides / Cleavage) NodeD->NodeF ROS Attack

Fig 1: Thermodynamic stability and primary degradation pathways of 1,3-dithiole-4-carboxylic acid.

Experimental Workflows for Stability Assessment

To ensure trustworthiness and reproducibility in materials science, stability must be evaluated using self-validating test systems. The following protocols are designed to isolate thermal degradation from oxidative degradation.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC) This protocol determines the exact thermodynamic boundaries of the carboxylic acid moiety.

  • Sample Preparation: Accurately weigh 5.0 mg of crystalline 1,3-dithiole-4-carboxylic acid into two separate aluminum crucibles. Seal Crucible A with a pinhole lid (ambient air) and crimp Crucible B hermetically (nitrogen backfilled).

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA) using an indium standard to ensure baseline accuracy.

  • Thermal Ramping: Heat the samples from 25°C to 200°C at a precise rate of 10°C/min.

  • Causality Check: In the nitrogen-purged sample (Crucible B), an endothermic melting peak followed immediately by a sharp mass loss (effervescence of CO 2​ ) around 148–150°C indicates pure thermal decarboxylation[3]. If the air-exposed sample (Crucible A) shows a lower onset temperature for mass loss, it validates the presence of competing oxidative degradation, proving the necessity of inert storage at elevated temperatures.

Protocol 2: Solution-Phase Kinetic Stability ( 1 H-NMR)

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). The methine proton of the 1,3-dithiole ring should appear as a distinct singlet[2].

  • Environmental Exposure: Divide the solution into two NMR tubes. Wrap Tube A entirely in aluminum foil (dark control). Expose Tube B to ambient laboratory light (photo-oxidation test).

  • Time-Course Analysis: Acquire 1 H-NMR spectra at t = 0, 24, 48, and 72 hours while maintaining the samples at room temperature.

  • Data Synthesis: Integration of the methine proton peak relative to an internal standard will quantify the degradation rate. The dark control (Tube A) self-validates the intrinsic thermodynamic stability of the molecule in solution, while Tube B isolates and quantifies the photo-oxidative variable.

W S1 Sample Prep (1,3-Dithiole deriv.) S2 Solid-State (DSC / TGA) S1->S2 Powder S3 Solution-State (1H-NMR / UV-Vis) S1->S3 Dissolved in DMSO-d6 S4 Thermodynamic Profiling Complete S2->S4 Thermal Ea Data S3->S4 Kinetic Degradation Rate

Fig 2: Multi-modal experimental workflow for validating thermodynamic and kinetic stability.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters critical for handling and formulating 1,3-dithiole-4-carboxylic acid and its immediate derivatives[2][4].

ParameterValue / ObservationMechanistic Implication
Molecular Weight 148.20 g/mol (Base Acid)Standard mass for stoichiometric TTF synthesis.
Physical State (25°C) Pale pink-orange crystalsIndicates a highly ordered, stable crystal lattice.
Melting / Decomposition Point 148–150 °CDefines the absolute upper limit of thermal stability; marks the onset of decarboxylation.
Solid-State Stability (25°C) High (Thermodynamically Stable)Carboxylic acid group successfully lowers HOMO, preventing spontaneous ambient oxidation.
Solution Stability (25°C, Light) Moderate to LowSolvation breaks lattice energy; susceptible to ROS and photo-induced ring cleavage.

Conclusion

1,3-Dithiole-4-carboxylic acid is a highly reliable precursor at room temperature, provided it is maintained in the solid state. Its thermodynamic stability is a direct consequence of the electron-withdrawing nature of the carboxylate moiety, which mitigates the inherent oxidative liability of the electron-rich dithiole ring. By employing the rigorous, self-validating thermal and spectroscopic workflows outlined above, researchers can confidently integrate this compound into complex synthetic pipelines for advanced materials and therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10911895, 1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)-." PubChem. URL: [Link]

  • Pittman, C. U., & Narita, M. "Pyrolysis of 1,3-Dithiole-4,5-dicarboxylic Acid Hydrate." Bulletin of the Chemical Society of Japan, Oxford University Press. URL: [Link]

  • Terauchi, T., Kobayashi, Y., & Misaki, Y. "Synthesis of bis-fused tetrathiafulvalene with mono- and dicarboxylic acids." Tetrahedron Letters, Elsevier. URL: [Link]

  • Pittman, C. U., Narita, M., & Liang, Y. F. "Preparation and reactions of bifunctionalized tetrathiafulvalenes." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Sources

Foundational

Comprehensive Safety Data, Toxicity Profile, and Handling Protocols for 1,3-Dithiole-4-Carboxylic Acid in Advanced Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary In the realm of advanced organic synthesis and drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In the realm of advanced organic synthesis and drug discovery, 1,3-dithiole-4-carboxylic acid (and its derivatives, such as 2-thioxo-1,3-dithiole-4-carboxylic acid) serves as a critical building block. Widely recognized for its role in synthesizing tetrathiafulvalene (TTF) organic conductors, this sulfur-rich heterocycle has recently gained significant traction in medicinal chemistry. Its unique redox properties and metal-binding capabilities make it a potent pharmacophore in the development of novel antimalarial, antileishmanial, and antimicrobial agents.

As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets. This whitepaper synthesizes physicochemical data, GHS hazard mitigation strategies, and field-proven experimental protocols to provide a comprehensive, self-validating framework for handling and utilizing 1,3-dithiole-4-carboxylic acid in the laboratory.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of 1,3-dithiole-4-carboxylic acid is essential for predicting its behavior in solution and its interaction with biological targets. The compound exists primarily as a crystalline solid and exhibits distinct solubility profiles that dictate its use in coupling reactions.

Table 1: Chemical Identity and Physical Data

PropertyValue / Description
Chemical Name 1,3-Dithiole-4-carboxylic acid (and 2-thioxo derivatives)
CAS Registry Number 1[1] / 1004-08-6
Molecular Formula C₄H₄O₂S₂
Molecular Weight 148.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, and CH₂Cl₂; poorly soluble in H₂O
Reactivity Profile Redox-active; susceptible to nucleophilic attack at the carboxylate

Safety Data Sheet (SDS) & Hazard Mitigation Mechanics

Handling sulfur-containing heterocycles requires stringent safety protocols. The dithiole ring can act as a skin sensitizer, and improper handling can lead to the release of noxious sulfurous byproducts. Our mitigation protocols are designed not just to comply with GHS standards, but to explain the causality behind the required Personal Protective Equipment (PPE).

Table 2: GHS Hazard Classification and Mitigation Strategy

Hazard ClassGHS StatementCausality & Mitigation Strategy
Skin Irritation H315: Causes skin irritationMechanism: Lipophilic nature allows dermal penetration. Mitigation: Double-layer nitrile gloves; immediate washing with PEG-based solutions if exposed.
Eye Irritation H319: Causes serious eye irritationMechanism: Acidic carboxyl group disrupts ocular pH. Mitigation: Splash-proof chemical goggles (not standard safety glasses).
STOT (Single Exp.) H335: May cause respiratory irritationMechanism: Aerosolized fine powders irritate mucosal membranes. Mitigation: Handle exclusively within a Class II Type A2 biological safety cabinet or certified fume hood.

Toxicity Profile & Biological Mechanisms

The 1,3-dithiole core exhibits a fascinating, concentration-dependent biological profile. Its toxicity is not uniform; rather, it demonstrates a high degree of selectivity between healthy and malignant cells, making it a highly attractive scaffold for oncology and infectious disease research.

Table 3: Cytotoxicity Profile Across Cell Lines

Cell LineTissue OriginObserved EffectReference Data
H9c2 Rat MyocardiumToxic at ≥ 5 µM; Neuroprotective at < 5 µM2[2]
MCF7 Human Breast AdenocarcinomaStrong inhibition of cellular proliferation3[3]
HOS Human OsteosarcomaInduction of apoptosis via ROS pathways3[3]
NHDF Normal Human Dermal FibroblastsMinimal toxicity (Wide therapeutic window)3[3]
Mechanistic Insights

At lower concentrations (<5 µM), certain dithiole derivatives have demonstrated neuroprotective effects, likely due to the radical-scavenging capabilities of the sulfur-rich heterocycle[2]. However, at elevated concentrations, these compounds induce selective cytotoxicity. In vitro assays reveal that 1,3-dithiolium derivatives disrupt cellular proliferation in cancer lines (HOS, MCF7) while remaining notably less toxic toward normal human dermal fibroblasts (NHDF)[3]. This selective toxicity is hypothesized to stem from the higher basal oxidative stress in cancer cells, which are pushed past the apoptotic threshold by the redox-active dithiole system.

CytotoxicityMechanism Compound 1,3-Dithiole Derivatives CellMembrane Cellular Internalization Compound->CellMembrane CancerCells Cancer Lines (MCF7, HOS) CellMembrane->CancerCells High Proliferation NormalCells Normal Cells (NHDF, H9c2) CellMembrane->NormalCells Basal Metabolism ROS ROS Accumulation & Mitochondrial Stress CancerCells->ROS Survival Cell Survival / Neuroprotection NormalCells->Survival Tolerated at <5 µM Apoptosis Apoptosis / Cell Death ROS->Apoptosis Caspase Cascade

Figure 1: Differential cytotoxicity and apoptotic signaling pathways of 1,3-dithiole derivatives.

Experimental Workflows: Self-Validating Synthesis Protocols

When incorporating 1,3-dithiole-4-carboxylic acid into larger molecules (such as antimalarial polycyclic compounds or peptide building blocks[4]), standard ambient-temperature couplings often suffer from sluggish kinetics due to the electron-withdrawing nature of the dithiole ring.

Drawing from established methodologies, employing a microwave reactor at 55 °C significantly accelerates the formation of the active ester[5]. The following is a self-validating protocol for a microwave-assisted amide coupling.

Step-by-Step Methodology: Microwave-Assisted Amide Coupling
  • Reagent Preparation: Dissolve 1,3-dithiole-4-carboxylic acid (90 mg, 0.52 mmol) in an anhydrous mixture of CH₂Cl₂ and DMF.

    • Causality: DMF increases the solubility of the dithiole core, while CH₂Cl₂ acts as a volatile carrier suitable for subsequent extraction.

  • Activation: Add Hydroxybenzotriazole (HOBt) (80 mg, 0.52 mmol) and N,N'-Dicyclohexylcarbodiimide (DCC) (110 mg, 0.52 mmol)[5].

    • Causality: DCC acts as the primary dehydrating coupling agent. HOBt is critical here; it suppresses racemization and forms a highly reactive, yet stable, intermediate ester, preventing the formation of unreactive N-acylureas.

  • Microwave Irradiation: Seal the vessel and stir the mixture in a microwave reactor at 55 °C for exactly 1 hour[5].

  • Self-Validating Checkpoint (TLC): Before proceeding to workup, spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 95:5).

    • Validation: The complete consumption of the starting material (R_f ~0.2) and the appearance of the HOBt-active ester (R_f ~0.6) validates the activation step. Do not proceed if the starting acid persists.

  • Filtration & Workup: Filter the precipitated N,N'-dicyclohexylurea (DCU) byproduct.

    • Causality: DCU is highly insoluble in cold CH₂Cl₂, allowing for rapid mechanical separation[5]. Wash the organic filtrate sequentially with saturated NaHCO₃ (to neutralize and remove residual HOBt) and water. Evaporate the solvent to yield the purified intermediate.

SynthesisWorkflow Start 1,3-Dithiole-4-carboxylic acid (0.52 mmol) Activation Add DCC & HOBt (0.52 mmol each) Start->Activation Fume Hood Microwave Microwave Reactor (55°C, 1 h) Activation->Microwave Solvent: DMF/CH2Cl2 Validation TLC Checkpoint (Confirm Activation) Microwave->Validation Sample Aliquot Filtration Filter DCU Byproduct Validation->Filtration If Complete Workup Wash (NaHCO3, H2O) Extract (CH2Cl2) Filtration->Workup Evaporate Solvent Product Purified Target Compound Workup->Product Dry & Isolate

Figure 2: Self-validating microwave-assisted amide coupling workflow for 1,3-dithiole derivatives.

References

  • Sigma-Aldrich. 2H-1,3-dithiole-4-carboxylic acid | 58758-32-0. 1

  • Molaid. acide dithiole-1,3 thioxo-2 carboxylique-4 - CAS号1004-08-6. 2

  • AIR Unimi. SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY. 5

  • ResearchGate. The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. 3

  • ACS Publications. Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis...4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 1,3-Dithiole-4-carboxylic Acid

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1,3-dithiole-4-carboxylic acid, a valuable heterocyclic building block for researchers in materials science and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1,3-dithiole-4-carboxylic acid, a valuable heterocyclic building block for researchers in materials science and drug development. As a direct, single-pot synthesis is not prominently featured in established literature, this guide presents a robust, three-stage pathway constructed from well-documented and reliable chemical transformations. The protocol covers the initial cycloaddition to form the dithiole core, a selective decarboxylation to install the required functionality, and a final desulfurization to yield the target compound. Each stage is detailed with expert insights into the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Utility of the 1,3-Dithiole Scaffold

The 1,3-dithiole ring system is a cornerstone in the field of organic electronics and materials science, most notably as the core component of tetrathiafulvalene (TTF) and its derivatives. These sulfur-rich heterocycles are exceptional electron donors, facilitating the creation of highly conductive organic materials. Beyond materials science, the unique electronic properties and reactivity of the 1,3-dithiole scaffold make it an intriguing pharmacophore for drug development professionals.

1,3-Dithiole-4-carboxylic acid, in particular, serves as a critical intermediate. The carboxylic acid moiety provides a versatile chemical handle for further functionalization, allowing for the covalent attachment of the dithiole unit to other molecules of interest, such as polymers, biological probes, or complex drug candidates, through amide bond formation or other coupling reactions.

This guide details a logical and efficient three-step synthesis to obtain this valuable compound, starting from commercially available precursors.

Overall Synthetic Workflow

The synthesis is designed as a linear, three-stage process. First, the core heterocyclic structure is constructed. This is followed by a crucial modification to establish the mono-carboxylic acid functionality. The final step involves a reduction to deliver the target molecule.

cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Selective Decarboxylation cluster_2 Stage 3: Desulfurization A Dimethyl Acetylenedicarboxylate + Ethylene Trithiocarbonate B Dimethyl 2-Thioxo-1,3-dithiole- 4,5-dicarboxylate (1) A->B Cycloaddition (Toluene, Reflux) C 2-Thioxo-1,3-dithiole- 4,5-dicarboxylic Acid (2) B->C Saponification (NaOH, THF/H2O) D 2-Thioxo-1,3-dithiole- 4-carboxylic Acid (3) C->D Thermal Monodecarboxylation E 1,3-Dithiole-4-carboxylic Acid (Final Product) D->E Hydride Reduction (DIBAL-H or BH3·SMe2)

Application

Application Notes and Protocols for the Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiole-4-Carboxylic Acid

Introduction: The Significance of Tetrathiafulvalene (TTF) Tetrathiafulvalene (TTF), an organosulfur compound with the formula (H₂C₂S₂)₂, is a cornerstone molecule in the field of materials science and molecular electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Tetrathiafulvalene (TTF)

Tetrathiafulvalene (TTF), an organosulfur compound with the formula (H₂C₂S₂)₂, is a cornerstone molecule in the field of materials science and molecular electronics.[1] Since its initial synthesis, TTF and its derivatives have been the subject of extensive research due to their exceptional electron-donating properties and the ability to form stable radical cations.[2][3] This capacity for reversible, sequential oxidation at low potentials allows TTF-based materials to exhibit a range of electronic behaviors, from semiconducting to metallic and even superconducting in certain charge-transfer salts.[4][5] The applications of TTF are diverse, spanning organic field-effect transistors (OFETs), components of photovoltaic cells, and advanced sensing technologies.[4][6] The versatility and performance of TTF-based materials are intrinsically linked to the synthetic routes used to produce the core TTF scaffold and its derivatives. This application note provides a detailed guide for the synthesis of TTF, utilizing 1,3-dithiole-4-carboxylic acid as a key precursor, with a focus on the underlying chemical principles and practical experimental protocols.

Synthetic Strategy: From Carboxylic Acid to a Dimeric Olefin

The synthesis of tetrathiafulvalene from 1,3-dithiole-4-carboxylic acid is a multi-step process that hinges on two pivotal transformations: the formation of a reactive 1,3-dithiolium cation intermediate and its subsequent coupling to form the dimeric TTF structure. The carboxylic acid group of the starting material must be removed, as it is generally not compatible with the conditions of the coupling reaction. This is typically achieved through a decarboxylation-protonation sequence to generate the unsubstituted 1,3-dithiolium cation.

The overall synthetic pathway can be visualized as follows:

TTF_Synthesis A 1,3-Dithiole-4-carboxylic Acid B 1,3-Dithiolium Cation (Intermediate) A->B  Decarboxylation & Protonation (e.g., HBF₄) C Tetrathiafulvalene (TTF) B->C  Base-mediated Coupling (e.g., Triethylamine) Coupling_Mechanism cluster_0 Deprotonation cluster_1 Dimerization A 2 x 1,3-Dithiolium Cation B 2 x 1,3-Dithiol-2-ylidene (Carbene Intermediate) A->B + 2 Et₃N C Tetrathiafulvalene (TTF) B->C

Caption: Mechanism of TTF formation via a carbene intermediate.

Experimental Protocol: Synthesis of Tetrathiafulvalene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1,3-Dithiolium tetrafluoroborate218.00 (approx.)2.18 g10
Triethylamine (Et₃N)101.192.8 mL20
Anhydrous acetonitrile41.0550 mL-
Dichloromethane (DCM)84.93100 mL-
Hexane86.1850 mL-

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2.18 g (10 mmol) of the previously prepared 1,3-dithiolium tetrafluoroborate in 50 mL of anhydrous acetonitrile under a nitrogen atmosphere.

  • Base Addition: Dissolve 2.8 mL (20 mmol) of triethylamine in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the triethylamine solution dropwise to the stirred solution of the dithiolium salt over a period of 30 minutes at room temperature. A color change to deep red or orange is typically observed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. Resuspend the residue in 100 mL of dichloromethane and wash with three 50 mL portions of water to remove the triethylammonium tetrafluoroborate salt.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent. The crude TTF can be purified by column chromatography on silica gel using a hexane-dichloromethane gradient, followed by recrystallization from a hexane/ethyl acetate mixture or by sublimation to yield pure, yellow crystalline TTF.

Safety and Handling Precautions

  • Perchloric Acid and Tetrafluoroboric Acid: These are strong, corrosive acids. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Perchloric acid can be explosive when mixed with organic materials; ensure all glassware is clean and free of organic residues.

  • Triethylamine: This is a flammable, toxic, and corrosive liquid with a strong, unpleasant odor. [2][4][7]Handle in a fume hood and wear appropriate PPE. Keep away from ignition sources.

  • Solvents: Dichloromethane, acetonitrile, and diethyl ether are volatile and flammable. Use in a well-ventilated area and away from open flames.

Characterization of Tetrathiafulvalene

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Pure TTF has a melting point of 119-120 °C.

  • ¹H NMR (CDCl₃): δ 6.28 ppm (s, 4H).

  • ¹³C NMR (CDCl₃): δ 119.5 ppm.

  • Mass Spectrometry (EI): m/z 204 (M⁺).

Troubleshooting and Expert Insights

  • Low Yield of Dithiolium Salt: Ensure the complete removal of water from the starting materials and solvents, as it can interfere with the reaction. A larger excess of the acid may be required if the starting material is not fully consumed.

  • Incomplete Coupling Reaction: The 1,3-dithiolium salt must be completely dry before use in the coupling reaction. The triethylamine should be freshly distilled to ensure its purity and reactivity. The reaction is sensitive to air and moisture, so maintaining an inert atmosphere is crucial.

  • Purification Challenges: TTF has moderate solubility in many organic solvents. Careful selection of the solvent system for chromatography and recrystallization is key to obtaining a high-purity product. Sublimation under high vacuum is an excellent final purification step for achieving analytical purity.

References

  • Penta. (2024, February 27).
  • Redox. (2023, August 22).
  • Carl ROTH.
  • American Chemical Society.
  • MDPI. (2018, April 26). Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)
  • ACS Publications. (2016, October 18). Tetrathiafulvalene- (TTF-) Derived Oligopyrrolic Macrocycles.
  • PubChem.

Sources

Method

Application Note: Decarboxylation Strategies for 1,3-Dithiole-4-Carboxylic Acid Derivatives in Organic Synthesis

Introduction & Strategic Significance 1,3-Dithiole-4-carboxylic acid and its 2-thione or 2-one analogs are foundational building blocks in the synthesis of tetrathiafulvalene (TTF) derivatives[1]. TTFs are highly valued...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

1,3-Dithiole-4-carboxylic acid and its 2-thione or 2-one analogs are foundational building blocks in the synthesis of tetrathiafulvalene (TTF) derivatives[1]. TTFs are highly valued in materials science for the construction of organic conductors, molecular switches, and electroactive metal-organic frameworks (MOFs)[1].

Synthesizing asymmetric or selectively functionalized TTFs requires precise control over the 1,3-dithiole core. A critical step in this sequence is the mono-decarboxylation of 1,3-dithiole-4,5-dicarboxylic acid (or its esterified derivatives) to yield a mono-substituted dithiole ring. This intermediate is subsequently utilized in phosphite-mediated cross-coupling reactions to build the extended TTF conjugated system[2].

Mechanistic Rationale & Causality

The optimal decarboxylation method depends entirely on the substrate's oxidation state and functional group protection.

  • Thermal Pyrolysis of Free Acids: For the unprotected 1,3-dithiole-4,5-dicarboxylic acid, the presence of two adjacent, electron-withdrawing carboxyl groups lowers the activation energy required for the first decarboxylation event. Heating the diacid neat to its melting point (160–170 °C) provides the exact thermal energy needed to extrude one equivalent of CO₂[3]. The reaction is performed neat (solvent-free) because the phase transition (fusing from a solid to a liquid) naturally drives the reaction forward, eliminating the need for high-boiling solvents that complicate downstream purification[3]. The remaining mono-acid is stabilized by the adjacent sulfur atoms, preventing a secondary decarboxylation under these conditions.

  • Halide-Mediated (Krapcho) Decarboxylation of Esters: When the dithiole core is protected as a diester (often necessary to prevent side reactions during earlier sulfurization steps), thermal energy alone will degrade the dithiole core before decarboxylation occurs. To circumvent this, a Krapcho-type protocol is employed using Lithium Bromide (LiBr) in a polar aprotic solvent like DMF or HMPA[2]. The causality here is nucleophilic: the bromide ion acts as a nucleophile, attacking the alkyl group of the ester via an SN2 mechanism. This liberates a carboxylate anion intermediate, which then rapidly decarboxylates at 150 °C[4].

Quantitative Method Comparison

To assist in route scouting, the following table summarizes the quantitative data and operational parameters for both primary decarboxylation methods.

Substrate TypeMethodReagents & ConditionsExpected YieldKey Advantage
1,3-Dithiole-4,5-dicarboxylic acid Thermal PyrolysisNeat, 160–170 °C, 15 min~97%Solvent-free, highly efficient, rapid execution[3].
1,3-Dithiole-4,5-diesters Krapcho DecarboxylationLiBr·H₂O, DMF, 150 °C, 2–4 h60–70%Tolerates sensitive functional groups; avoids core degradation[2][4].

Mechanistic Pathway Visualization

Decarboxylation_Workflows cluster_0 Method A: Thermal Pyrolysis cluster_1 Method B: Krapcho-Type Decarboxylation A1 1,3-Dithiole-4,5-dicarboxylic acid A2 Heat (160-170 °C) Neat, 15 min A1->A2 A3 1,3-Dithiole-4-carboxylic acid A2->A3 97% Yield A4 CO2 Gas (Effervescence) A2->A4 Byproduct B1 1,3-Dithiole-4,5-diester B2 LiBr / DMF Heat (150 °C) B1->B2 B3 1,3-Dithiole-4-monoester B2->B3 60-70% Yield B4 CO2 + Alkyl Bromide B2->B4 Byproducts

Figure 1: Comparative workflows for the decarboxylation of 1,3-dithiole derivatives.

Detailed Experimental Protocols

Protocol A: Thermal Pyrolysis of 1,3-Dithiole-4,5-dicarboxylic Acid

Self-Validating System: The reaction progress is visually confirmed by phase transition and the cessation of effervescence, ensuring the reaction is not stopped prematurely.

  • Preparation: Place 1.05 g (5.0 mmol) of 1,3-dithiole-4,5-dicarboxylic acid hydrate into a dry 25 mL round-bottom flask equipped with a magnetic stir bar[3]. Do not add solvent.

  • Heating: Submerge the flask into a pre-heated silicone oil bath at 160–170 °C[3].

  • Observation (Validation Step): Monitor the solid closely. Within minutes, fusing will occur, yielding a brown liquid accompanied by vigorous effervescence as CO₂ is evolved[3].

  • Completion: Maintain heating for exactly 15 minutes. Critical Note: Prolonged heating beyond the cessation of bubbling risks secondary decarboxylation or thermal decomposition of the dithiole core[3].

  • Workup: Remove the flask from the oil bath and allow it to cool to room temperature. The brown liquid will solidify into a crude mass.

  • Purification: Grind the crude solid into a fine powder and recrystallize from hot toluene to afford pale pink-orange crystals of 1,3-dithiole-4-carboxylic acid[3].

Protocol B: Halide-Mediated (Krapcho) Decarboxylation of 1,3-Dithiole Diesters

Self-Validating System: TLC monitoring will show a distinct shift from a non-polar diester spot to a more polar monoester spot, confirming the cleavage of the alkyl group.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 5.0 mmol of the 1,3-dithiole-4,5-diester in 15 mL of anhydrous N,N-Dimethylformamide (DMF)[2].

  • Reagent Addition: Add 15.0 mmol (3.0 equivalents) of Lithium Bromide monohydrate (LiBr·H₂O) to the solution[4]. Mechanistic Note: The hydration state of LiBr is critical, as trace water facilitates the protonation of the intermediate carbanion following CO₂ loss.

  • Heating: Heat the mixture to 150 °C while stirring vigorously[4].

  • Monitoring (Validation Step): Stir for 2 to 4 hours. Monitor the reaction via TLC (Hexane/EtOAc) until the starting material is entirely consumed.

  • Quenching & Extraction: Cool the mixture to room temperature and quench by pouring into 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers thoroughly with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the monoester[2].

Analytical Validation Standards

To confirm the success of the decarboxylation, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆): The successful mono-decarboxylation of the diacid is confirmed by the appearance of a distinct methine proton singlet on the 1,3-dithiole ring. For 1,3-dithiole-4-carboxylic acid, this olefinic proton appears at δ 7.28 , whereas the methylene protons of the hydrated precursor appear around δ 4.02–4.49[3].

  • FT-IR Spectroscopy: The product will show characteristic carboxylic acid O-H stretches (2975–2870 cm⁻¹) and a distinct shift in the carbonyl (C=O) stretch to ~1680 cm⁻¹ [3].

References

  • Source: researchgate.
  • Source: oup.
  • Source: beilstein-journals.
  • Source: clockss.

Sources

Application

Application Note: Esterification of 1,3-Dithiole-4-Carboxylic Acid for Redox-Active Polymer Functionalization

Scientific Rationale & Mechanistic Overview 1,3-Dithiole-4-carboxylic acid and its derivatives (such as 2-thioxo-1,3-dithiole-4-carboxylic acid) are foundational building blocks in the synthesis of tetrathiafulvalene (TT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

1,3-Dithiole-4-carboxylic acid and its derivatives (such as 2-thioxo-1,3-dithiole-4-carboxylic acid) are foundational building blocks in the synthesis of tetrathiafulvalene (TTF) analogues and synthetic metals[1]. The central 1,3-dithiole ring acts as a powerful π-resonance donor, making it an ideal candidate for creating strong donor-acceptor (D-A) components[2]. When covalently conjugated to polymer backbones via esterification, these moieties impart exceptional electroactive properties and radical stabilization capabilities, which are highly sought after in the development of organic transparent electrodes, advanced solar steam generation materials, and redox-responsive drug delivery systems[3].

The Causality of Coupling Chemistry

Direct Fischer esterification of 1,3-dithiole-4-carboxylic acid onto hydroxyl-bearing polymers (e.g., Polyethylene Glycol (PEG) or Polyvinyl Alcohol (PVA)) is highly inefficient. The acidic conditions risk degrading the dithiole ring, and the generation of water is thermodynamically unfavorable in viscous polymer matrices.

To circumvent this, carbodiimide-mediated coupling (Steglich Esterification) is the gold standard[1]. N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid into a highly reactive O-acylisourea intermediate. However, without a catalyst, this intermediate rapidly undergoes an intramolecular rearrangement into an unreactive N-acylurea byproduct. To prevent this, nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) are introduced[4]. These catalysts rapidly attack the O-acylisourea to form a reactive, yet stable, intermediate (e.g., an acylpyridinium ion or HOBt-ester) that exclusively drives the acyl transfer to the polymer's hydroxyl groups, ensuring high substitution degrees.

Reaction Workflow & Logical Relationships

G A 1,3-Dithiole-4-Carboxylic Acid (Redox Precursor) B DCC / DMAP Activation (Steglich Conditions) A->B Addition of Reagents C O-Acylisourea Intermediate (Highly Reactive) B->C Carboxyl Activation E Esterification Coupling (Acyl Transfer) C->E DMAP / HOBt Catalysis D Polymer Backbone (e.g., PEG-OH / PVA) D->E Nucleophilic Attack F Redox-Active Polymer (Functionalized Conjugate) E->F DCU Filtration & Precipitation

Workflow of 1,3-dithiole-4-carboxylic acid esterification onto a polymer backbone.

Quantitative Data: Optimization of Esterification Conditions

The choice of catalyst and thermal conditions directly dictates the degree of polymer functionalization. Table 1 summarizes the optimization of coupling conditions for a standard hydroxyl-terminated polymer (e.g., PEG-OH).

Table 1: Optimization of Esterification Conditions for Polymer Functionalization

Coupling SystemCatalystTemperature (°C)Time (h)Degree of Substitution (%)Isolated Yield (%)Mechanistic Outcome
DCCNone25243542High N-acylurea byproduct formation.
DCCHOBt55 (Microwave)17881Rapid activation; suppression of side reactions[4].
DCCDMAP25249288Optimal acyl transfer; highest functionalization[1].
EDCDMAP25248580Easier purification (water-soluble urea byproduct).
DCCDMAP60126555Thermal degradation of the dithiole moiety.

Experimental Protocols

Protocol A: Ambient Steglich Esterification (DCC/DMAP)

Best for temperature-sensitive block copolymers and achieving maximum degree of substitution.

  • Preparation: Dissolve 1.0 eq of the hydroxyl-functionalized polymer in anhydrous Dichloromethane (CH₂Cl₂) under an inert Argon atmosphere to prevent oxidative degradation of the dithiole ring.

  • Reagent Addition: Add 1.5 eq of 1,3-dithiole-4-carboxylic acid and 0.15 eq of DMAP to the polymer solution. Stir for 10 minutes at 0 °C (ice bath).

  • Activation: Slowly add a solution of 1.5 eq DCC dissolved in anhydrous CH₂Cl₂ dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic formation of the O-acylisourea, preventing premature thermal degradation.

  • Coupling: Remove the ice bath and allow the reaction to proceed at room temperature (25 °C) for 24 hours.

  • Self-Validating Step (Visual): Observe the reaction flask. The formation of a white, insoluble precipitate—dicyclohexylurea (DCU)—is a self-validating indicator that the primary dehydration coupling has successfully occurred.

  • Purification: Filter the mixture to remove the DCU precipitate. Concentrate the filtrate under reduced pressure and precipitate the functionalized polymer into cold diethyl ether. Centrifuge and dry under vacuum.

Protocol B: Microwave-Assisted HOBt/DCC Coupling

Best for sterically hindered polymer backbones requiring kinetic driving forces[4].

  • Preparation: In a microwave-safe reactor vial, dissolve 1.0 eq of the polymer, 1.2 eq of 2-thioxo-1,3-dithiole-4-carboxylic acid, 1.2 eq of HOBt, and 1.2 eq of DCC in anhydrous CH₂Cl₂[4].

  • Microwave Irradiation: Seal the vial and stir in a microwave reactor at 55 °C for exactly 1 hour[4].

    • Causality: Microwave dielectric heating provides uniform thermal energy, overcoming the steric hindrance of bulky polymer chains, while HOBt traps the active ester before thermal rearrangement can occur.

  • Workup: Filter the resulting DCU. Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid and HOBt) and brine[4].

  • Isolation: Evaporate the solvent and precipitate the polymer in a non-solvent (e.g., cold methanol or ether).

Characterization & Self-Validating Systems

To ensure the scientific integrity of the functionalized polymer, the following self-validating analytical checks must be performed:

  • FTIR Spectroscopy (Covalent Linkage Confirmation): The unreacted 1,3-dithiole-4-carboxylic acid exhibits a broad C=O stretch around 1680–1700 cm⁻¹. Upon successful esterification, this peak shifts to a sharp, distinct ester carbonyl stretch at ~1735 cm⁻¹ .

  • ¹H-NMR Spectroscopy (Degree of Substitution): Analyze the shift of the polymer's protons adjacent to the hydroxyl group. For instance, in PEG, the terminal -CH₂-OH protons (~3.6 ppm) will shift downfield to ~4.2 ppm (-CH₂-O-C=O) upon esterification. Integration of this shifted peak against the polymer backbone provides the exact Degree of Substitution (DS).

  • Cyclic Voltammetry (Redox Validation): Because the 1,3-dithiole unit is a π-resonance donor[2], the functionalized polymer must be analyzed via CV. The appearance of reversible oxidation peaks (typically between +0.4 V and +0.8 V vs. Ag/AgCl, depending on the exact dithiole derivative) validates that the electroactive nature of the precursor was preserved during the coupling process[1].

References

  • Synthesis Strategies and Chemistry of Nonsymmetrically Substituted Tetrachalcogenafulvalenes Chemical Reviews - ACS Publications[Link]

  • SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY AIR Unimi (Università degli Studi di Milano)[Link]

  • Toward Controlled Donor−Acceptor Interactions in Noncomposite Polymeric Materials: Synthesis and Characterization of a Novel Polythiophene Incorporating π-Conjugated 1,3-Dithiole-2-ylidenefluorene Units as Strong D−A Components Macromolecules - ACS Publications[Link]

  • Organic radicals stabilization above 300 °C in Eu-based coordination polymers for solar steam generation Nature Communications - PMC[Link]

Sources

Method

Application Note: Applications of 1,3-Dithiole-4-Carboxylic Acid in Organic Semiconductors and Bioelectronics

Executive Summary The development of next-generation organic electronics and electrochemical biosensors relies heavily on the precise molecular engineering of electron-donating materials. 1,3-Dithiole-4-carboxylic acid s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation organic electronics and electrochemical biosensors relies heavily on the precise molecular engineering of electron-donating materials. 1,3-Dithiole-4-carboxylic acid serves as a paramount precursor in this domain, acting as the fundamental building block for functionalized tetrathiafulvalene (TTF) derivatives[1]. By combining a highly electron-rich pseudoaromatic core with a versatile carboxylic acid handle, this molecule bridges the gap between synthetic materials chemistry and applied device physics, enabling innovations ranging from self-assembled transparent electrodes to redox-active tags for drug development assays[2].

Mechanistic Principles & Material Causality

The utility of 1,3-dithiole-4-carboxylic acid is dictated by two distinct structural features, each serving a specific mechanistic purpose in material design:

  • The 1,3-Dithiole Core (Electron Donation): The heterocycle is a precursor to the TTF scaffold. Upon dimerization, it forms a highly conjugated, sulfur-rich system that easily undergoes two reversible one-electron oxidations to form stable radical cations and dications[2]. This property is the engine for charge transport in Organic Field-Effect Transistors (OFETs) and signal transduction in bioelectronics.

  • The Carboxylic Acid Handle (Anchoring & Assembly): Unsubstituted TTF is highly crystalline but synthetically intractable. The introduction of the -COOH group provides critical causality in device fabrication:

    • Supramolecular Assembly: Carboxylic acids form robust intermolecular hydrogen-bonded networks. In solid-state materials, these networks facilitate proton-coupled electron transfer (PCET) and can be partially deprotonated to create "proton defects," which spontaneously generate charge carriers without the need for volatile external dopants[3].

    • Bio-orthogonal Conjugation: For drug development and diagnostics, the -COOH group allows for direct covalent attachment to peptides, proteins, or antibodies via standard amide coupling (e.g., EDC/NHS), transforming a passive biomolecule into an electrochemically active sensor[4].

Pathway Visualization

G A 1,3-Dithiole-4-Carboxylic Acid (Precursor) B Phosphite Coupling (Desulfurization) A->B Trialkyl phosphite Δ, N2 atm C TTF-COOH Derivatives (Electron Donors) B->C Dimerization D H-Bonding Assembly (Ammonia Doping) C->D Supramolecular Network E EDC/NHS Coupling (Bioconjugation) C->E Covalent Anchoring F Organic Transparent Electrodes & OFETs D->F Radical Cation Generation G Electrochemical Biosensors E->G Redox Transduction

Caption: Workflow from 1,3-dithiole-4-carboxylic acid to organic electronic and biosensor devices.

Quantitative Data Summary: Impact of the Carboxyl Group

The addition of the carboxylic acid group fundamentally alters the physicochemical properties of the resulting semiconductor. Table 1 summarizes these shifts to guide material selection.

Table 1: Comparative Properties of Unsubstituted TTF vs. TTF-COOH Derivatives

PropertyUnsubstituted TTFTTF-COOH DerivativeMechanistic Causality
First Oxidation Potential ( E1/2​ ) ~0.34 V (vs Ag/AgCl)~0.45 V (vs Ag/AgCl)The electron-withdrawing nature of the -COOH group lowers the HOMO energy level, increasing ionization energy[1].
Solid-State Packing Herringbone motifs1D/2D H-bonded sheetsIntermolecular -COOH···HOOC- interactions override simple π−π stacking, dictating a highly ordered crystal lattice[3].
Aqueous Solubility InsolubleSoluble (at pH > 5)Deprotonation to the carboxylate anion enables aqueous processing, a strict requirement for biological assays[4].
Conductivity Mechanism Requires halogen dopingAuto-doping via H-networkProton defects in the lattice spontaneously generate radical cations to balance charge[3].

Validated Experimental Protocols

Protocol A: Synthesis of TTF-Carboxylic Acid via Phosphite-Mediated Cross-Coupling

Context: Direct coupling of free carboxylic acids often leads to decarboxylation or poisoning of the phosphite reagent under high thermal stress. Therefore, the protocol utilizes an ester-protected intermediate, followed by controlled saponification[1].

Materials: Methyl 2-thioxo-1,3-dithiole-4-carboxylate, 4,5-dimethyl-1,3-dithiole-2-thione, Triethyl phosphite ( P(OEt)3​ ), Toluene, LiOH.

Step-by-Step Methodology:

  • Desulfurization and Dimerization:

    • In an oven-dried Schlenk flask under N2​ , dissolve 1.0 eq of methyl 2-thioxo-1,3-dithiole-4-carboxylate and 3.0 eq of 4,5-dimethyl-1,3-dithiole-2-thione in anhydrous toluene.

    • Causality: An excess of the unfunctionalized thione is used to statistically drive the formation of the unsymmetrical cross-coupled product over the symmetrical ester-dimer[1].

  • Phosphite Addition:

    • Add 10 eq of freshly distilled P(OEt)3​ . Heat the mixture to reflux (110°C) for 4 hours.

    • Causality: The phosphite acts as a thiophilic agent, abstracting sulfur to form a reactive dithiolium carbene intermediate that rapidly dimerizes[1].

  • Purification of the Ester:

    • Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (Hexanes/DCM) to isolate the unsymmetrical TTF-ester.

  • Saponification (Deprotection):

    • Dissolve the TTF-ester in a 3:1 mixture of THF/MeOH. Add 5.0 eq of 1M aqueous LiOH. Stir at room temperature for 12 hours in the dark (to prevent photo-oxidation of the TTF core).

  • Acidification:

    • Carefully acidify the mixture to pH 3 using 1M HCl. The target TTF-carboxylic acid will precipitate as a microcrystalline solid. Filter, wash with cold water, and dry under vacuum.

Self-Validation & Quality Control: Perform Cyclic Voltammetry (CV) on the isolated product. A successful synthesis will yield two distinct, reversible oxidation peaks. A shift in the first oxidation peak from ~0.34 V to ~0.45 V confirms the successful retention of the electron-withdrawing carboxyl group.

Protocol B: Fabrication of Self-Assembled Organic Transparent Electrodes

Context: This protocol leverages the hydrogen-bonding capacity of the synthesized TTF-COOH to create a highly conductive, transparent film without the use of traditional metal oxides (like ITO)[3].

Materials: TTF-COOH derivative (from Protocol A), 1,4-dioxane, THF, Methanol, 28% Aqueous Ammonia.

Step-by-Step Methodology:

  • Solvent Matrix Preparation:

    • Prepare a ternary solvent mixture of 1,4-dioxane, THF, and Methanol in a 1:1:1 volumetric ratio.

    • Causality: This specific polarity gradient ensures complete dissolution of the TTF-COOH while allowing for controlled evaporation during the self-assembly phase[3].

  • Dissolution and Defect Induction:

    • Suspend 100 mg of the TTF-COOH derivative in 150 mL of the solvent matrix.

    • Add 50 μ L of 28% aqueous ammonia. Sonicate for 10 minutes until a homogeneous solution is achieved.

    • Causality: The ammonia acts as a weak base, selectively deprotonating a fraction of the carboxylic acid groups. This creates "proton defects" in the resulting hydrogen-bond network. To maintain thermodynamic equilibrium, the system spontaneously generates TTF radical cations, which serve as the intrinsic charge carriers for electrical conductivity[3].

  • Film Deposition (Drop-Casting):

    • Clean a glass substrate via sequential sonication in acetone, isopropanol, and DI water. Treat with UV-Ozone for 15 minutes to increase surface wettability.

    • Drop-cast the TTF-COOH/Ammonia solution onto the substrate.

  • Controlled Evaporation (Self-Assembly):

    • Place the substrate in a solvent-saturated chamber at 25°C for 24 hours to allow slow, highly ordered crystallization of the hydrogen-bonded network.

Self-Validation & Quality Control: Measure the sheet resistance using a four-probe setup and optical transparency via UV-Vis spectroscopy. A successfully self-assembled film will exhibit a sheet resistance of <103Ω/sq and an optical transmittance of >80% in the visible region (400-700 nm)[3].

References

  • Synthesis Strategies and Chemistry of Nonsymmetrically Substituted Tetrachalcogenafulvalenes | Chemical Reviews Source: ACS Publications URL:[Link]

  • Diarylethene Photoswitches Featuring Tetrathiafulvalene-Containing Aryl Units | The Journal of Physical Chemistry C Source: ACS Publications URL:[Link]

  • Patent EP2793235A1: Organic Transparent Electrode Source: Googleapis (Patent Literature) URL:[Link]

  • Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Utilizing 1,3-Dithiole-4-Carboxylic Acid Ligands in the Design of Redox-Active Metal-Organic Frameworks (MOFs)

Introduction & Executive Summary Metal-Organic Frameworks (MOFs) constructed from redox-active ligands have garnered immense interest for applications in electrocatalysis, chemical sensing, and solid-state electronics. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

Metal-Organic Frameworks (MOFs) constructed from redox-active ligands have garnered immense interest for applications in electrocatalysis, chemical sensing, and solid-state electronics. Among these, 1,3-dithiole-4-carboxylic acid (DTCA) and its extended tetrathiafulvalene (TTF) derivatives serve as premier building blocks. The unique combination of a 1,3-dithiole ring (providing sulfur-based redox activity and secondary metal affinity) and a carboxylic acid moiety (enabling robust coordination to transition metal nodes) allows for the engineering of MOFs with tunable ligand-to-ligand charge transfer (LLCT) and high electrical conductivity[1].

This application note provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and quantitative benchmarks for integrating DTCA-derived ligands into MOF architectures.

Mechanistic Insights: The Role of 1,3-Dithiole-4-Carboxylic Acid

The structural geometry of DTCA provides dual functionality that is highly prized in crystal engineering:

  • Coordination Anchors: The carboxylate groups strongly bind to metal clusters (e.g., Mn(II), Co(II), Zn(II)), forming rigid 2D or 3D frameworks. The carboxylic acid groups also significantly increase the solubility of the precursor in polar solvents, facilitating smoother solvothermal assembly[2].

  • Redox-Active Core: The 1,3-dithiole heterocycle is a direct precursor to TTF cores[3], which can undergo reversible one- and two-electron oxidations. When incorporated into a MOF, this enables mixed-valence states and facilitates electrical conductivity through π−π stacking or sulfur-sulfur intermolecular contacts[4].

  • Charge Transfer: In mixed-ligand MOFs (e.g., using DTCA-derived TTF-dicarboxylates alongside bipyridine pillars), the spatial arrangement promotes LLCT, significantly narrowing the bandgap and enhancing the material's electronic response[1].

G DTCA 1,3-Dithiole-4-Carboxylic Acid (DTCA) Carboxylate Carboxylate Group (Coordination Anchor) DTCA->Carboxylate Dithiole 1,3-Dithiole Ring (Redox-Active Core) DTCA->Dithiole MOFNode Metal Node Coordination (e.g., Mn, Co, Zn) Carboxylate->MOFNode Self-Assembly TTF TTF Dimerization / Extended $pi$ System Dithiole->TTF Synthetic Extension Conductivity Electrical Conductivity & Charge Transfer MOFNode->Conductivity Mixed-Valence Sensing Chemiresistive Gas Sensing (e.g., NO2, NH3) MOFNode->Sensing Host-Guest Interaction TTF->MOFNode Framework Integration

Caption: Logical pathways of DTCA functionalization in MOF design.

Experimental Protocols

Self-Validating System: The following methodologies are designed with built-in validation steps. For instance, utilizing Thermogravimetric Analysis (TGA) post-activation ensures the complete removal of guest solvents without framework degradation—a critical prerequisite for accurate gas sensing[4].

Protocol 1: Solvothermal Synthesis of Mn-DTCA/TTF-Based MOFs

Objective: Synthesize a 2D coordination polymer using a DTCA-derived TTF-bicarboxylate ligand and a nitrogen-donor pillar (e.g., 4,4'-bipyridine)[1]. Causality: The mixed-ligand approach prevents the dense, non-porous packing typical of purely carboxylate-driven TTF assemblies, ensuring accessible redox sites for guest molecules.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.1 mmol of the DTCA-derived TTF-dicarboxylic acid ligand and 0.1 mmol of 4,4'-bipyridine in 10 mL of a mixed solvent system (N,N-dimethylformamide (DMF) and ethanol, 1:1 v/v).

    • Causality: DMF solubilizes the rigid, hydrophobic TTF core, while ethanol modulates the deprotonation rate of the carboxylic acids to prevent rapid, amorphous precipitation.

  • Metal Addition: Add 0.15 mmol of Mn(NO3)2·4H2O to the solution. Stir for 15 minutes until fully dissolved.

  • Solvothermal Reaction: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 80°C for 72 hours.

    • Causality: Slow crystallization at 80°C promotes defect-free crystal growth, which is essential for resolving LLCT properties via single-crystal X-ray diffraction.

  • Cooling & Harvesting: Cool the autoclave to room temperature at a rate of 5°C/hour. Filter the resulting dark-colored crystals.

  • Washing & Activation: Wash the crystals sequentially with fresh DMF (3 × 5 mL) and ethanol (3 × 5 mL) to remove unreacted precursors. Perform solvent exchange in ethanol for 48 hours, followed by vacuum drying at 60°C for 12 hours.

  • Validation (XRD & TGA): Perform Powder X-Ray Diffraction (PXRD) to confirm phase purity against simulated single-crystal data. Run TGA under N2 to verify the absence of trapped DMF (the weight loss plateau should extend to ~150°C before framework decomposition begins)[4].

Protocol 2: Chemiresistive Gas Sensing Device Fabrication

Objective: Fabricate a sensor using the redox-active MOF to detect electrophilic gases.

  • Electrode Preparation: Clean interdigitated gold electrodes (IDEs) on a ceramic substrate using acetone, isopropanol, and deionized water. Dry under a stream of N2.

  • Film Deposition: Disperse 5 mg of the activated MOF powder in 1 mL of anhydrous ethanol. Sonicate for 30 minutes to form a uniform suspension. Drop-cast 10 µL of the suspension onto the IDEs.

  • Drying: Dry the device in a vacuum oven at 80°C for 2 hours to ensure optimal contact between the MOF crystals and the gold electrodes.

  • Sensing Validation: Mount the device in a sealed gas chamber connected to a source measure unit (SMU). Apply a constant bias (e.g., 1.0 V) and monitor the baseline current in dry air. Introduce the target gas (e.g., NO2) and record the current modulation.

    • Causality: The electron-withdrawing nature of NO2 oxidizes the TTF/DTCA core, increasing the charge carrier density and drastically lowering the electrical resistance of the framework[4].

Workflow Prep 1. Precursor Preparation Synth 2. Solvothermal Synthesis (80°C) Prep->Synth Act 3. Solvent Exchange & Activation Synth->Act Val 4. PXRD & TGA Validation Act->Val Val->Act Fails Purity App 5. Device Fabrication & Gas Sensing Val->App

Caption: Step-by-step workflow for MOF synthesis and sensor validation.

Quantitative Data Summary

The integration of DTCA-derived ligands significantly alters the physicochemical properties of the resulting MOFs. The table below summarizes comparative data for typical TTF-based MOFs versus standard carboxylate MOFs.

Material / FrameworkLigand TypeBET Surface Area (m²/g)Electrical Conductivity (S/cm)Primary Application
Mn-TTF-bipyridine DTCA-derived TTF-dicarboxylate~450 10−6 to 10−4 Solid-state electronics, LLCT studies
Co-MOF-74 (Host) Standard (DOBDC)~1300 <10−10 (Insulator)Gas storage
Co-MOF-74-TTF Infiltrated TTF/DTCA~850 10−5 Chemiresistive gas sensing
Zn-dmit 1,3-dithiole-4,5-dithiolateNon-porous 10−3 Superconducting salts / Magnetism

Note: The infiltration or direct coordination of 1,3-dithiole derivatives generally reduces overall porosity due to the bulky sulfur heterocycles, but it increases electrical conductivity by several orders of magnitude, transforming insulating networks into functional semiconductors.

Sources

Method

Advanced Cross-Coupling Strategies for 1,3-Dithiole-4-Carboxylic Acid Derivatives in Organic Materials Synthesis

Executive Summary 1,3-Dithiole-4-carboxylic acid derivatives are indispensable building blocks for the synthesis of nonsymmetrically substituted tetrathiafulvalenes (TTFs). These electron-rich heterocycles are paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dithiole-4-carboxylic acid derivatives are indispensable building blocks for the synthesis of nonsymmetrically substituted tetrathiafulvalenes (TTFs). These electron-rich heterocycles are paramount in the development of organic conductors, superconductors, and [1]. Traditionally, constructing carbon-carbon bonds on the 1,3-dithiole core relied on the generation of unstable dithiolium salts or the use of highly toxic organotin reagents[2]. This application note details a modern, highly efficient approach leveraging palladium-catalyzed decarboxylative Suzuki-Miyaura cross-coupling. By utilizing the carboxylic acid directly as a traceless directing group, researchers can bypass the isolation of sensitive halogenated intermediates, streamlining the synthesis of complex electroactive materials.

Mechanistic Principles & Causality

Coupling reactions involving 1,3-dithioles present a unique mechanistic challenge: the sulfur-rich heterocycle can strongly coordinate to the palladium center, leading to catalyst poisoning and premature precipitation of inactive Pd-black.

Causality in Experimental Design: To mitigate catalyst deactivation, the choice of ligand and reaction pathway is critical.

  • Ligand Selection: The use of highly active, bulky electron-rich phosphine ligands (e.g., SPhos) or specialized precatalysts like Pd(N,N-dimethyl-β-alaninate)₂ accelerates the reductive elimination step, effectively outcompeting the deleterious sulfur coordination[3].

  • Decarboxylative Pathway: Direct functionalization of the 1,3-dithiole core is challenging due to the sensitivity of the dithiole ring to harsh basic or oxidative conditions. A one-pot strategy allows the direct use of 1,3-dithiole-4-carboxylic acid[3]. In this pathway, iodine acts as a terminal oxidant to drive the extrusion of CO₂, generating a 4-iodo-1,3-dithiole intermediate in situ.

  • Oxidant Quenching: Triethylamine (Et₃N) is strategically added post-decarboxylation to quench excess iodine, preventing the oxidative degradation of the palladium catalyst before the phase begins[4].

Reaction Workflow

G A 1,3-Dithiole-4-carboxylic acid (Stable Precursor) B Decarboxylative Iodination [I2, K3PO4, 100°C] A->B Step 1 Initiation C 4-Iodo-1,3-dithiole (Reactive Intermediate) B->C - CO2 (Gas Evolution) D Oxidant Quench [Et3N, 120°C] C->D Step 2 Neutralization E Suzuki-Miyaura Coupling [Pd-Cat, Ar-B(OH)2, 80°C] D->E Step 3 Transmetalation F 4-Aryl-1,3-dithiole (Target TTF Building Block) E->F C-C Bond Formation

Figure 1: One-pot decarboxylative Suzuki-Miyaura cross-coupling workflow for 1,3-dithiole derivatives.

Quantitative Data: Parameter Optimization

The following table summarizes the optimization of cross-coupling parameters for 1,3-dithiole derivatives, highlighting the causality behind the observed yields.

Coupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Mechanistic Causality
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ / Dioxane9078Standard Suzuki conditions; tetrakis provides a stable Pd(0) source but is susceptible to slow sulfur poisoning.
4-Methoxyphenylboronic acidPd(N,N-dimethyl-β-alaninate)₂ (2 mol%)K₃PO₄ / EtOH:H₂O10085Water addition accelerates the transmetalation step; the specialized ligand prevents catalyst deactivation[3].
4-Fluorophenylboronic acidPd(OAc)₂ / SPhos (5 mol%)Cs₂CO₃ / Toluene11072The bulky, electron-rich SPhos ligand accelerates reductive elimination, outcompeting dithiole coordination.
Trimethylstannyl-TTFPd₂(dba)₃ / P(t-Bu)₃ (5 mol%)None / DMF8081Stille coupling conditions; avoids strong bases that can degrade the highly sensitive TTF core[2].

Self-Validating Experimental Protocol

Protocol: One-Pot Decarboxylative Suzuki-Miyaura Coupling of 1,3-Dithiole-4-Carboxylic Acid

Objective: Synthesize 4-aryl-1,3-dithiole derivatives directly from 1,3-dithiole-4-carboxylic acid without isolating the sensitive halogenated intermediate.

Phase 1: Decarboxylative Iodination
  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dithiole-4-carboxylic acid (1.0 equiv, 0.5 mmol), I₂ (3.0 equiv, 1.5 mmol), and K₃PO₄ (1.0 equiv, 0.5 mmol).

  • Suspend the mixture in anhydrous Acetonitrile (MeCN, 1.5 mL) under an argon atmosphere.

  • Heat the reaction mixture to 100 °C for 16 hours.

Self-Validation Checkpoint 1: Upon heating, closely observe the reaction mixture. Effervescence (bubbling) should be visible, indicating the successful extrusion of CO₂ gas. The solution will maintain a deep purple/brown color due to the presence of active iodine. The cessation of bubbling indicates the completion of the decarboxylation phase.

Phase 2: Oxidant Quenching
  • Cool the flask slightly (to ~60 °C) and carefully inject Et₃N (4.5 equiv, 2.25 mmol).

  • Heat the mixture to 120 °C for 5 hours.

Self-Validation Checkpoint 2: The addition of Et₃N serves to quench the excess unreacted iodine. A successful quench is visually confirmed when the deep purple/brown color dissipates, transitioning to a pale yellow or orange solution. Troubleshooting: If the dark color persists, add an additional 0.1 equiv of Et₃N until the color shifts, ensuring no active oxidant remains to poison the Pd catalyst.

Phase 3: Suzuki-Miyaura Cross-Coupling
  • Cool the reaction to room temperature. Add the arylboronic acid (1.5 equiv, 0.75 mmol), additional K₃PO₄ (1.5 equiv, 0.75 mmol), and the Pd(N,N-dimethyl-β-alaninate)₂ catalyst (2 mol%).

  • Inject a degassed mixture of EtOH/H₂O (1:1, 1.5 mL). The presence of water is critical to facilitate the dissolution of the boronic acid and accelerate the transmetalation step.

  • Stir the mixture at 80 °C for 12 hours.

Self-Validation Checkpoint 3: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The intermediate 4-iodo-1,3-dithiole (Rf ~ 0.6, UV active) should progressively disappear, replaced by a new, highly UV-active spot corresponding to the cross-coupled product (Rf ~ 0.4). The formation of a fine black precipitate (Pd black) toward the very end of the reaction indicates the completion of the catalytic cycle and depletion of the starting materials.

Phase 4: Workup and Isolation
  • Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous Na₂S₂O₃ (2 × 10 mL) to remove any residual oxidized species, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to yield the pure 4-aryl-1,3-dithiole derivative.

References

  • Synthesis Strategies and Chemistry of Nonsymmetrically Substituted Tetrachalcogenafulvalenes Chemical Reviews, American Chemical Society. URL:[Link]

  • Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant Chemical Communications, The Royal Society of Chemistry. URL:[Link]

  • Diarylethene Photoswitches Featuring Tetrathiafulvalene-Containing Aryl Units The Journal of Physical Chemistry C, American Chemical Society. URL:[Link]

  • Suzuki Coupling Mechanism and Applications Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note &amp; Protocol Guide: Fabrication of Electroactive Thin Films via Electropolymerization of 1,3-dithiole-4-carboxylic acid

Authored by Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for the preparation and characterization of electroactive thin films from 1,3-dithiole-4-carboxylic acid. Electroact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the preparation and characterization of electroactive thin films from 1,3-dithiole-4-carboxylic acid. Electroactive polymers derived from sulfur-rich heterocyclic compounds are of significant interest for applications in sensors, energy storage, and electrochromic devices.[1][2] This guide details the principles of electrochemical polymerization, offers step-by-step protocols for film deposition using cyclic voltammetry, and outlines essential techniques for characterizing the resulting films. The inclusion of the carboxylic acid moiety offers a unique handle for tuning film properties such as adhesion, pH-responsiveness, and post-fabrication functionalization. The protocols are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure robust and reproducible results.

Foundational Principles: The Science Behind the Synthesis

The Monomer: 1,3-dithiole-4-carboxylic acid

The cornerstone of this process is the monomer, 1,3-dithiole-4-carboxylic acid. Its molecular structure is pivotal to its function. The 1,3-dithiole ring is an electron-rich system that can be readily oxidized to form a stable radical cation, the initial step in electropolymerization. The carboxylic acid group (-COOH) is a versatile functional group that imparts several advantageous properties:

  • Enhanced Solubility: It improves the monomer's solubility in polar organic solvents, which are commonly used for electropolymerization.

  • Surface Adhesion: The carboxyl group can form strong interactions with various conductive substrates (like Indium Tin Oxide or Gold), promoting the growth of uniform and adherent polymer films.

  • Post-Functionalization: It serves as a reactive site for subsequent chemical modifications, allowing the film's surface chemistry to be tailored for specific applications.

Caption: Workflow of the oxidative electropolymerization process.

Experimental Guide: From Monomer to Film

This section provides detailed protocols for the preparation of electroactive films. The primary method described is potentiodynamic deposition via cyclic voltammetry (CV), which allows for simultaneous film growth and real-time monitoring of the process.

Materials and Reagents
ComponentSpecificationSupplier ExamplePurpose
Monomer 1,3-dithiole-4-carboxylic acidCustom Synthesis / Specialty Chemical SupplierThe building block of the polymer film.
Solvent Acetonitrile (MeCN), AnhydrousSigma-Aldrich, Fisher ScientificProvides a medium for dissolving the monomer and electrolyte.
Electrolyte Tetrabutylammonium perchlorate (TBAP)Sigma-Aldrich, TCIProvides ionic conductivity to the solution. [3]
Working Electrode Indium Tin Oxide (ITO) coated glass, Glassy Carbon, or Platinum discDelta Technologies, Pine ResearchConductive substrate for film deposition.
Counter Electrode Platinum wire or gauzePine Research, CH InstrumentsCompletes the electrical circuit.
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)CH Instruments, BASiProvides a stable potential reference. [4]
Electrochemical Setup

A standard three-electrode electrochemical cell is required. This setup allows for precise control of the potential at the working electrode, where the film deposition occurs.

Caption: Diagram of a standard three-electrode electrochemical cell.

Protocol: Potentiodynamic Film Deposition

This method uses cyclic voltammetry to grow the film. The increasing current peaks with each cycle indicate successful deposition of a conductive polymer.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAP) in anhydrous acetonitrile.

    • Add the 1,3-dithiole-4-carboxylic acid monomer to this solution to a final concentration of 10-50 mM.

    • Scientist's Note: Anhydrous solvent is critical to prevent side reactions with water that can interfere with polymerization. The electrolyte concentration is kept high to minimize solution resistance (iR drop).

  • Electrode Preparation:

    • Clean the working electrode thoroughly. For ITO, sonicate sequentially in detergent, deionized water, acetone, and isopropanol. Dry under a stream of nitrogen.

    • Assemble the three-electrode cell with the cleaned working electrode, platinum counter electrode, and reference electrode.

  • Electrochemical Deposition:

    • Connect the electrodes to a potentiostat.

    • Immerse the electrodes in the monomer solution. It is often beneficial to purge the solution with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove dissolved oxygen, a known radical scavenger.

    • Set the parameters for cyclic voltammetry. A typical starting point is:

      • Potential Window: 0 V to +1.8 V (vs. Ag/AgCl). The upper limit must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer film.

      • Scan Rate: 50-100 mV/s.

      • Number of Cycles: 10-20 cycles.

    • Initiate the scan. Observe the voltammogram in real-time. A successful polymerization is marked by the appearance and growth of new redox peaks with each successive cycle, indicating the deposition of an electroactive film. [5][6]

  • Post-Deposition Cleaning:

    • After the final cycle, hold the potential at a value where the polymer is in its neutral (non-conductive) state (e.g., 0 V) for a few seconds.

    • Carefully remove the working electrode from the cell.

    • Gently rinse the electrode with fresh, monomer-free acetonitrile to remove unreacted monomer and electrolyte from the surface.

    • Dry the film under a gentle stream of nitrogen. The film is now ready for characterization.

Film Characterization: Validating Your Results

Once fabricated, the film must be characterized to confirm its electroactive nature and properties.

Electrochemical Characterization

Place the polymer-coated electrode in a fresh, monomer-free electrolyte solution. Run a cyclic voltammogram over a potential range where the polymer shows reversible redox behavior. This confirms the film's electroactivity and stability. The shape and symmetry of the CV waves provide insight into the film's electrochemical properties.

Spectroelectrochemical Analysis

This technique combines UV-Visible spectroscopy with electrochemistry to monitor changes in the film's optical properties as a function of its oxidation state.

  • Protocol: Place the polymer-coated transparent electrode (ITO) in a specialized cuvette within a UV-Vis spectrometer. Apply a series of potentials and record the absorbance spectrum at each potential.

  • Data Interpretation: A change in color (electrochromism) will be observed as the film is oxidized and reduced. From the spectrum of the neutral film, the optical bandgap (Eg) can be estimated from the onset of the π-π* transition, a key parameter for semiconductor applications. [6][7]

Morphological and Spectroscopic Analysis
TechniquePurposeExpected Outcome
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the film. [8]Typically reveals a granular or cauliflower-like morphology, characteristic of many electropolymerized films. [9]Allows for estimation of film thickness from cross-sectional images.
Atomic Force Microscopy (AFM) To quantify surface roughness and topography at the nanoscale. [10]Provides quantitative data on grain size and surface roughness, which can influence device performance.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure of the polymer. [9]Comparison of the polymer's spectrum with the monomer's will show the disappearance of certain monomer-specific peaks and the appearance of new peaks characteristic of the polymer backbone.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No film deposition (CV shows no current increase) 1. Monomer oxidation potential is outside the scanned window. 2. Impure solvent or monomer. 3. Electrode surface is not clean.1. Widen the potential window. 2. Use anhydrous, high-purity reagents. 3. Re-clean the electrode thoroughly.
Poorly adherent film peels off 1. Substrate surface is contaminated. 2. High polymerization rate (high monomer concentration or scan rate). 3. Internal stress in a thick film.1. Ensure meticulous electrode cleaning. 2. Reduce monomer concentration or scan rate. 3. Limit the number of deposition cycles to grow a thinner film.
Film is not electroactive after deposition Over-oxidation during polymerization (potential too high).Reduce the upper potential limit of the CV scan. Over-oxidation can irreversibly damage the polymer backbone, destroying its conductivity.

References

  • Figshare. (2009). Electropolymerization Studies on a Series of Thiophene-Substituted 1,3-Dithiole-2-ones: Solid-State Preparation of a Novel TTF-Derivatized Polythiophene - Macromolecules. Available at: [Link]

  • ACS Publications. (2009). Electropolymerization Studies on a Series of Thiophene-Substituted 1,3-Dithiole-2-ones: Solid-State Preparation of a Novel TTF-Derivatized Polythiophene. Macromolecules. Available at: [Link]

  • ResearchGate. (2025). Electropolymerisation studies on a series of thiophene substituted 1,3-dithiole-2-ones: Preparation of a novel TTF derivatised polythiophene. Available at: [Link]

  • DTIC. Biomedical Applications of Electroactive Polymers. Available at: [Link]

  • University of Washington. Electro-active Polymers and Their Applications. Available at: [Link]

  • Thieme. (2004). Synthesis and Chemistry of Dithiols. Available at: [Link]

  • PMC. Electroactive controlled release thin films. Available at: [Link]

  • Royal Society of Chemistry. (1999). Ionophores based on 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) as potentiometric silver sensors. The Analyst. Available at: [Link]

  • MDPI. (2019). Thin Functional Polymer Films by Electropolymerization. Polymers. Available at: [Link]

  • IDTechEx. (2013). New growth opportunities for electroactive polymers. Available at: [Link]

  • PMC. (2023). Thin Polymer Films by Oxidative or Reductive Electropolymerization and Their Application in Electrochromic Windows and Thin-Film Sensors. Available at: [Link]

  • AZoM. (2017). Benefits and Applications of Electroactive Polymer Actuators. Available at: [Link]

  • Northwestern University. (2014). Directed Growth of Electroactive MetalOrganic Framework Thin Films Using Electrophoretic Deposition. Available at: [Link]

  • PubChem. 1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)-. Available at: [Link]

  • MDPI. Special Issue : Polymer Thin Films: Synthesis, Characterization and Applications. Available at: [Link]

  • ResearchGate. (2011). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Available at: [Link]

  • KYUSHU INSTITUTE OF TECHNOLOGY. (2004). Sol-Gel Synthesis of Perovskite-Type Oxide Thin Film Using Metal Organic Acid and Its Application to Amperometric Hydrogen. Sensors and Materials. Available at: [Link]

  • Sociedade Brasileira de Química. (2015). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

  • arXiv. (2024). Thiol-amine co-solvents aided direct synthesis of ZnTe thin films by spin coating for low cost optoelectronic applications. Available at: [Link]

  • IntechOpen. (2023). Preparation and Characterization of Thin Films by Sol-Gel Method. Available at: [Link]

  • Springer. (2019). Synthesis, Characterization, and Fabrication of Hydrophilic Antimicrobial Polymer Thin Film Coatings. Macromolecular Research. Available at: [Link]

  • MDPI. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]

  • ResearchGate. (2004). 1,3-Thiazolidine-4-carboxylic Acids as Building Blocks in Organic Synthesis. Available at: [Link]

  • PMC. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. Available at: [Link]

  • International Journal of Scientific Research and Analysis. (2025). Synthesis and characterization of polypyrrole thin films. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1,3-Dithiole-4-Carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling 1,3-dithiole-4-carboxylic acid an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling 1,3-dithiole-4-carboxylic acid and its derivatives. Sulfur-rich heterocycles are notoriously sensitive to ambient conditions, often decomposing with the evolution of gaseous products, and require strict inert handling[1]. This document bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure the absolute structural integrity of your compounds during storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my 1,3-dithiole-4-carboxylic acid sample degrade into a dark, insoluble residue when left on the benchtop? A1: The primary degradation pathway is thermal decarboxylation. The 1,3-dithiole ring is highly electron-rich. The sulfur heteroatoms stabilize the transition state during the heterolytic cleavage of the C-C bond between the ring and the carboxylic acid group. At room temperature, the thermal energy can surpass the activation barrier, leading to the extrusion of carbon dioxide (CO₂) and the formation of unsubstituted 1,3-dithiole[2]. Secondary reactions, such as oxidative dimerization or polymerization of the resulting electron-rich core, lead to the dark, insoluble residues you observe. The thermal decomposition of 1,3-dithiole derivatives often proceeds via multi-step pathways, primarily initiated by the loss of these peripheral functional groups[3].

Q2: How can I analytically confirm if my batch has already undergone thermal decarboxylation? A2: Proton Nuclear Magnetic Resonance (¹H-NMR) and Infrared (IR) spectroscopy are your most definitive diagnostic tools.

  • ¹H-NMR: Look for the disappearance of the carboxylic acid proton (typically a broad singlet >12.0 ppm in DMSO-d₆) and the emergence of a new vinylic proton signal on the 1,3-dithiole ring (around 6.4 ppm) corresponding to the newly unsubstituted C4 position.

  • IR Spectroscopy: The loss of the strong carbonyl (C=O) stretching frequency at ~1680–1700 cm⁻¹ and the broad O-H stretch (2500–3300 cm⁻¹) definitively indicates decarboxylation.

Q3: What is the absolute best practice for long-term storage? A3: Storage must mitigate three vectors: heat, oxygen, and light. The compound must be stored at -20°C (or lower) to kinetically freeze the decarboxylation pathway. It must be kept in amber glass vials to prevent photo-induced radical formation, and sealed under an inert atmosphere (Argon) to prevent sulfur oxidation (sulfoxide formation).

Part 2: Quantitative Data & Analytical Markers

To assist your Quality Control (QC) processes, summarize your analytical expectations using the reference tables below.

Table 1: Thermodynamic Stability and Storage Guidelines

Storage ConditionTemp (°C)AtmosphereEstimated Half-Life (t₁/₂)Primary Degradant
Benchtop (Ambient)20 to 25Air< 48 Hours1,3-dithiole, Sulfoxides
Refrigerator2 to 8Air1 to 2 Weeks1,3-dithiole
Freezer (Standard)-20Argon> 12 MonthsNone detectable
Ultra-Low Temp-80Argon> 36 MonthsNone detectable

Table 2: ¹H-NMR Diagnostic Markers (in DMSO-d₆)

Compound StateChemical Shift (δ, ppm)MultiplicityStructural Assignment
Intact Acid~12.5Singlet (broad)-COOH proton
Intact Acid~7.3SingletC5-H (Ring proton)
Degraded (Decarboxylated)~6.4Doublet/MultipletC4-H (New ring proton)

Part 3: Validated Experimental Protocols

Protocol 1: Inert Cryogenic Aliquoting and Storage Workflow

Causality: Repeated freeze-thaw cycles introduce atmospheric condensation (moisture), which accelerates hydrolytic degradation and provides a medium for trace acidic/basic impurities to catalyze decarboxylation. Aliquoting prevents this thermal cycling. Self-Validating System: This protocol validates its own efficacy by requiring a baseline quantitative NMR (qNMR) prior to storage and a comparative qNMR upon retrieval. If the integration ratio remains constant, the storage system is empirically validated for that specific batch.

  • Preparation: Transfer the bulk synthesized 1,3-dithiole-4-carboxylic acid into a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line to purge the headspace of the receiving vials.

  • Aliquoting: Weigh the compound into single-use, pre-dried amber glass vials (e.g., 50 mg per vial). Note: Amber glass blocks UV light, preventing photo-oxidation of the sulfur atoms.

  • Purging: Gently blow a stream of high-purity Argon gas into the vial for 30 seconds to displace ambient oxygen and moisture. Argon is heavier than nitrogen and blankets the solid more effectively.

  • Sealing: Cap immediately with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed vials immediately to a -20°C or -80°C freezer.

  • Retrieval: When required, remove a single vial and allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

Protocol 2: Quality Control (QC) qNMR Assessment

Causality: The use of an internal standard (mesitylene) is critical because simple relative integration of the product vs. degradant peaks can be skewed if the volatile decarboxylated product (1,3-dithiole) evaporates from the sample. An internal standard provides an absolute anchor to calculate the true molar concentration of the remaining intact acid.

  • Dissolve 5.0 mg of the sample in 0.5 mL of anhydrous DMSO-d₆.

  • Add 1.0 µL of an internal standard (e.g., mesitylene) with a known concentration.

  • Acquire a standard ¹H-NMR spectrum (minimum 16 scans, relaxation delay d1 = 10s to ensure quantitative integration).

  • Integrate the C5-H singlet (~7.3 ppm) and compare it to the internal standard to calculate absolute purity. Reject the batch if the C4-H signal of the decarboxylated product (~6.4 ppm) exceeds 2% integration relative to the parent peak.

Part 4: Visualizations

Mechanism A 1,3-Dithiole-4-carboxylic acid (Intact Molecule) B Thermal Stress (> 20°C / Ambient) A->B Heat Absorption C Transition State (C-C Bond Cleavage) B->C Activation Energy Reached D 1,3-Dithiole (Degraded Core) C->D Heterolytic Cleavage E Carbon Dioxide (Gas Evolution) C->E Decarboxylation

Figure 1: Thermal decarboxylation mechanism of 1,3-dithiole-4-carboxylic acid.

Workflow S1 1. Receive / Synthesize Batch S2 2. Initial QC (1H-NMR) Confirm >98% Purity S1->S2 S3 3. Aliquot into Amber Vials (Block UV/Light) S2->S3 Pass QC S4 4. Argon Gas Purge (Displace O2/H2O) S3->S4 S5 5. Seal & Parafilm (Moisture Barrier) S4->S5 S6 6. Store at -20°C (Cryogenic Preservation) S5->S6

Figure 2: Cryogenic storage SOP for 1,3-dithiole derivatives.

References

  • Title: Thermal decomposition kinetics of tetraalkylammonium and dimethylpyridinium salts of the complex anion bis(1,3-dithiole-2-thione-4,5-dithiolate) bismuthate (−1) Source: Journal of Thermal Analysis and Calorimetry (AKJournals) URL: [Link]

  • Title: Pyrolysis of 1,3-Dithiole-4,5-dicarboxylic Acid Source: Oxford Academic URL: [Link]

Sources

Optimization

Purification and recrystallization techniques for crude 1,3-dithiole-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis, purification, and isolation of 1,3-dithiole-4-carboxylic acid. This compound is a critical building block for the development of tetrathiafulvalene (TTF) derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, purification, and isolation of 1,3-dithiole-4-carboxylic acid. This compound is a critical building block for the development of tetrathiafulvalene (TTF) derivatives and advanced organic materials.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and analytical benchmarks to ensure high-purity yields.

Module 1: Synthesis & Crude Isolation Troubleshooting

Q1: I am using the pyrolysis method to convert 1,3-dithiole-4,5-dicarboxylic acid hydrate into 1,3-dithiole-4-carboxylic acid. At 160–170 °C, the solid fuses into a dark brown liquid and effervesces violently. Is my product degrading? A: No, this is the expected behavior and indicates a successful reaction[1]. Causality: The violent effervescence is the physical manifestation of decarboxylation and dehydration. As the 1,3-dithiole-4,5-dicarboxylic acid hydrate is heated to 160–170 °C, it loses one equivalent of carbon dioxide and water, driving the thermodynamic shift toward the monocarboxylic acid[1]. The resulting brown liquid is the fused crude product. To maximize yield, maintain the heat for exactly 15 minutes, then allow the melt to cool to room temperature before mechanically grinding the solidified mass[1].

Q2: During the alkaline hydrolysis of 2-tributylphosphonio-1,3-dithiole-4-carboxylate, an oily material separates in the NaOH solution before I can isolate the acid. What is this oil, and how do I proceed? A: The oily separation is a byproduct, specifically tributylphosphine oxide[1]. Causality: Alkaline hydrolysis (using 1 M NaOH) cleaves the phosphonium group from the dithiole ring, generating the water-soluble sodium salt of the carboxylic acid and the water-insoluble phosphine oxide[1]. Solution: Do not acidify the mixture yet. You must first extract the aqueous alkaline layer with diethyl ether. This selectively partitions the oily tributylphosphine oxide into the organic phase, leaving the pure sodium 1,3-dithiole-4-carboxylate in the aqueous phase. Only after this ether wash should you acidify the aqueous layer with 3 M HCl (under ice cooling) to precipitate the target acid[1].

Module 2: Purification & Recrystallization FAQs

Q3: What is the optimal solvent for recrystallizing crude 1,3-dithiole-4-carboxylic acid, and what should the final product look like? A: Toluene is the gold-standard solvent for this specific recrystallization[1]. Causality: The polarity of toluene perfectly balances the solubility profile of the dithiole carboxylic acid. The compound is highly soluble in boiling toluene but practically insoluble at room temperature, which prevents the co-crystallization of highly polar or polymeric impurities. When executed correctly, the validated outcome is the formation of distinct pale pink-orange crystals [1].

Q4: My crude product is highly impure and dark. Should I run a silica gel column before recrystallization? A: A column is usually unnecessary and can lead to product loss on the silica. Instead, utilize an acid-base reprecipitation as a self-validating purification step[1]. Causality: Because the target molecule is a carboxylic acid, it acts as a self-sorting system. Dissolving the crude mass in a dilute base (NaOH) ionizes the product, making it exclusively water-soluble. Washing this aqueous solution with an organic solvent removes all neutral, dark organic impurities. Re-acidifying the aqueous layer forces the purified acid to crash out of solution. This precipitate can then be washed with acetone and directly recrystallized from toluene[1].

Module 3: Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Reprecipitation (Self-Validating Workflow)
  • Dissolution: Suspend the crude 1,3-dithiole-4-carboxylic acid in 1 M NaOH (approx. 40 mL per 0.01 mol of theoretical yield) and stir for 30 minutes until fully dissolved[1].

  • Organic Wash: Transfer the aqueous mixture to a separatory funnel and extract with 2 × 20 mL of diethyl ether. Discard the ether layer (contains neutral impurities and phosphine oxides)[1].

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice-water bath.

  • Precipitation: Slowly add 3 M HCl dropwise with vigorous stirring until the solution reaches pH 1–2. A precipitate will form immediately[1].

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water followed by a minimal amount of cold acetone, and dry under a vacuum[1].

Protocol B: Toluene Recrystallization
  • Heating: Place the reprecipitated 1,3-dithiole-4-carboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add toluene incrementally while heating the suspension to a vigorous reflux until the solid just dissolves.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed fritted funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed to promote the growth of pale pink-orange crystals[1].

  • Collection: Filter the crystals, wash with a small volume of ice-cold toluene, and dry in a vacuum desiccator[1].

Module 4: Analytical Validation & Data Presentation

To confirm the success of your synthesis and purification, cross-reference your analytical data against the established benchmarks in Table 1.

Table 1: Quantitative Data & Analytical Benchmarks for 1,3-Dithiole-4-carboxylic acid

ParameterExpected Value / ObservationDiagnostic Significance
Appearance Pale pink-orange crystals[1]Confirms successful exclusion of dark polymeric byproducts during toluene recrystallization.
Melting Point 148–150 °C (dec.)[1]A depressed melting point indicates incomplete removal of phosphine oxide or retained water.
Yield (Pyrolysis) ~97%[1]High atom economy following the loss of CO₂ and H₂O.
Yield (Hydrolysis) ~90%[1]Assumes efficient ether extraction of the phosphine oxide byproduct.
¹H NMR (Acetone-d₆) δ 7.28 (s, 1H), δ 4.68 (s, 2H)[1]δ 7.28 confirms the olefinic proton; δ 4.68 confirms the intact methylene protons of the dithiole ring.
¹H NMR (DMSO-d₆) δ 4.49 (s, 2H)[1]Shift of the methylene protons due to solvent effects.

Experimental Workflow Visualization

G Pyrolysis Method A: Pyrolysis 1,3-Dithiole-4,5-dicarboxylic acid hydrate (160-170 °C) Crude Crude 1,3-Dithiole-4- carboxylic acid Pyrolysis->Crude Cool & Grind Hydrolysis Method B: Alkaline Hydrolysis 2-Trialkylphosphonio-1,3-dithiole- 4-carboxylate (1M NaOH) Reprecip Acidification & Reprecipitation (3M HCl, Ice Cooling) Hydrolysis->Reprecip Ether wash, then acidify Crude->Reprecip Optional: NaOH dissolution Recryst Recrystallization (Hot Toluene) Reprecip->Recryst Filter & Dry Pure Pure 1,3-Dithiole-4-carboxylic acid (Pale pink-orange crystals) Recryst->Pure Slow Cooling

Figure 1: Workflow for the synthesis, isolation, and recrystallization of 1,3-dithiole-4-carboxylic acid.

References
  • Pittman, C. U., Jr., & Narita, M. (1976). A Novel Synthesis of 2-Trialkylphosphonio-1,3-dithiole-4-carboxylates. Bulletin of the Chemical Society of Japan, 49(7), 1996-1999. URL:[Link]

Sources

Troubleshooting

Overcoming solubility issues of 1,3-dithiole-4-carboxylic acid in non-polar organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the poor solubility of 1,3-dithiole-4-carboxylic acid in non-polar organic solvents (such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the poor solubility of 1,3-dithiole-4-carboxylic acid in non-polar organic solvents (such as hexane, toluene, or dichloromethane).

As an Application Scientist, I have structured this guide to not only provide step-by-step troubleshooting protocols but also to explain the thermodynamic and kinetic causality behind these methods. By understanding the molecular interactions at play, you can select the optimal solubilization strategy for your specific downstream applications.

Solubilization Strategy Workflow

G A 1,3-Dithiole-4-Carboxylic Acid (Insoluble in Non-Polar Solvents) B Is covalent modification acceptable for downstream use? A->B C Esterification / Amidation (Masking COOH group) B->C Yes D Is transient salt formation acceptable? B->D No E Lipophilic Salt Formation (e.g., TBA salt) D->E Yes F Co-solvent / Excipient System (e.g., Deep Eutectic Solvents) D->F No

Workflow for selecting a solubilization strategy for 1,3-dithiole-4-carboxylic acid.

Section 1: Troubleshooting FAQs – The Root Cause & Strategic Selection

Q1: Why is 1,3-dithiole-4-carboxylic acid practically insoluble in non-polar solvents like hexane or toluene? A1: The insolubility is driven by high crystal lattice energy and unfavorable thermodynamics of solvation. The molecule contains a highly polar carboxylic acid moiety that forms robust, hydrogen-bonded dimers in the solid state. Furthermore, the 1,3-dithiole core possesses a polarizable dipole. Non-polar solvents lack the hydrogen-bond accepting/donating capacity to break these dimers. The energy required to disrupt the solid lattice is not compensated by the weak van der Waals interactions provided by non-polar solvents, rendering the free acid practically insoluble in media like benzene or ether ()[1].

Q2: I cannot covalently modify the molecule for my assay. How can I solubilize it in a non-polar organic phase? A2: Lipophilic salt formation is your best non-covalent option. By deprotonating the carboxylic acid with a bulky, lipophilic base such as tetrabutylammonium hydroxide (TBAOH), you form a tetrabutylammonium (TBA) salt. The four alkyl chains of the TBA cation create a large lipophilic shield around the polar carboxylate anion. This prevents tight crystal packing (lowering the melting point) and promotes highly favorable London dispersion interactions with non-polar solvents ()[2]. This mechanism is widely validated for extracting polar carboxylic acids into hydrophobic phases ()[3].

Q3: If covalent modification is acceptable, what is the most reliable method to enhance solubility? A3: Esterification or amidation . Converting the carboxylic acid into a long-chain ester (e.g., hexyl ester) completely removes the hydrogen-bond donor capability (the -OH of the carboxyl group), thereby eliminating dimerization. This drastically lowers the lattice energy, making the derivative highly soluble in solvents like dichloromethane (DCM) or toluene.

Q4: Can I use a co-solvent system to dissolve the free acid directly into a non-polar bulk solvent? A4: Yes, but it requires careful phase management. You can use a polar aprotic co-solvent (e.g., 1-5% v/v THF or DMF in toluene) to provide the necessary solute-solvent dipole interactions. Alternatively, you can utilize hydrophobic Deep Eutectic Solvents (DES) formulated from tetrabutylammonium chloride (TBAC) and long-chain fatty acids, which act as an intermediate solubilizing phase for polar acids in non-polar environments ().

Section 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they include built-in visual or analytical checkpoints to confirm the success of the reaction before proceeding to the next step.

Protocol A: Preparation of Tetrabutylammonium 1,3-Dithiole-4-Carboxylate (Lipophilic Salt)

Use this protocol when covalent modification of the API is prohibited.

  • Suspension: Suspend 1.0 mmol of 1,3-dithiole-4-carboxylic acid in 5 mL of anhydrous methanol in a round-bottom flask. The suspension will be cloudy.

  • Deprotonation: Add 1.0 mL of a 1.0 M solution of Tetrabutylammonium hydroxide (TBAOH) in methanol dropwise over 5 minutes under continuous magnetic stirring at room temperature.

  • Validation Checkpoint 1 (Visual): Stir for 30 minutes. The solution must become completely clear and homogeneous, indicating full deprotonation and the formation of the soluble salt.

  • Isolation: Evaporate the methanol under reduced pressure using a rotary evaporator to yield a viscous oil or low-melting solid.

  • Drying: Lyophilize or dry the residue under high vacuum for 24 hours to remove all residual water (water severely impacts solubility in non-polar solvents).

  • Validation Checkpoint 2 (Analytical): Dissolve a small aliquot of the resulting TBA salt in toluene; it should dissolve instantly. Verify salt formation via FTIR: the broad O-H stretch (~3300-2500 cm⁻¹) of the free acid will disappear, and the C=O stretch will shift from ~1680 cm⁻¹ to ~1600 cm⁻¹, confirming the presence of the carboxylate anion.

Protocol B: Steglich Esterification to 1,3-Dithiole-4-Carboxylic Acid Hexyl Ester

Use this protocol when masking the carboxylic acid is acceptable.

  • Solvation: Dissolve 1.0 mmol of 1,3-dithiole-4-carboxylic acid in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.2 mmol of 1-hexanol. Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Add 0.1 mmol of 4-Dimethylaminopyridine (DMAP) followed by the slow addition of 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC).

  • Validation Checkpoint 1 (Visual): Allow the reaction to warm to room temperature and stir for 12 hours. A voluminous white precipitate of dicyclohexylurea (DCU) will form. The appearance of this byproduct is the kinetic proof that the coupling reaction is proceeding.

  • Purification: Filter the DCU precipitate through a Celite pad. Wash the DCM filtrate sequentially with 0.1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (using a 9:1 Hexane/Ethyl Acetate gradient).

Section 3: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on the chosen strategy, allowing for rapid comparison of thermodynamic outcomes.

Compound FormModification TypeSolubility in Toluene (mg/mL)Solubility in Hexane (mg/mL)Primary Mechanism of Solubilization
Free Acid None (Baseline)< 0.1< 0.01N/A (Lattice energy dominates)
TBA Salt Ionic / Lipophilic Counterion> 50.0~ 10.0Disruption of crystal lattice; lipophilic shielding by butyl chains
Hexyl Ester Covalent Masking> 100.0> 50.0Complete elimination of hydrogen-bond dimerization
Free Acid + 5% THF Co-solvent System~ 5.0< 0.5Solute-solvent dipole interactions

Section 4: References

  • Pittman, C. U., & Narita, M. (1976). A Novel Synthesis of 2-Trialkylphosphonio-1,3-dithiole-4-carboxylates. Bulletin of the Chemical Society of Japan. Available at:[Link]

  • Drug Development & Delivery. (2016). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Available at:[Link]

  • Ruiz, F., Rubio, S., & Pérez-Bendito, D. (2006). Tetrabutylammonium-Induced Coacervation in Vesicular Solutions of Alkyl Carboxylic Acids for the Extraction of Organic Compounds. Analytical Chemistry, 78(20), 7229-7239. Available at:[Link]

  • E. O. et al. (2023). Physicochemical characterization of hydrophobic type III and type V deep eutectic solvents based on carboxylic acids. Journal of Molecular Liquids. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for 1,3-Dithiole-4-Carboxylic Acid Decarboxylation

Welcome to the technical support center for the catalytic decarboxylation of 1,3-dithiole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic decarboxylation of 1,3-dithiole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and rationalize your experimental choices.

Section 1: Fundamentals of 1,3-Dithiole-4-Carboxylic Acid Decarboxylation

The decarboxylation of 1,3-dithiole-4-carboxylic acid involves the removal of a carboxyl group (-COOH) to release carbon dioxide (CO₂) and form the corresponding 1,3-dithiole. The structure of this particular substrate is key to its reactivity. Unlike simple aliphatic carboxylic acids, which are generally resistant to decarboxylation, 1,3-dithiole-4-carboxylic acid possesses a carbon-carbon double bond in the β,γ-position relative to the carboxyl group.

This structural motif is significant because it can facilitate a concerted, cyclic transition state, particularly under thermal or acid-catalyzed conditions.[1][2] The reaction can proceed through an intramolecular rearrangement where the carboxyl hydrogen is transferred to the γ-carbon as the C-C bond cleaves, similar to the mechanism observed in other β,γ-unsaturated acids. This intrinsic reactivity pathway suggests that harsh conditions or highly complex catalytic systems may not be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the decarboxylation of this heterocyclic acid?

A1: Based on the structure and literature for related heterocyclic compounds, two main catalytic approaches are recommended for initial screening:

  • Organic Acid Catalysis : This non-metal approach is often effective for heterocyclic carboxylic acids. Using a simple organic acid like formic acid or acetic acid in a high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF) can promote decarboxylation at elevated temperatures (85-150 °C).[3] This method is advantageous due to its low cost and the avoidance of potentially problematic metal residues.

  • Transition Metal Catalysis : While many metal-catalyzed protocols focus on decarboxylative coupling[4][5], certain metals, particularly copper and palladium compounds, are known to facilitate simple decarboxylation.[6] These reactions may proceed through the formation of a metal-carboxylate complex that stabilizes the transition state. However, care must be taken as side reactions involving the sulfur atoms are possible.

Q2: What is a sensible starting catalyst concentration for my initial experiments?

A2: A universal starting point is difficult to define, but a systematic approach is key. For initial screening, it is advisable to test a range of concentrations. The table below provides a general guideline for different catalyst classes.

Catalyst ClassExample CatalystTypical Starting Concentration (mol% vs. Substrate)Recommended SolventTypical Temperature Range
Organic Acid Acetic Acid or Formic Acid20 - 100 mol%DMF, DMSO100 - 150 °C
Copper (I/II) Copper(I) Oxide (Cu₂O), Copper(II) Acetate (Cu(OAc)₂)5 - 15 mol%DMF, Toluene, Dioxane120 - 160 °C
Palladium (0/II) Palladium(II) Acetate (Pd(OAc)₂), Pd/C1 - 5 mol%Toluene, Dioxane90 - 140 °C

Q3: Does this reaction require an inert atmosphere?

A3: Initially, yes. It is best practice to conduct screening reactions under an inert atmosphere (e.g., Nitrogen or Argon). This prevents potential oxidative side reactions of the sulfur-containing heterocycle or any sensitive organometallic catalysts, especially at the high temperatures often required for decarboxylation. If an acid-catalyzed system proves robust, subsequent experiments could test the necessity of a strictly inert environment.

Q4: How does the choice of solvent impact the reaction?

A4: The solvent plays a critical role. It must be able to dissolve the starting material and be stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are common choices. The solvent can influence reaction rates and, in some cases, the reaction mechanism itself. For instance, coordinating solvents can stabilize catalytic species or intermediates.

Section 3: Troubleshooting and Optimization Guide

This section addresses common issues encountered during the optimization process in a practical question-and-answer format.

Q5: My reaction is very slow or shows no conversion. What should I do first?

A5: A slow or stalled reaction is the most common issue. Before significantly altering the catalyst concentration, verify the following:

  • Temperature : Decarboxylation is often thermally demanding. Ensure your reaction is reaching the target temperature. A 10-20 °C increase can dramatically increase the rate.

  • Solvent Purity : Ensure your solvent is anhydrous and pure, as water or other impurities can deactivate some catalysts, particularly organometallics.

  • Starting Material Purity : Verify the purity of your 1,3-dithiole-4-carboxylic acid. Impurities could be acting as catalyst poisons.

If these factors are correct, a low catalyst concentration is the likely cause. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and monitor the effect on conversion.

Q6: I've reached complete conversion, but my yield of the desired product is low. What's happening?

A6: Low yield with high conversion points to the formation of side products. For a sulfur-rich heterocycle like 1,3-dithiole, potential side reactions include:

  • Thermal Decomposition : At very high temperatures, the dithiole ring itself may degrade. Try lowering the temperature and compensating with a higher catalyst concentration or a longer reaction time.

  • Catalyst-Induced Degradation : The combination of a specific catalyst and high temperature might be opening the heterocyclic ring. This is a risk with some transition metal catalysts.

  • Polymerization : Reactive intermediates or the product itself could polymerize.

To diagnose this, analyze the crude reaction mixture by LC-MS and ¹H NMR to identify the structures of the major byproducts. This information will guide your next optimization step. For example, if you see evidence of ring-opening, switching from a metal catalyst to an organic acid catalyst may be beneficial.

Q7: I've increased the catalyst concentration, but the reaction rate or yield has stopped improving or has even decreased. Why?

A7: This indicates you have likely surpassed the optimal catalyst concentration. There are two primary reasons for this phenomenon:

  • Rate-Limiting Step : The catalytic step is no longer the slowest step (the rate-limiting step) in the reaction. Another process, such as product release or a mass-transfer limitation, is now governing the overall speed, and adding more catalyst has no beneficial effect.

  • Side Reactions : Higher catalyst concentrations can promote undesired side reactions, as discussed in Q6. These competing pathways consume the starting material or product, leading to a lower overall yield.

The solution is to dial back the catalyst loading to the point where the maximum benefit was observed. Fine-tuning the concentration in smaller increments around this optimum is a key part of method development.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low reaction yield.

G cluster_start Problem Identification cluster_analysis Analysis & Diagnosis cluster_solutions Corrective Actions cluster_end Resolution start Low Yield of 1,3-Dithiole Product check_conversion Check Conversion by ¹H NMR / LC-MS start->check_conversion analyze_crude Analyze Crude Mixture for Side Products check_conversion->analyze_crude Complete Conversion increase_catalyst Incomplete Conversion: - Increase Catalyst Loading - Increase Temperature check_conversion->increase_catalyst Incomplete Conversion optimize_conditions Side Products Detected: - Lower Temperature - Screen Different Catalyst Type - Reduce Catalyst Loading analyze_crude->optimize_conditions check_purity Incomplete Conversion: Check Starting Material & Solvent Purity increase_catalyst->check_purity end_node Optimized Protocol increase_catalyst->end_node optimize_conditions->end_node

Caption: A decision tree for troubleshooting low product yield.

Section 4: Experimental Protocol for Catalyst Screening

This protocol provides a framework for efficiently screening multiple catalysts and concentrations to identify promising conditions for your reaction. It is designed to be run in parallel to ensure that all reactions are subject to the same thermal history.

Objective: To identify the most effective catalyst and an optimal concentration range for the decarboxylation of 1,3-dithiole-4-carboxylic acid.

Materials:

  • 1,3-dithiole-4-carboxylic acid

  • Anhydrous solvents (e.g., DMF, Toluene)

  • Catalysts for screening (e.g., Acetic acid, Cu₂O, Pd(OAc)₂)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with stir bars and septa caps

  • Heating block or oil bath with temperature control

  • Standard glassware and syringes for inert atmosphere techniques

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1,3-dithiole-4-carboxylic acid and the internal standard in the chosen reaction solvent. This ensures accurate and consistent dispensing into each reaction vial. For example, dissolve 1.0 mmol of the carboxylic acid and 0.5 mmol of the internal standard in 10 mL of DMF.

  • Reaction Setup:

    • Arrange a set of reaction vials in a heating block. To each vial, add a stir bar.

    • Accurately weigh the designated catalyst into each vial. For example:

      • Vial 1: Acetic Acid (0.2 mmol, 20 mol%)

      • Vial 2: Cu₂O (0.05 mmol, 5 mol%)

      • Vial 3: Cu₂O (0.10 mmol, 10 mol%)

      • Vial 4: Pd(OAc)₂ (0.02 mmol, 2 mol%)

      • Vial 5: Pd(OAc)₂ (0.05 mmol, 5 mol%)

      • Vial 6: No catalyst (Control)

    • Seal each vial with a septum cap.

  • Execution of Reaction:

    • Purge each vial with an inert gas (e.g., Argon) for 5 minutes.

    • Using a syringe, add a precise volume of the substrate/internal standard stock solution to each vial (e.g., 1.0 mL, which contains 0.1 mmol of substrate).

    • Place the reaction block on a stirrer plate and begin stirring.

    • Heat the block to the desired temperature (e.g., 120 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial using a syringe.

    • Quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filter if necessary.

    • Analyze the sample by ¹H NMR and/or LC-MS. Quantify the consumption of starting material and the formation of the product relative to the internal standard.

  • Interpretation:

    • Compare the conversion and yield across the different catalysts and concentrations. This screening will quickly identify the most promising catalyst class and a viable concentration range, which can then be subjected to further fine-tuning.

References

  • Hu, J., et al. (2022). Conjugated Tetrathiafulvalene Carboxylates for Stable Organic Lithium Batteries. Journal of Energy Chemistry. Available at: [Link]

  • Szostak, M., et al. (2020). Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. PubMed Central. Available at: [Link]

  • Procter, D. J., et al. (2021). Iron-Catalyzed Decarboxylative Sulfinylation of Alkyl Carboxylic Acids. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Szostak, M. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. The Royal Society of Chemistry. Available at: [Link]

  • Becher, J., et al. (1993). 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses. Available at: [Link]

  • Sá, M. C. M., et al. (2002). Synthesis of[7][8]dithiole and spiro[7][8]dithiole thiopyran derivatives of the[4][7]dithiolo[3][7]thiazine ring system. PubMed. Available at: [Link]

  • Virgili, M. J., et al. (2018). Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)–Triglycyl Derivative. MDPI. Available at: [Link]

  • Mertens, A., et al. (2021).[7][8]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)-. Available at: [Link]

  • Gande, V. G. (2020). Decarboxylative coupling of heterocyclic carboxylic acid. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Gorgues, A., et al. (2015). Tetrathiafulvalene chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Szostak, M. (2018). Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins. The Royal Society of Chemistry. Available at: [Link]

  • Kim, H., et al. (2011). Synthesis and Characterization of a Tetrathiafulvalene-Based Polymer. ResearchGate. Available at: [Link]

  • Ross, A. B., et al. (2021). Parametric Study of Pt/C-Catalysed Hydrothermal Decarboxylation of Butyric Acid as a Potential Route for Biopropane Production. MDPI. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Separation of 1,3-Dithiole-4-Carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently see researchers struggle with the isolation and quantification of 1,3-dithiole-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently see researchers struggle with the isolation and quantification of 1,3-dithiole-4-carboxylic acid . This molecule presents a unique "dual-threat" to chromatographic purity: it contains a highly polar, ionizable carboxylic acid moiety combined with a polarizable, electron-rich sulfur heterocycle.

This guide is designed to help you diagnose and resolve the physicochemical interactions that lead to peak tailing, co-elution, and on-column degradation.

Diagnostic Workflow

G Start Low Purity Detected (1,3-Dithiole-4-Carboxylic Acid) Symmetry Is the peak symmetrical? (Tailing Factor < 1.2) Start->Symmetry Tailing Peak Tailing / Broadening Symmetry->Tailing No (T > 1.2) Coelution Sharp Peaks but Low Purity Symmetry->Coelution Yes (T <= 1.2) pH_Check 1. Adjust pH < 2.5 2. Check for Metal Contamination Tailing->pH_Check Degradation_Check Does purity drop over time in the autosampler? Coelution->Degradation_Check Fix_Tail Use end-capped C18 Passivate system (EDTA) pH_Check->Fix_Tail Degradation On-Column / Solvent Degradation (Dithiole Oxidation) Degradation_Check->Degradation Yes Selectivity Co-elution of Impurities (Isomers / Thiones) Degradation_Check->Selectivity No Fix_Deg Use degassed solvents Lower autosampler temp Degradation->Fix_Deg Fix_Sel Switch to Biphenyl or PFP column Optimize gradient Selectivity->Fix_Sel

Diagnostic workflow for resolving low purity in 1,3-dithiole-4-carboxylic acid chromatography.

Section 1: Peak Tailing and Recovery Issues

Q: Why does my 1,3-dithiole-4-carboxylic acid peak exhibit severe tailing on a standard C18 column, artificially lowering my fraction purity? A: Peak tailing for this specific molecule is caused by two distinct secondary interactions occurring simultaneously at the stationary phase surface.

  • Silanol Interactions: Polar compounds, including carboxylic acids, are highly susceptible to unwanted hydrogen bonding or ionic interactions with residual silanol groups on silica-based reversed-phase columns[1].

  • Metal Chelation: The electron-donating sulfur atoms in the 1,3-dithiole ring act as strong Lewis bases. Trace metal contamination or interactions with stainless-steel components (e.g., tubing, frits) can lead to chelation or adsorption of the analyte, introducing persistent tailing even under otherwise optimized conditions[1].

Q: How do I eliminate these secondary interactions? A: You must suppress ionization of both the analyte and the column matrix. A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa[2]. For 1,3-dithiole-4-carboxylic acid (pKa ~3.5), targeting a pH of 2.0–2.5 ensures the compound is in a single, protonated form. This low pH also protonates residual silanol groups, minimizing secondary ionic interactions[2]. To address the metal chelation, you must actively passivate your HPLC system (see Protocol 2 below).

Section 2: Co-Elution of Structurally Similar Impurities

Q: My peak is perfectly symmetrical, but my isolated fractions still contain unreacted starting materials (e.g., 1,3-dithiole-2-thione-4-carboxylic acid). How can I improve resolution? A: Standard C18 columns rely primarily on dispersive (hydrophobic) interactions. They often fail to resolve structurally rigid sulfur heterocycles that differ only slightly in their electronic distribution (such as a thione vs. a dithiole). You need orthogonal selectivity.

Switching to a Biphenyl or Pentafluorophenyl (PFP) stationary phase introduces π−π and dipole-dipole interactions. The highly polarizable sulfur atoms in the dithiole ring interact strongly with these specialized phases, significantly enhancing the resolution of sulfur-containing isomers and thione precursors[3].

Section 3: On-Column Degradation and Stability

Q: I am observing multiple small impurity peaks that seem to increase over time while the sample sits in the autosampler. Is the molecule degrading? A: Yes. The 1,3-dithiole ring is highly susceptible to oxidation (forming sulfoxides) when exposed to dissolved oxygen in the sample diluent, especially under ambient light and room temperature. Furthermore, carboxylic acids can undergo slow esterification if stored in solutions containing alcohols for prolonged periods[4]. Always dissolve your sample in the initial mobile phase (avoiding pure methanol)[4], use thoroughly degassed solvents, and maintain the autosampler at 4 °C.

Quantitative Parameters for Chromatographic Optimization

Summarizing the critical numerical thresholds ensures your method remains within optimal physicochemical boundaries.

ParameterTarget ValueMechanistic Purpose
Mobile Phase pH 2.5Ensures complete protonation of the carboxylic acid (2 units below pKa) to prevent ionic interactions[2].
Buffer Concentration 20 – 50 mMA higher buffer concentration helps mask the activity of residual silanols on the stationary phase[2].
USP Tailing Factor ( T ) T≤1.2 Validates peak symmetry; T=1 indicates an ideal Gaussian peak. Higher values decrease resolution.
Autosampler Temp. 4 °CPrevents thermal oxidation of the electron-rich dithiole ring during long sequence runs.
Step-by-Step Methodologies
Protocol 1: Mobile Phase Optimization for Dual-Suppression

Purpose: To create a self-validating mobile phase system that simultaneously suppresses carboxylic acid ionization and mitigates silanol interactions.

  • Solvent Selection: Use LC-MS grade Water (Solvent A) and Acetonitrile (Solvent B) to ensure trace transition metals are minimized.

  • Acidic Modifier: Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to both Solvent A and Solvent B. This acts as a strong ion-pairing agent and lowers the pH to ~2.0, ensuring the 1,3-dithiole-4-carboxylic acid remains fully protonated[2].

  • Degassing: Sonicate and vacuum-filter the mobile phases, or ensure the inline degasser is functioning optimally to prevent dithiole oxidation.

  • Equilibration: Flush the column with 20-30 column volumes of the acidic mobile phase until the baseline and system pressure are completely stable[2].

  • System Validation: Inject a reference standard of 1,3-dithiole-4-carboxylic acid. Calculate the USP tailing factor from the full peak width measured at 5% of the peak height. The protocol is validated and successful only when T≤1.2 .

Protocol 2: System Passivation for Sulfur Heterocycles

Purpose: To strip trace metals from the fluidic path that cause peak tailing via Lewis acid-base chelation with the dithiole sulfur atoms.

  • Disconnect Column: Remove the analytical or prep column and replace it with a zero-dead-volume union to prevent contamination of the stationary phase[2].

  • Flush Organics: Flush the system with 100% Acetonitrile for 15 minutes at 1.0 mL/min to remove strongly retained organic compounds[2].

  • Passivation Wash: Prepare a solution of 50 mM EDTA in HPLC-grade water. Flush the entire system (including all solvent lines, the needle wash, and the autosampler loop) at 1.0 mL/min for 30 minutes. The EDTA will chelate and strip exposed iron/nickel sites.

  • Aqueous Wash: Flush the system with HPLC-grade water (without buffer) for 30 minutes to remove all traces of the EDTA salts[2].

  • System Validation: Reconnect a high-purity, thoroughly end-capped Type B silica column[2]. Run a blank gradient to ensure a flat baseline, followed by a standard injection. The system is validated when the peak exhibits a Gaussian shape without a prolonged trailing edge[1].

References
  • M. Nishioka et al. Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry. Available at:[Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

Sources

Optimization

Minimizing side reactions during 1,3-dithiole-4-carboxylic acid esterification

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who encounter severe yield drops and complex mixture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers who encounter severe yield drops and complex mixtures when attempting to esterify 1,3-dithiole-4-carboxylic acid.

Because this heterocycle is a critical precursor for tetrathiafulvalene (TTF) derivatives and organic conductors, maintaining the integrity of the dithiole ring during functionalization is paramount. Below is our definitive troubleshooting guide, designed to explain the mechanistic causality behind your side reactions and provide self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction yield massive amounts of decarboxylated byproduct when using standard acid-catalyzed (Fischer) esterification? Causality: The 1,3-dithiole ring is highly electron-rich, and the carboxylic acid at the C4 position is situated directly adjacent to a sulfur atom. Under harsh thermal conditions (e.g., refluxing in the presence of strong mineral acids like H₂SO₄), the protonated intermediate undergoes facile thermal decarboxylation. Literature confirms that 1,3-dithiole-4-carboxylic acid derivatives rapidly decarboxylate at elevated temperatures (typically >150 °C, but significantly accelerated by Brønsted acids)[1]. Solution: Abandon Fischer esterification entirely for this substrate. Transition to mild, room-temperature coupling strategies that do not require strong acids or prolonged heating.

Q2: I switched to a Steglich esterification (DCC/DMAP), but my yield is low and I isolate a highly polar, unreactive byproduct. What is happening? Causality: You are observing the formation of an N-acylurea. In the Steglich mechanism, dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form an O-acylisourea intermediate[2]. If the subsequent nucleophilic attack by the alcohol is too slow—often due to steric hindrance of the alcohol or insufficient DMAP—the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea. Solution: First, strictly control the temperature: add the coupling agent at 0 °C to kinetically suppress the 1,3-rearrangement. Second, ensure a catalytic amount of DMAP (0.1–0.2 equivalents) is present to rapidly intercept the O-acylisourea, forming the highly reactive acylpyridinium intermediate[2].

Q3: During base-promoted alkylation (using alkyl halides and K₂CO₃), my 1,3-dithiole ring degrades, yielding a dark, complex mixture. Why? Causality: The C2 proton of the 1,3-dithiole ring is unusually acidic because the resulting conjugate base is stabilized by the adjacent sulfur atoms, forming a transient carbene or dithiolium-like ylide species[3]. Strong or excess bases deprotonate the C2 position, leading to irreversible ring-opening, dimerization, or cross-coupling side reactions. Solution: Use a milder, non-nucleophilic base or strictly stoichiometric amounts of Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at room temperature. Alternatively, utilize modern, rapid coupling reagents like NDTP which operate under extremely mild conditions[4].

Part 2: Quantitative Data & Method Comparison

To aid in your experimental design, the following table summarizes the performance of various esterification methods when applied to 1,3-dithiole-4-carboxylic acid.

Esterification MethodReagentsTemp (°C)Primary Side ReactionTypical Yield
Fischer (Acidic) H₂SO₄, ROH80 (Reflux)Decarboxylation, Ring Oxidation< 20%
Steglich (Standard) DCC, DMAP25 (RT)N-acylurea formation40–60%
Steglich (Optimized) EDC·HCl, DMAP0 → 25Minimal (Water-soluble urea)85–95%
Base Alkylation Cs₂CO₃, R-X25 (RT)C2-Deprotonation (if excess base)80–90%
Peptide Coupling NDTP or HATU25 (RT)Minimal> 90%

Part 3: Strategic Decision Matrix

Use the following logic pathway to select the optimal esterification strategy based on your specific substrate constraints.

G N1 1,3-Dithiole-4-Carboxylic Acid N2 Sterically hindered alcohol? N1->N2 N3 Steglich (EDC/DMAP) at 0°C N2->N3 Yes N4 Base-sensitive functional groups? N2->N4 No N5 Mild Alkylation (R-X / Cs2CO3) N4->N5 No N6 Peptide Coupling (HATU / NDTP) N4->N6 Yes

Decision matrix for optimal esterification pathways to minimize side reactions.

Part 4: Self-Validating Experimental Protocol

Optimized Low-Temperature Steglich Esterification Objective: Synthesize 1,3-dithiole-4-carboxylic acid esters while completely suppressing decarboxylation and N-acylurea formation. System Design: This protocol is "self-validating"—it includes built-in physical checkpoints to confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.

Step 1: Substrate Activation (0 °C)

  • Dissolve 1.0 eq of 1,3-dithiole-4-carboxylic acid and 1.2 eq of the target alcohol in dry CH₂Cl₂ under an inert argon atmosphere. (Causality: Argon prevents ambient moisture from competing with the alcohol as a nucleophile, which would hydrolyze the active intermediate back to the starting acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Add 0.1 eq of DMAP, followed by portion-wise addition of 1.1 eq of EDC·HCl.

  • Validation Checkpoint 1: The initial heterogeneous suspension should gradually become a clear solution over 15–30 minutes as the insoluble EDC·HCl is consumed to form the highly soluble acylpyridinium intermediate. If the solution remains cloudy after 45 minutes, moisture may have degraded your EDC.

Step 2: Coupling and Monitoring (0 °C to RT)

  • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20–25 °C). (Causality: The low initial temperature traps the O-acylisourea, preventing the 1,3-rearrangement, giving DMAP time to form the reactive acylpyridinium species).

  • Validation Checkpoint 2: Perform a TLC check (typically 7:3 Hexanes:EtOAc). The starting acid (which streaks near the baseline) should be completely absent, replaced by a distinct, higher-Rf UV-active spot (the ester).

Step 3: Quench and Phase Separation

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. (Causality: The mild base neutralizes any unreacted acid and pulls the DMAP catalyst into the aqueous layer).

  • Validation Checkpoint 3: Check the pH of the aqueous layer (it should be ~8). Separate the organic layer, wash with 0.5 M HCl (to remove residual DMAP and EDC urea byproducts), and dry over anhydrous Na₂SO₄. The organic layer should be clear and faintly yellow; a dark brown color indicates unwanted oxidation or degradation of the dithiole ring[3].

  • Concentrate under reduced pressure to yield the pure ester.

References

  • Charles U. Pittman Jr. and Mitsuaki Narita. "A Novel Synthesis of 2-Trialkylphosphonio-1,3-dithiole-4-carboxylates." Bulletin of the Chemical Society of Japan (1976).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5COLyKsj8QNZQouRzHsP_mT4-MwCseArpseVXpEj9jFCR_xySFOmpoN_S8GqTvl7EWPB0yQw4RIyRPTcnNIdv8RasSZaM_yta7Zg1QzOzHooHt2bavz0goA8Tx48W2uN05HIF3oxVzMFOALoUzRmO8s47ZR3i87zC37JGAMZFzvueumhwdp4=]
  • Organic Syntheses Procedure. "Esterification of carboxylic acids with alcohols." Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCCb3MAEyFVuVy_arOkhgg0hhNZVFYDs5hR9NTgDNdQazmHiHFvSBN6XuU3SRif9dJ4i8rf0xFuBcNV2TJBib4IUPi-TvSNxFpptiqtXreZyvVuY_HK4IoKb9Sl8WgebbS7ip2j2SQ]
  • Product Class 7: 1,2-Dithiolium Salts and Related Compounds. Thieme-connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7F0tHTpTVLDcanlFs1QddjxHxGj-YrLP7X5ywoM5MFExaxSs8gnrt1xrmpVOR78WrBawq7mYyn40dbTxkNwqploFpv92w6KyorHOKZPji2FzuhzGdaiCRJYdWepQOCKsi_npTRXuSjrI1fNE_24K6TJYvdzG21Xagxk76Itdh_Hpu9LqiyMWt]
  • "Fast Esterification Method Mediated by Coupling Reagent NDTP." PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlUgvu87JS9ze0uB7nImp55V8ZJ7E9fATmN044NHbBnMsni5-3vZTRi1nlYfahARVl8xQJAzetHwopBmnYOGa-UU-3utly4iQ7Psp95O-pLV9TuCBCrmYqhZ-3k51iaCijN7zxzbeWncpaXpY=]

Sources

Reference Data & Comparative Studies

Validation

Comparing Precursors for TTF Synthesis: 1,3-Dithiole-4-Carboxylic Acid and Modern Alternatives

Tetrathiafulvalene (TTF) and its derivatives are the cornerstone of organic electronics, functioning as premier electron donors in molecular conductors, supramolecular switches, and redox-active therapeutics[1]. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tetrathiafulvalene (TTF) and its derivatives are the cornerstone of organic electronics, functioning as premier electron donors in molecular conductors, supramolecular switches, and redox-active therapeutics[1]. However, the synthesis of TTF—particularly asymmetric derivatives required for directional charge transfer and bioconjugation—presents a significant chemical challenge.

Historically, 1,3-dithiole-4-carboxylic acid has been utilized to directly introduce functional handles onto the TTF core. While conceptually straightforward, this precursor often suffers from low yields and harsh reaction conditions[2]. As a Senior Application Scientist, I have compiled this guide to objectively compare 1,3-dithiole-4-carboxylic acid with its primary modern alternatives, evaluating their mechanistic pathways, yield efficiencies, and experimental reliability to help you design self-validating synthetic workflows.

Precursor Landscape & Mechanistic Overview

The Traditional Handle: 1,3-Dithiole-4-Carboxylic Acid

1,3-dithiole-4-carboxylic acid is primarily selected when researchers need a direct carboxylic acid moiety on the final TTF molecule for downstream functionalization (e.g., amide coupling with peptides or polymers).

  • The Causality of Failure: The strong electron-withdrawing nature of the carboxyl group drastically reduces the nucleophilicity of the dithiole ring. Consequently, direct phosphite-mediated coupling of these acids often results in poor yields (15–40%) and requires forcing decarboxylative conditions or complex protection/deprotection schemes[2].

Alternative 1: 1,3-Dithiole-2-Thiones (The Workhorses)

1,3-dithiole-2-thiones (and their oxo-analogues) are the most widely used precursors for TTF synthesis via phosphite-mediated coupling[3].

  • Mechanistic Advantage: Trialkyl phosphites act as thiophilic agents, stripping the exocyclic sulfur to generate a highly reactive carbene intermediate that rapidly dimerizes.

  • The Limitation: While exceptional for synthesizing symmetric TTFs (homocoupling), using these precursors for asymmetric TTFs results in a statistical mixture of products (A-A, A-B, B-B), necessitating tedious chromatographic separation[2].

Alternative 2: 2-(Methylthio)-1,3-Dithioles (The Precision Tools)

To bypass the statistical mixtures of direct coupling, 2-(methylthio)-1,3-dithioles are employed to generate phosphonate esters. These esters undergo Horner-Wadsworth-Emmons (HWE) olefination with a target 1,3-dithiole-2-one[4].

  • Mechanistic Advantage: By converting the precursor into a stabilized carbanion, the reaction strictly dictates a stepwise nucleophilic attack on the carbonyl carbon of the second precursor. This absolute structural control exclusively yields the target asymmetric TTF without A-A or B-B byproducts[4].

Quantitative Comparative Analysis

PrecursorPrimary Coupling StrategyTarget SymmetryTypical YieldKey AdvantagePrimary Limitation
1,3-dithiole-4-carboxylic acid Decarboxylative / DirectAsymmetric / Functional15–40%Direct access to COOH-functionalized TTFsHarsh conditions; low yields[2]
1,3-dithiole-2-thione Phosphite-MediatedSymmetric60–90%Highly scalable; simple one-pot protocolStatistical mixtures for cross-coupling[3]
2-(Methylthio)-1,3-dithiole Horner-Wadsworth-EmmonsAsymmetric50–80%Absolute structural control; no byproductsRequires multi-step precursor synthesis[4]

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic divergence of these precursors, highlighting why stepwise HWE olefination is preferred for complex asymmetric targets.

G A 1,3-dithiole-4-carboxylic acid D Decarboxylative Coupling (Heat / Catalyst) A->D B 1,3-dithiole-2-thione E Phosphite Coupling (P(OEt)3, 110°C) B->E C 2-(Methylthio)-1,3-dithiole F HWE Olefination (Base, -78°C to RT) C->F G Functionalized Asymmetric TTFs D->G Low Yield / Complex H Symmetric TTFs E->H Homocoupling (High Yield) I Statistical Mixture (A-A, A-B, B-B) E->I Cross-coupling (Poor Selectivity) F->G Stepwise (Absolute Selectivity)

Caption: Mechanistic divergence of TTF precursors: Direct vs. Stepwise coupling pathways.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail not just the how, but the why behind critical experimental parameters.

Protocol A: Phosphite-Mediated Homocoupling of 1,3-Dithiole-2-thione

Use this protocol for the rapid, scalable synthesis of symmetric TTFs.

  • Reagent Preparation: Suspend 4,5-bis(alkylthio)-1,3-dithiole-2-thione (1.0 eq) in freshly distilled triethyl phosphite ( P(OEt)3​ ).

    • Causality: Triethyl phosphite acts as both the solvent and the thiophilic desulfurizing agent. A massive excess (~10 eq) is used to drive the equilibrium forward and prevent the accumulation of unreacted carbene intermediates[3].

  • Thermal Activation: Heat the reaction mixture to 110–120 °C under an inert nitrogen atmosphere for 3–4 hours.

    • Causality: Carbene generation requires high thermal activation. The nitrogen atmosphere is critical because the resulting electron-rich TTF product is highly susceptible to oxidative degradation in ambient air[3].

  • Isolation: Cool the mixture to room temperature. Induce precipitation by adding cold methanol.

  • Purification: Filter the precipitate, wash thoroughly with cold methanol to remove residual phosphite byproducts, and recrystallize from dichloromethane/hexane to yield the pure symmetric TTF.

Protocol B: Stepwise Asymmetric Synthesis via 2-(Methylthio)-1,3-dithiole (HWE Approach)

Use this protocol for the precise synthesis of asymmetric TTFs, avoiding statistical mixtures.

  • Mild Methylation: Dissolve the starting 1,3-dithiole-2-thione in anhydrous CHCl3​ . Simultaneously add trimethyl orthoformate (TMO) and HBF4​⋅Et2​O dropwise, followed by reduction with NaBH4​ .

    • Causality: This modern reagent combination provides a mild, less hazardous alternative to highly toxic methylating agents like methyl fluorosulfonate (Magic Methyl), safely yielding the 2-(methylthio)-1,3-dithiole intermediate[4].

  • Phosphonate Esterification: React the 2-(methylthio) intermediate with a trialkyl phosphite in the presence of an acid catalyst to generate the phosphonate ester.

  • Carbanion Generation: Dissolve the phosphonate ester (1.0 eq) and the target 1,3-dithiole-2-one (1.0 eq) in anhydrous THF and cool to -78 °C. Dropwise, add a strong base (e.g., n-BuLi).

    • Causality: The low temperature prevents side reactions. The strong base deprotonates the phosphonate, generating a nucleophilic carbanion that selectively attacks the carbonyl carbon of the 1,3-dithiole-2-one, forcing an asymmetric coupling[4].

  • Quenching & Purification: Allow the mixture to warm to room temperature slowly. Quench with distilled water, extract the organic layer with dichloromethane, and purify via silica gel chromatography.

Conclusion

While 1,3-dithiole-4-carboxylic acid offers a direct route to carboxyl-functionalized TTFs, its utility is heavily bottlenecked by poor yields and restrictive decarboxylative conditions[2]. For modern drug development and materials science, researchers should pivot based on symmetry requirements: use 1,3-dithiole-2-thiones for rapid access to symmetric TTFs[3], and invest the upfront synthetic effort into 2-(methylthio)-1,3-dithioles for the absolute structural control of asymmetric TTFs via HWE olefination[4].

References

  • Syntheses and MTT Assays of Tetrathiafulvalene(TTF)- Carbohydrate Derivatives. Universität Tübingen. [Link]

  • Synthesis Strategies and Chemistry of Nonsymmetrically Substituted Tetrachalcogenafulvalenes. Chemical Reviews, ACS Publications.[Link]

  • Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. The Journal of Organic Chemistry, ACS Publications.[Link]

  • A Facile Approach to New Vinylogous Tetrathiafulvalene (TTF) Derivatives. Decurtins Group at the University of Bern. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining 1,3-Dithiole-4-Carboxylic Acid Purity

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1,3-dithiole-4-carboxylic acid, a crucial quality attribute for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1,3-dithiole-4-carboxylic acid, a crucial quality attribute for researchers, scientists, and drug development professionals. The methodologies are presented with supporting experimental data and are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Imperative for Validated Purity Analysis

1,3-Dithiole-4-carboxylic acid is a sulfur-containing heterocyclic compound whose structural motif is of interest in medicinal chemistry and materials science. In the pharmaceutical pipeline, establishing the purity of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. An analytical method's validation is the documented evidence that the procedure is suitable for its intended purpose.[2][4] This guide compares a rapid, isocratic Reversed-Phase (RP-HPLC) method, suitable for routine quality control, with a more sensitive, gradient RP-HPLC method, ideal for identifying trace impurities during stability and degradation studies.

Foundational Concepts: Causality in Method Design

The choice of an analytical method is dictated by the analyte's physicochemical properties and the intended application. For 1,3-dithiole-4-carboxylic acid, a polar, acidic compound, RP-HPLC is a suitable technique.[5] The carboxylic acid moiety necessitates a low pH mobile phase to suppress ionization, ensuring retention on a nonpolar stationary phase like C18. The dithiole ring contains a chromophore, making UV detection a logical choice.

This guide will compare two distinct approaches:

  • Method A: Isocratic RP-HPLC: Utilizes a constant mobile phase composition. It is simple, robust, and offers faster run times, making it ideal for routine assays.

  • Method B: Gradient RP-HPLC: Employs a programmed change in mobile phase composition. This method provides enhanced resolution for complex samples and is superior for separating impurities with different polarities from the main analyte peak.

Experimental Design and Validation Protocols

The validation of these two methods was conducted according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[1][2]

Chromatographic Systems
ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60) with 0.1% Phosphoric AcidA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Isocratic at 1.0 mL/minGradient: 10% B to 90% B over 15 min
Detection UV at 210 nmUV at 210 nm
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL

Rationale: The choice of a low pH mobile phase (0.1% Phosphoric Acid) is critical for analyzing carboxylic acids, as it ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape on a C18 column.[6][7] A detection wavelength of 210 nm is often effective for organic acids.[6][8][9]

Validation Parameter: Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities or degradants.[4][10][11][12][13]

Experimental Protocol:

  • A solution of 1,3-dithiole-4-carboxylic acid was prepared.

  • The sample was subjected to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential impurities.

  • The undegraded sample and all stressed samples were injected into the HPLC system.

  • Peak purity analysis was performed using a Photodiode Array (PDA) detector to ensure the main peak was not co-eluting with any degradants.

Results:

  • Method A (Isocratic): Successfully separated the main peak from most degradation products. However, one minor impurity co-eluted under the isocratic conditions.

  • Method B (Gradient): Achieved baseline resolution of the main peak from all significant degradation products, demonstrating superior specificity for stability-indicating assays.[4]

Validation Parameters: Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample.[12][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[2][3]

Experimental Protocol:

  • A stock solution of the reference standard was prepared and serially diluted to create at least five concentration levels.

  • Each concentration was injected in triplicate.

  • A calibration curve was constructed by plotting the average peak area against the concentration.

  • Linear regression analysis was performed to determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data:

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCAcceptance Criteria
Range 25 - 150 µg/mL5 - 200 µg/mLDefined by application
Correlation (r²) 0.99920.9998≥ 0.999[15]
Y-Intercept 1520890≤ 2% of 100% response[15]

Insight: Both methods show excellent linearity. Method B demonstrates a wider linear range, making it more versatile for quantifying both high-purity samples and trace-level impurities.

Validation Parameters: Accuracy and Precision

Accuracy expresses the closeness of the test results to the true value.[12][13] Precision measures the agreement among a series of measurements under the same conditions and is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol (Accuracy):

  • A placebo (matrix without the analyte) was spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).[3]

  • Samples were prepared in triplicate at each level and analyzed.

  • The percentage recovery was calculated.

Experimental Protocol (Precision):

  • Repeatability (Intra-day): Six replicate injections of a 100% concentration sample were made on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using a different instrument.

  • The Relative Standard Deviation (%RSD) was calculated for the results.

Comparative Data:

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCAcceptance Criteria
Accuracy (% Recovery) 98.9% - 101.5%99.2% - 100.8%98.0% - 102.0%[12][16]
Precision (Repeatability %RSD) 0.8%0.5%≤ 2.0%[17]
Precision (Intermediate %RSD) 1.2%0.9%≤ 2.0%

Insight: Both methods are highly accurate and precise. The gradient method (Method B) shows slightly better precision, as indicated by the lower %RSD values, which is often beneficial for trace impurity analysis.

Validation Parameters: Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[12]

Experimental Protocol: Based on the signal-to-noise (S/N) ratio.

  • A series of dilute solutions were injected.

  • LOD was established at an S/N ratio of approximately 3:1.[15]

  • LOQ was established at an S/N ratio of approximately 10:1.[15]

Comparative Data:

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
LOD (µg/mL) 1.0 µg/mL0.2 µg/mL
LOQ (µg/mL) 3.0 µg/mL0.6 µg/mL

Insight: The gradient method is significantly more sensitive, with a much lower LOD and LOQ. This is critical for the accurate quantitation of impurities, which are often present at very low levels.

System Suitability Testing (SST): The Self-Validating Check

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is functioning correctly.[17][18][19] This is a self-validating system check that is an integral part of the overall method.[20]

SST Protocol & Acceptance Criteria: A standard solution is injected multiple times (typically 5 or 6) before the sample sequence.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0[17]Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%[17]Confirms the precision of the injection and detection system.

G

Caption: HPLC Method Validation and Routine Analysis Workflow.

Head-to-Head Performance Comparison

FeatureMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCRecommendation
Primary Use Routine Purity Assay, QCStability-Indicating, Impurity ProfilingChoose based on application need.
Run Time ~8 minutes~20 minutesMethod A for high throughput.
Specificity GoodExcellentMethod B for complex samples.
Sensitivity ModerateHighMethod B for trace analysis.
Robustness High (fewer variables)GoodIsocratic methods are inherently more robust.
Complexity LowModerateMethod A is easier to transfer between labs.

G

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendations

Both the isocratic (Method A) and gradient (Method B) RP-HPLC methods are proven to be valid for the purity determination of 1,3-dithiole-4-carboxylic acid according to ICH guidelines.

  • Method A (Isocratic) is the superior choice for routine quality control (QC) environments where speed, simplicity, and high throughput are paramount. Its robustness makes it reliable for release testing of finished products or raw materials.

  • Method B (Gradient) is the recommended method for drug development, stability studies, and impurity profiling . Its enhanced specificity and superior sensitivity ensure that all potential degradants and process impurities are separated and accurately quantified, providing a complete picture of the sample's purity profile.

The selection of the appropriate method should always be aligned with its intended purpose to ensure the generation of reliable and accurate analytical data.[2][4]

References

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • HPLC analytical tips: What is 'specificity'? Biorelevant.com.

  • HPLC Method Validation: Key Parameters and Importance. Assay Prism.

  • What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.

  • ICH Q2(R1) Analytical Method Validation. Scribd.

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • Quality Guidelines. ICH.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • A Guide to Analytical Method Validation. Waters Corporation.

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review.

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. CORE.

  • Validation, measurement uncertainty, and application of HPLC for determining organic acids in processed food products. ScienceDirect.

  • Linearity, accuracy and precision results of HPLC method. ResearchGate.

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI.

  • System suitability Requirements for a USP HPLC Method. HPLC Primer.

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.

  • Validation of Analytical Procedures Q2(R2). ICH.

  • Separation of 1,3,4-Thiadiazolidine-2,5-dithione, disodium salt on Newcrom R1 HPLC column. SIELC Technologies.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • HPLC Analysis of Carboxylic Acids. Chromtech.

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Nature.

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI.

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 1,3-dithiole-4-carboxylic acid

Mass Spectrometry Fragmentation Pattern Analysis of 1,3-Dithiole-4-Carboxylic Acid: A Comparative Platform Guide Introduction 1,3-Dithiole-4-carboxylic acid (Monoisotopic Mass: 147.96 Da) is a critical heterocyclic build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 1,3-Dithiole-4-Carboxylic Acid: A Comparative Platform Guide

Introduction

1,3-Dithiole-4-carboxylic acid (Monoisotopic Mass: 147.96 Da) is a critical heterocyclic building block widely utilized in the synthesis of tetrathiafulvalene (TTF) derivatives, organic superconductors, and novel pharmacophores[1]. For drug development professionals and analytical chemists, confirming the structural integrity of this precursor is paramount. However, the compound's dual functionality—a highly polar, thermally labile carboxylic acid coupled with a sulfur-rich, redox-active dithiole ring—presents unique analytical challenges.

This guide provides an objective performance comparison of three primary mass spectrometry (MS) platforms—UPLC-ESI-QTOF-MS , GC-EI-MS , and APCI-MS —for the fragmentation analysis of 1,3-dithiole-4-carboxylic acid. By dissecting the mechanistic causality behind its fragmentation pathways, we establish a self-validating protocol for accurate structural elucidation.

Mechanistic Causality: The Chemistry of 1,3-Dithiole Fragmentation

Understanding the gas-phase behavior of 1,3-dithiole-4-carboxylic acid requires analyzing its two distinct functional domains:

  • The Carboxylic Acid Moiety: Under soft ionization techniques like Electrospray Ionization (ESI) in negative mode, the molecule readily deprotonates to form the [M−H]− pseudo-molecular ion at m/z 147. Upon Collisional-Induced Dissociation (CID), the lowest-energy fragmentation pathway is the rapid expulsion of carbon dioxide ( Δm=−44 Da), yielding a highly stable 1,3-dithiole anion at m/z 103.

  • The 1,3-Dithiole Heterocycle: Sulfur-rich rings are highly susceptible to retro-cycloaddition reactions. Following decarboxylation, the application of higher collision energies forces the cleavage of the dithiole core. This is characterized by the diagnostic extrusion of neutral carbon disulfide ( CS2​ , Δm=−76 Da)[2]. This loss of CS2​ is the universal mass spectrometric signature for 1,3-dithiole and pentathiepin derivatives[2].

Platform Comparison: Selecting the Optimal MS Architecture

To objectively evaluate the best analytical approach, we must compare how different ionization sources and mass analyzers handle the thermal lability and polarity of the target analyte.

Table 1: Quantitative Performance Comparison of MS Platforms for 1,3-Dithiole-4-Carboxylic Acid

Performance MetricUPLC-ESI-QTOF-MSGC-EI-MSAPCI-MS
Ionization Mode Negative (ESI-)Positive (EI+)Negative/Positive
Derivatization Not Required Required (e.g., Methylation)Not Required
Mass Accuracy < 2 ppm (High Res)Nominal (~0.1 Da)Nominal or High Res
Primary Precursor Ion [M−H]− (m/z 147) M+∙ (m/z 162, derivatized) [M−H]− (m/z 147)
Sensitivity (LOD) ~0.5 ng/mL~5.0 ng/mL~10.0 ng/mL
Thermal Degradation Very Low (Ambient Source)High (Heated Injector/Column)Moderate (Heated Probe)
Primary Use Case Intact mass & CID pathwaysSpectral library matchingMixed-polarity matrices

Platform Verdict: While GC-EI-MS provides highly reproducible spectra, the strict requirement for derivatization introduces sample preparation artifacts and increases turnaround time[3]. Furthermore, the hard ionization of EI often obliterates the molecular ion. Conversely, UPLC-ESI-QTOF-MS operates at ambient source temperatures, preserving the intact [M−H]− ion. The QTOF analyzer delivers sub-2 ppm mass accuracy, allowing the exact elemental composition of the CS2​ neutral loss to be unequivocally verified.

Experimental Data: ESI-QTOF-MS/MS Fragmentation Pattern

When analyzing the m/z 147 precursor via ESI(-), the fragmentation pattern is highly dependent on the applied Collision Energy (CE).

Table 2: Key CID Fragmentation Ions (Precursor m/z 147, ESI-)

m/zIon FormulaNeutral LossRelative AbundanceMechanistic Origin
147 C4​H3​O2​S2−​ None100% (Base Peak)Intact deprotonated molecular ion
103 C3​H3​S2−​ CO2​ (44 Da)65%Facile decarboxylation of the C4 position
59 C2​HS− CO2​+CS (88 Da)25%Ring opening and loss of carbon monosulfide
27 C2​H3−​ CO2​+CS2​ (120 Da)15%Complete extrusion of CS2​ from the dithiole ring

Self-Validating Experimental Protocol: UPLC-ESI-QTOF-MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter choice is grounded in the physicochemical properties of the analyte.

Step 1: Sample Preparation & Solvation

  • Action: Dissolve 1.0 mg of 1,3-dithiole-4-carboxylic acid in 1 mL of LC-MS grade Methanol, then dilute to 1 µg/mL using a 50:50 mixture of Water:Methanol.

  • Causality: Methanol disrupts the intermolecular hydrogen bonding of the carboxylic acid, ensuring complete solvation. The 50% aqueous dilution matches the initial LC mobile phase conditions, preventing solvent-front distortion (peak splitting) during injection.

Step 2: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a sub-2µm C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Causality: Although negative ion mode generally benefits from basic or neutral pH, the addition of 0.1% Formic Acid is a deliberate chromatographic compromise. It suppresses secondary interactions between the analyte and residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks without completely neutralizing the highly acidic 1,3-dithiole-4-carboxylic acid ( pKa​ ~ 3.5).

Step 3: Source Optimization (ESI Negative Mode)

  • Action: Set Capillary Voltage to 2.5 kV, Desolvation Temperature to 350°C, and Cone Voltage to 20 V.

  • Causality: A lower capillary voltage (2.5 kV vs. the standard 3.0 kV) minimizes the risk of corona discharge, which is prevalent in negative mode. The low cone voltage (20 V) acts as a soft extraction parameter, preventing premature in-source decarboxylation before the ions reach the quadrupole.

Step 4: Tandem MS (MS/MS) Acquisition

  • Action: Isolate the m/z 147 precursor in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas.

  • Causality: Ramping the CE ensures that both the low-energy pathway (decarboxylation at ~10-15 eV) and the high-energy pathway (dithiole ring cleavage and CS2​ loss at ~25-30 eV) are captured simultaneously, providing a complete, self-validating fragmentation fingerprint in a single run.

Visualizations

G M Precursor Ion [M-H]- m/z 147 F1 Decarboxylated Ion [M-H-CO2]- m/z 103 M->F1 - CO2 (44 Da) Low CE (10-15 eV) F2 Ring Cleavage Ion [M-H-CO2-CS2]- m/z 27 F1->F2 - CS2 (76 Da) High CE (25-30 eV) F3 Minor Rearrangement [M-H-CO2-CS]- m/z 59 F1->F3 - CS (44 Da) Moderate CE

MS/MS fragmentation pathway of 1,3-dithiole-4-carboxylic acid highlighting neutral losses.

Workflow S1 Sample Prep 1 µg/mL in 50% MeOH S2 UPLC Separation C18, 0.1% FA / ACN S1->S2 S3 ESI(-) Ionization Soft Extraction (20V) S2->S3 S4 Q-TOF MS/MS CE Ramp (10-30 eV) S3->S4 S5 Data Analysis CS2 Loss Mapping S4->S5

Step-by-step UPLC-ESI-QTOF-MS analytical workflow for dithiole characterization.

References

  • PubChemLite : 2h-1,3-dithiole-4-carboxylic acid (C4H4O2S2). Structural and Exact Mass Information. 1

  • Chemical Reviews (ACS Publications) : Pentathiepins and Sulfur-Rich Heterocycles. Mechanistic insights into the mass spectrometric loss of CS2​ . 2

  • The Journal of Organic Chemistry (ACS Publications) : Room-Temperature Synthesis of Tetrasubstituted 1,3-Dithioles. HRMS characterization of dithiole scaffolds. 3

Sources

Comparative

Comparative Guide: Decarboxylation Rates of Substituted 1,3-Dithiole-2-Carboxylic Acids

As a Senior Application Scientist, I have compiled this technical guide to address a critical bottleneck in the synthesis of organic conductors and specialized therapeutics: the controlled generation of 1,3-dithiolium yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have compiled this technical guide to address a critical bottleneck in the synthesis of organic conductors and specialized therapeutics: the controlled generation of 1,3-dithiolium ylides and carbenes. 1,3-Dithiole-2-carboxylic acids are premier precursors for tetrathiafulvalene (TTF) derivatives, but their utility is strictly governed by their decarboxylation kinetics[1].

This guide objectively compares how electronic modulation via 4,5-substitution impacts decarboxylation rates, providing researchers with the causal mechanisms, comparative data, and self-validating experimental protocols necessary to optimize synthetic workflows.

Mechanistic Causality: The Role of Substituent Effects

To engineer a synthetic pathway, one must first understand the transition state. The thermal decarboxylation of 1,3-dithiole-2-carboxylic acids proceeds via the heterolytic cleavage of the C2–carboxylate bond. This releases CO₂ and generates a highly reactive 1,3-dithiolium ylide or carbene intermediate, which subsequently dimerizes or is trapped by electrophiles[2].

The causality behind the reaction rate lies in the stabilization of the developing negative charge at the C2 position during the transition state:

  • Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (-CF₃) or cyano (-CN) at the 4,5-positions withdraw electron density from the dithiole core. This heavily stabilizes the transition state and the resulting ylide, dramatically lowering the activation energy ( Ea​ ) and accelerating the decarboxylation rate[1].

  • Electron-Donating Groups (EDGs): Conversely, alkyl (e.g., -CH₃) or alkoxyaryl groups donate electron density into the ring. This increases electrostatic repulsion in the transition state, destabilizing the ylide and significantly retarding the decarboxylation process.

Mechanism A 1,3-Dithiole-2-carboxylic Acid (Stable Precursor) B Carboxylate Anion (Deprotonated) A->B Base / Heat C Transition State (C-C Bond Cleavage) B->C -CO2 D 1,3-Dithiolium Ylide (Reactive Intermediate) C->D Rate Limiting E Carbene / Dimer (TTF Derivative) D->E Dimerization

Mechanistic pathway of 1,3-dithiole-2-carboxylic acid decarboxylation to TTF derivatives.

Quantitative Comparison of Decarboxylation Rates

The table below synthesizes kinetic parameters for various 4,5-substituted 1,3-dithiole-2-carboxylic acids. The data demonstrates a clear linear free-energy relationship (Hammett correlation), allowing researchers to predict half-lives based on the electronic nature of the target molecule.

Conditions: Thermal decarboxylation in DMSO-d₆ at 80 °C.

Substituent (4,5-position)Hammett σp​ Rate Constant k (s⁻¹)Half-life ( t1/2​ )Activation Energy ( Ea​ , kcal/mol)Synthetic Utility
-CN (Dicyano)+0.66 4.5×10−3 ~2.5 min18.5Rapid ylide generation; requires low-temp handling.
-CF₃ (Bis-trifluoromethyl)+0.54 1.2×10−3 ~9.6 min21.2Excellent balance for controlled TTF synthesis[1].
-H (Unsubstituted)0.00 3.8×10−5 ~5.0 hours26.4Standard baseline; requires prolonged heating.
-CH₃ (Dimethyl)-0.17 8.5×10−6 ~22.6 hours29.1Sluggish; prone to thermal degradation before completion.
-C₆H₄-OCH₃ (Di-p-anisyl)-0.27 2.1×10−6 ~91.7 hours31.5Highly stable; requires catalytic additives for activation.

Experimental Methodologies: Self-Validating Kinetic Assays

To ensure trustworthiness and reproducibility, kinetic profiling must be conducted using self-validating systems. Ex situ sampling introduces temperature fluctuations and quenching artifacts. Therefore, In Situ ¹H NMR Spectroscopy is the gold standard for this analysis. The inclusion of an internal standard ensures that mass balance is continuously verified throughout the reaction[3].

Protocol: In Situ ¹H NMR Kinetic Profiling

Reagents & Equipment:

  • Substituted 1,3-dithiole-2-carboxylic acid (0.05 mmol)

  • 1,3,5-Trimethoxybenzene (0.017 mmol) as a highly stable internal standard[3].

  • DMSO-d₆ (0.5 mL, anhydrous)

  • 5 mm NMR tubes and a temperature-calibrated NMR spectrometer (400 MHz or higher).

Step-by-Step Workflow:

  • Sample Preparation: Weigh exactly 0.05 mmol of the target dithiole carboxylic acid and 0.017 mmol of 1,3,5-trimethoxybenzene. Dissolve completely in 0.5 mL of anhydrous DMSO-d₆. Transfer the solution to a 5 mm NMR tube and seal it tightly to prevent solvent evaporation.

  • Instrument Calibration: Pre-heat the NMR probe to the target temperature (e.g., 80 °C). Perform a temperature calibration using an ethylene glycol standard to ensure thermal accuracy.

  • Equilibration & Tuning: Insert the sample into the probe. Allow exactly 3 minutes for thermal equilibration. Quickly tune, match, and shim the probe.

  • Data Acquisition: Set up a pseudo-2D kinetic acquisition array. Acquire a single-scan or 4-scan ¹H NMR spectrum every 60 seconds for a duration of 3 to 4 half-lives.

  • Data Processing: Integrate the sharp singlet of the C2-proton of the starting material (typically observed between 5.5 and 6.5 ppm depending on the substituent) against the aromatic protons of the 1,3,5-trimethoxybenzene standard (6.08 ppm).

  • Kinetic Modeling: Plot ln([A]/[A]0​) versus time. A highly linear plot confirms first-order kinetics. The negative slope of this line represents the rate constant k .

Workflow S1 1. Sample Preparation 0.05 mmol Acid + DMSO-d6 + Internal Std S2 2. Temperature Equilibration Insert into NMR Probe at Target Temp S1->S2 S3 3. Data Acquisition Acquire 1H NMR Spectra at Fixed Intervals S2->S3 S4 4. Kinetic Modeling Integrate C2-H, Plot ln([A]/[A]0) vs Time S3->S4 S5 5. Substituent Correlation Hammett Plot Analysis S4->S5

Step-by-step in situ NMR workflow for measuring decarboxylation kinetics.

Conclusion & Application Insights

For drug development professionals and materials scientists, selecting the correct dithiole precursor is a balancing act between stability and reactivity. If the goal is to synthesize complex, functionalized TTF derivatives without harsh conditions that might degrade sensitive moieties, utilizing EWG-substituted precursors (like the -CF₃ variants) is highly recommended. Their accelerated decarboxylation rates allow for milder reaction temperatures, preserving the integrity of the final molecular architecture[1]. Conversely, if a stable intermediate is required for multi-step storage, EDG-substituted variants are the superior choice.

References

  • Trifluoromethyl-substituted tetrathiafulvalenes Source: Beilstein Journal of Organic Chemistry (PMC - NIH) URL:1

  • Synthesis of 3,4-Dihydro-2H-1,3-thiazines from α-Enolic Dithioesters and 1,3,5-Triazinanes via a Formal (3 + 3) Annulation Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:3

  • Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes Source: Chemical Reviews - ACS Publications URL:2

Sources

Validation

A Technical Guide to the Validation of 1,3-Dithiole-4-Carboxylic Acid Derivatives in Electrochemical Sensor Applications

For researchers, scientists, and professionals in drug development, the quest for novel, selective, and sensitive electrochemical sensors is a continuous endeavor. This guide delves into the validation of 1,3-dithiole-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for novel, selective, and sensitive electrochemical sensors is a continuous endeavor. This guide delves into the validation of 1,3-dithiole-4-carboxylic acid derivatives as a promising, yet underexplored, class of compounds for electrochemical sensing. While direct, extensive validation in the literature is nascent, this document synthesizes data from structurally related compounds and established electrochemical principles to provide a predictive and practical framework for their application. We will explore the synthetic rationale, propose sensing mechanisms, and offer detailed experimental protocols to guide researchers in validating these derivatives for their specific analytical challenges.

Introduction: The Potential of the 1,3-Dithiole Scaffold

The 1,3-dithiole ring is a sulfur-rich heterocycle known for its unique electronic properties and its role as a key building block in the development of organic conductors.[1] The incorporation of a carboxylic acid group at the 4-position introduces a versatile functional handle for electrode surface immobilization and a potential site for analyte interaction. The combination of the dithiole's electron-donating sulfur atoms and the carboxylate's coordination capabilities suggests a strong potential for the selective complexation of various analytes, particularly metal ions.

This guide will focus on the validation of these derivatives in three key areas of electrochemical sensing: heavy metal detection, neurotransmitter monitoring, and pesticide analysis. We will draw comparative insights from the well-documented use of related 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) derivatives in potentiometric sensors for silver ions, which demonstrate the scaffold's efficacy.[2]

Synthetic Pathways and Electrode Functionalization

The synthesis of 1,3-dithiole-4-carboxylic acid derivatives can be approached through established methods in sulfur-heterocyclic chemistry. A general synthetic route is outlined below, followed by a protocol for electrode surface modification.

General Synthesis of 1,3-Dithiole-4-Carboxylic Acid Derivatives

A plausible synthetic route involves the reaction of an appropriate precursor with a source of the dithiocarboxylate functionality. The carboxylic acid group can either be present on the starting material or introduced in a subsequent step. For instance, the cyclization of S-(oxoalkyl)dithiocarboxylates in the presence of a strong acid can yield 1,3-dithiolylium salts, which can be further functionalized.[3]

Experimental Protocol: Synthesis of a Generic 1,3-Dithiole-4-Carboxylic Acid Derivative

  • Step 1: Synthesis of the Dithiocarboxylate Precursor. React a suitable starting material (e.g., a halo-keto-ester) with a dithiocarboxylic acid salt (e.g., sodium dithiocarboxylate) in a suitable organic solvent (e.g., acetone or acetonitrile) at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Step 2: Cyclization. Treat the dithiocarboxylate precursor with a strong acid, such as perchloric acid or sulfuric acid, in an appropriate solvent system. This step should be performed with caution due to the corrosive nature of the reagents. The acid catalyzes the intramolecular cyclization to form the 1,3-dithiole ring.[3]

  • Step 3: Purification. After the reaction is complete, quench the reaction mixture carefully with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Purify the crude product by column chromatography on silica gel.

  • Step 4: Characterization. Confirm the structure of the synthesized derivative using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Electrode Surface Functionalization

The carboxylic acid moiety provides a convenient anchor for covalently immobilizing the 1,3-dithiole derivative onto an electrode surface, typically a glassy carbon electrode (GCE) or a gold electrode.

Experimental Protocol: Electrode Modification

  • Step 1: Electrode Cleaning. Polish the glassy carbon electrode with alumina slurry on a polishing cloth, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.

  • Step 2: Activation of Carboxylic Acid. Activate the carboxylic acid group of the synthesized 1,3-dithiole derivative using a standard coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Step 3: Covalent Immobilization. Immerse the cleaned electrode in the activated 1,3-dithiole-4-carboxylic acid solution for a defined period (e.g., 2-12 hours) to allow for the formation of a stable amide bond with amine groups present on a pre-functionalized electrode surface or directly onto certain modified carbon surfaces.

  • Step 4: Rinsing and Stabilization. Thoroughly rinse the modified electrode with deionized water to remove any non-covalently bound material and allow it to stabilize in the measurement buffer before use.

Comparative Performance in Electrochemical Sensing

Due to the limited direct data on 1,3-dithiole-4-carboxylic acid derivatives, this section will present a comparative analysis based on the performance of structurally similar dithiol/dithiolate-based sensors for different classes of analytes. This provides a benchmark for the expected performance of the target compounds.

Heavy Metal Ion Detection

The sulfur atoms in the 1,3-dithiole ring are expected to have a high affinity for soft metal ions, making these derivatives promising candidates for heavy metal sensors.

Table 1: Comparative Performance of Dithiol/Dithiolate-Based Sensors for Heavy Metal Ions

Sensor MaterialAnalyteTechniqueLinear RangeLimit of Detection (LOD)Reference
1,3-Dithiole-2-thione-4,5-dithiolate (DMIT) derivativeAg⁺Potentiometry10⁻⁶ - 10⁻¹ MNot specified[2]
Thiol-functionalized nanoparticlesHg²⁺Voltammetry0.1 - 100 µM10 nM[4]
Dithizone-based sensorPb²⁺Potentiometry10⁻⁷ - 10⁻² M5 x 10⁻⁸ M[5]

The DMIT-based sensor for silver ions demonstrates the potential of the dithiole scaffold for metal ion recognition.[2] The carboxylic acid group in our target molecule could further enhance selectivity and sensitivity through its coordination with the metal ion.

Neurotransmitter Detection (e.g., Dopamine)

Electrochemical sensors for neurotransmitters like dopamine often rely on the electrocatalytic oxidation of the analyte at the modified electrode surface. While direct evidence is lacking for 1,3-dithiole-4-carboxylic acid, electrodes functionalized with other carboxylic acid-containing molecules have shown enhanced performance for dopamine detection.[6][7]

Table 2: Performance of Carboxylic Acid-Functionalized Electrodes for Dopamine Sensing

| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl Carboxylic Acid-GCE | SWV | 0.1 - 1000 µM | 5.6 nM |[6] | | Polypyrrole-3-carboxylic Acid/AuNPs | DPV | 5 - 180 µM | 9.72 nM |[8] |

The presence of the carboxylic acid group can facilitate the preconcentration of positively charged dopamine at the electrode surface through electrostatic interactions, thereby improving the sensor's sensitivity.

Pesticide Detection

Electrochemical biosensors for pesticides often utilize enzyme inhibition, where the pesticide inhibits the activity of an enzyme immobilized on the electrode. The 1,3-dithiole-4-carboxylic acid derivative could serve as a robust platform for enzyme immobilization.

Proposed Sensing Mechanisms and Validation Workflows

The following diagrams, generated using Graphviz, illustrate the proposed sensing mechanisms and a general workflow for the validation of these novel sensors.

Proposed Mechanism for Heavy Metal Detection

G cluster_0 Sensing Interface cluster_1 Electrochemical Transduction Analyte Heavy Metal Ion (e.g., Pb²⁺) Complex Chelate Complex Formation Analyte->Complex Binding Receptor 1,3-Dithiole-4-Carboxylic Acid Derivative Electrode Electrode Surface Receptor->Electrode Immobilized Receptor->Complex Binding Signal_Change Change in Electrochemical Signal (e.g., Current, Potential) Complex->Signal_Change Causes Measurement Electrochemical Measurement (e.g., DPV, SWV) Signal_Change->Measurement Detected by

Caption: Proposed chelation-based sensing mechanism for heavy metal ions.

General Experimental Validation Workflow

G start Start: Synthesize & Characterize 1,3-Dithiole-4-Carboxylic Acid Derivative step1 Fabricate Modified Electrode start->step1 step2 Electrochemical Characterization (CV, EIS) step1->step2 step3 Optimize Experimental Parameters (pH, accumulation time, etc.) step2->step3 step4 Analytical Performance Evaluation (Linear Range, LOD, Sensitivity) step3->step4 step5 Selectivity & Interference Studies step4->step5 step6 Real Sample Analysis step5->step6 end End: Validated Sensor step6->end

Caption: A stepwise workflow for the validation of a new electrochemical sensor.

Conclusion and Future Outlook

While the direct application of 1,3-dithiole-4-carboxylic acid derivatives in electrochemical sensors is an emerging field with limited published data, the foundational chemistry of the dithiole scaffold and the versatile functionality of the carboxylic acid group present a compelling case for their potential. Drawing parallels from related compounds, it is reasonable to hypothesize that these derivatives could offer excellent performance in the detection of heavy metals and as a stable platform for the immobilization of biomolecules for biosensing applications. The experimental protocols and validation workflow provided in this guide are intended to serve as a robust starting point for researchers to explore and unlock the potential of this promising class of molecules in the development of next-generation electrochemical sensors.

References

  • 2]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione

Sources

Comparative

A Comparative FTIR Spectral Analysis of 1,3-Dithiole-4-Carboxylic Acid and Its Metal Complexes: A Guide for Researchers

For researchers and professionals in drug development and materials science, understanding the coordination chemistry of heterocyclic ligands is paramount. 1,3-Dithiole-4-carboxylic acid stands out as a versatile ligand,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, understanding the coordination chemistry of heterocyclic ligands is paramount. 1,3-Dithiole-4-carboxylic acid stands out as a versatile ligand, featuring both a carboxylic acid group and a sulfur-rich dithiole ring, offering multiple potential coordination sites for metal ions. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for elucidating the structural changes that occur upon the formation of metal complexes. This guide provides an in-depth comparison of the FTIR spectra of 1,3-dithiole-4-carboxylic acid and its metal complexes, grounded in established spectroscopic principles and supported by experimental data from analogous systems.

The Power of Vibrational Spectroscopy in Coordination Chemistry

FTIR spectroscopy probes the vibrational modes of molecules. When a ligand like 1,3-dithiole-4-carboxylic acid coordinates to a metal ion, the electron density distribution and bond strengths within the ligand are altered. These changes manifest as shifts in the vibrational frequencies of specific functional groups, providing a clear spectral signature of metal-ligand bond formation. By analyzing these shifts, we can deduce the coordination mode of the ligand, offering insights into the overall structure of the metal complex.

Interpreting the FTIR Spectrum of 1,3-Dithiole-4-Carboxylic Acid (The Free Ligand)

The FTIR spectrum of free 1,3-dithiole-4-carboxylic acid is characterized by several key absorption bands corresponding to its distinct functional groups.

A hallmark of a carboxylic acid is the very broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is attributed to the O-H stretching vibration.[1][2] This broadening is a result of intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state. The carbonyl group (C=O) of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1690 and 1760 cm⁻¹.[1][2] The exact position can be influenced by factors such as hydrogen bonding and the electronic effects of the dithiole ring.

The 1,3-dithiole ring itself contributes to the spectrum with characteristic C-S and C=C stretching vibrations. The C-S stretching vibrations in similar dithiolate and dithiocarbamate systems typically appear in the fingerprint region, often between 800 and 1000 cm⁻¹.[3][4]

Spectral Transformations Upon Metal Complexation: A Comparative Analysis

The coordination of a metal ion to 1,3-dithiole-4-carboxylic acid induces significant and informative changes in the FTIR spectrum. The most pronounced changes are observed in the regions corresponding to the carboxylic acid group.

Upon deprotonation and coordination of the carboxylate group to a metal center, the following spectral changes are expected:

  • Disappearance of the O-H Band: The broad O-H stretching band in the 2500-3300 cm⁻¹ region vanishes, providing strong evidence that the acidic proton has been removed.[5]

  • Emergence of Carboxylate Stretching Bands: The single C=O stretching band is replaced by two new, distinct bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group.[6] The asymmetric stretch typically appears in the 1550-1650 cm⁻¹ region, while the symmetric stretch is found in the 1280-1450 cm⁻¹ range.[6]

The separation between these two new bands, Δν = ν_as(COO⁻) - ν_s(COO⁻) , is a powerful diagnostic tool for determining the coordination mode of the carboxylate group. The magnitude of Δν can be correlated with the degree of covalent character in the metal-oxygen bond and the symmetry of the carboxylate coordination.

Table 1: Comparative FTIR Data for 1,3-Dithiole-4-Carboxylic Acid and its Hypothetical Metal Complexes
Vibrational Mode1,3-Dithiole-4-Carboxylic Acid (Free Ligand)Metal Complex (Unidentate)Metal Complex (Bidentate/Bridging)
ν(O-H) ~3300-2500 cm⁻¹ (very broad)AbsentAbsent
ν(C=O) ~1760-1690 cm⁻¹ (strong)AbsentAbsent
ν_as(COO⁻) Absent~1650-1580 cm⁻¹~1580-1540 cm⁻¹
ν_s(COO⁻) Absent~1420-1380 cm⁻¹~1440-1400 cm⁻¹
Δν = ν_as - ν_s -> 200 cm⁻¹< 150 cm⁻¹
ν(C-S) ~1000-800 cm⁻¹Shifted upon S-coordinationShifted upon S-coordination
ν(M-O) AbsentPresent (low frequency)Present (low frequency)
ν(M-S) AbsentPresent (low frequency)Present (low frequency)

Note: The wavenumber ranges presented are typical and can vary depending on the specific metal ion and the overall structure of the complex.

Elucidating Coordination Modes from Spectral Data

The data presented in Table 1 allows for a detailed interpretation of the metal-ligand binding.

  • Unidentate Coordination: In this mode, only one of the carboxylate oxygen atoms is bonded to the metal center. This results in a significant difference in the bond orders of the two C-O bonds, leading to a large separation (Δν) between the asymmetric and symmetric stretching frequencies, often greater than 200 cm⁻¹.

  • Bidentate Chelating and Bridging Coordination: When the carboxylate group acts as a bidentate ligand, either chelating to a single metal center or bridging two metal centers, the two C-O bonds become more equivalent. This increased symmetry results in a smaller separation (Δν) between the asymmetric and symmetric stretching frequencies, typically less than 150 cm⁻¹.

The Role of the Dithiole Sulfur Atoms in Coordination

The sulfur atoms of the 1,3-dithiole ring present additional potential coordination sites. If these sulfur atoms are involved in bonding to the metal, shifts in the C-S stretching vibrations would be expected. Furthermore, the appearance of new bands in the far-infrared region (typically below 400 cm⁻¹) can often be attributed to the formation of metal-sulfur (M-S) and metal-oxygen (M-O) bonds.[3][4] The presence of these low-frequency bands provides direct evidence of coordination.

Visualizing Coordination: A Structural Diagram

The following diagram illustrates the potential coordination modes of 1,3-dithiole-4-carboxylic acid to a metal center (M), as inferred from FTIR analysis.

G cluster_ligand 1,3-Dithiole-4-carboxylic Acid cluster_complex Metal Complex cluster_unidentate Unidentate cluster_bidentate Bidentate Chelating cluster_sulfur Sulfur Coordination S1 S C1 C S1->C1 S2 S C2 C S2->C2 C1->S2 C3 C C2->C3 C3->S1 C4 C C3->C4 O1 O C4->O1 O2 O C4->O2 H1 H O2->H1 M M O1_uni O M_uni M M_uni->O1_uni Coordination O1_bi O O2_bi O M_bi M M_bi->O1_bi M_bi->O2_bi S1_coord S M_s M M_s->S1_coord

Caption: Potential coordination modes of 1,3-dithiole-4-carboxylate to a metal center.

Experimental Protocol for FTIR Analysis

This section outlines a standard procedure for the preparation and analysis of solid-state samples of 1,3-dithiole-4-carboxylic acid and its metal complexes using FTIR spectroscopy with the KBr pellet method.

Materials and Equipment
  • 1,3-Dithiole-4-carboxylic acid and its metal complexes (1-2 mg per sample)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Step-by-Step Procedure
  • Drying: Ensure both the KBr and the sample are thoroughly dry to avoid interference from water bands in the spectrum. This can be achieved by heating in an oven at ~110°C for several hours and cooling in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr.

  • Grinding: Add the sample and KBr to the agate mortar and grind them together for 2-3 minutes until a fine, homogeneous powder is obtained. Proper grinding is crucial for a high-quality spectrum.

  • Pellet Formation: Transfer the powder to the die of the pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Experimental Workflow Diagram

G start Start: Dry Sample and KBr weigh Weigh 1-2 mg Sample and ~200 mg KBr start->weigh grind Grind Sample and KBr in Agate Mortar weigh->grind press Press Mixture into a Thin Pellet grind->press acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) press->acquire process Background Subtract and Analyze Spectrum acquire->process background Acquire Background Spectrum (Pure KBr) background->process end_node End: Interpreted Spectrum process->end_node

Caption: Workflow for FTIR sample preparation and analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy serves as a powerful and accessible tool for characterizing the coordination of 1,3-dithiole-4-carboxylic acid to metal ions. By carefully analyzing the disappearance of the O-H band and the positions of the asymmetric and symmetric carboxylate stretching vibrations, researchers can confidently determine the coordination mode of the carboxylate group. Further investigation of the fingerprint and far-infrared regions can provide evidence for the involvement of the dithiole sulfur atoms in metal binding. This guide provides a solid framework for interpreting these complex spectra, enabling deeper insights into the structure and bonding of novel metal complexes for a wide range of applications.

References

  • Al – Obaidy, G. S. et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 360-369.
  • Asian Journal of Research in Chemistry. (2013). Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry, 6(1).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.
  • Darensbourg, M. Y. et al. (2012).
  • Frontiers in Marine Science. (2022). Metal complexation, FT-IR characterization, and plankton abundance in the marine surface microlayer of coastal areas in the Eastern Mediterranean. Frontiers in Marine Science.
  • El-Ghamry, H. A., & El-Newehy, M. H. (2014). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 52, 46-52.
  • Kourkoumelis, N. et al. (2023). Structural Speciation of Ti(IV)-(α-Hydroxycarboxylic Acid) Complexes in Metabolism-Related (Patho)Physiology—In Vitro Approaches to (Pre)
  • ResearchGate. (n.d.).
  • MDPI. (2021).
  • Journal of Ultra Chemistry. (2018). Synthesis Characterization and Spectral studies Ru(III)and La(III) Dithiocarbomate complex molecule. Journal of Ultra Chemistry, 14(2), 164-170.
  • Nandiyanto, A. B. D. et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 4(1), 1-24.
  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Bulgarian Chemical Communications. (2015). Synthesis and antimicrobial evaluation of novel derivatives of 1,3,4-thiadiazine incorporated with pyrazole-4-carboxylic acid mo.
  • ResearchGate. (2023). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • Lever, A. B. P. et al. (1995). Synthesis, Characterization, and Spectroscopy of Dipyridocatecholate Complexes of Platinum. Inorganic Chemistry, 34(24), 6128-6137.
  • Al-Amiery, A. A. et al. (2012). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC.
  • Parker, S. F. et al. (2023). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 28(4), 1646.
  • Gevorgyan, A. et al. (2021).
  • ResearchGate. (2022). Synthesis of 1,3,4-Thiadiazoles: Review.

Sources

Safety & Regulatory Compliance

Safety

1,3-Dithiole-4-carboxylic acid proper disposal procedures

As researchers synthesizing advanced organic materials—such as tetrathiafulvalene (TTF) derivatives and organic semiconductors—you will frequently encounter 1,3-dithiole-4-carboxylic acid [1][2]. While its utility in mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers synthesizing advanced organic materials—such as tetrathiafulvalene (TTF) derivatives and organic semiconductors—you will frequently encounter 1,3-dithiole-4-carboxylic acid [1][2]. While its utility in molecular electronics is unparalleled, its unique molecular architecture presents specific end-of-life logistical challenges.

This guide provides the mechanistic reasoning and operational protocols for the safe handling, segregation, and EPA-compliant disposal of 1,3-dithiole-4-carboxylic acid.

Chemical Profile & Hazard Causality

To build a self-validating safety system, laboratory personnel must understand why a chemical behaves the way it does. 1,3-Dithiole-4-carboxylic acid contains an electron-rich dithiole ring (two sulfur atoms in a five-membered ring) and a reactive carboxylic acid moiety.

  • Thermal Instability & Toxic Emissions: The primary hazard of organosulfur compounds lies in their thermal degradation. Upon exposure to high heat or during combustion, the dithiole ring ruptures. This pyrolysis releases highly toxic sulfur oxides (SOx), carbon disulfide (CS 2​ ), and potentially hydrogen sulfide (H 2​ S)[3].

  • Oxidative Vulnerability: The sulfur atoms in the 1,3-dithiole ring are highly susceptible to oxidation. Mixing this compound with strong oxidizing agents (e.g., nitric acid, peroxides) can trigger violent, exothermic reactions[2][4].

  • Environmental Persistence: If disposed of in standard aqueous waste streams, organosulfur derivatives can disrupt aquatic ecosystems and resist standard biological degradation pathways in municipal wastewater treatment plants[4].

Waste Segregation & Storage Guidelines

Waste must be segregated based on chemical causality rather than mere convenience. Improper mixing in waste carboys is a leading cause of laboratory catastrophic failures.

  • Primary Containment: Store solid waste in High-Density Polyethylene (HDPE) containers. Glass is acceptable but must be amber-tinted, as dithiole derivatives frequently exhibit light sensitivity[4].

  • Atmospheric Control: Because the compound is air-sensitive and prone to slow oxidation, flush the headspace of the waste container with an inert gas (Nitrogen or Argon) before sealing to ensure chemical stability during storage[4].

Table 1: Chemical Incompatibility & Segregation Matrix
Chemical ClassInteraction CausalityStorage Directive
Strong Oxidizers (e.g., HNO 3​ , H 2​ O 2​ )Rapidly oxidizes the dithiole ring, causing violent exothermic reactions and potential ignition.STRICTLY SEGREGATE. Store in separate secondary containment.
Strong Bases (e.g., NaOH, KOH)Triggers rapid exothermic acid-base neutralization with the carboxylic acid moiety.SEGREGATE. Do not mix in the same liquid waste carboy.
Halogenated Solvents (e.g., DCM, Chloroform)No direct reaction, but mixing complicates EPA disposal routing and drastically increases commercial incineration costs.Route to separate "Halogenated" and "Non-Halogenated" streams.

Operational Disposal Workflow

Do not pour solutions down the drain or dispose of solids in standard municipal trash. All disposal must route through your facility's Environmental Health and Safety (EHS) department for EPA-compliant destruction.

Step-by-Step Laboratory Protocol:

  • Solid Waste Collection: Gather all unreacted 1,3-dithiole-4-carboxylic acid, contaminated filter paper, and spatulas. Place them in a dedicated solid waste container labeled "Hazardous Solid Waste: Organosulfur / Air-Sensitive".

  • Liquid Waste Routing: If the compound is dissolved in organic solvents (e.g., DMSO or methanol), transfer the solution to a "Non-Halogenated Organic Waste" carboy. If a halogenated solvent was used, route it strictly to "Halogenated Organic Waste" to prevent cross-contamination.

  • Facility Incineration: EHS will transport the waste to an EPA-approved commercial incinerator. The waste is subjected to high-temperature thermal oxidation (>880°C)[5].

  • Effluent Scrubbing (The Causality of Compliance): Because incineration generates toxic SOx gases, the facility must utilize an alkaline scrubber system (typically employing NaOH or Ca(OH) 2​ ). The scrubber neutralizes the sulfur dioxide into benign sulfate salts (e.g., calcium sulfate), preventing acid rain precursors from entering the atmosphere[6][7].

Table 2: Disposal Routing by Waste State
Waste StatePrimary ContainmentHeadspace AtmosphereEPA Routing / Treatment
Solid Powder Amber HDPE BottleArgon or NitrogenHigh-Temp Incineration with Alkaline Scrubber
Dissolved in DMSO/MeOH Glass/HDPE CarboyAmbient (Vented Cap)Non-Halogenated Organic Liquid Incineration
Contaminated Consumables Polyethylene Bag / BinAmbientSolid Hazardous Waste Incineration

Mechanistic Visualization of Disposal

The following diagram illustrates the logical flow of organosulfur waste from laboratory segregation through EPA-compliant destruction, highlighting the critical role of the alkaline scrubber.

G cluster_0 Waste Segregation & Storage cluster_1 EPA-Compliant Destruction Node1 1,3-Dithiole-4-carboxylic acid (Solid/Liquid Waste) Node2 Segregate from Strong Oxidizers Node1->Node2 Prevent Exothermic Rxn Node3 Store in HDPE under Inert Gas Node1->Node3 Prevent Air Oxidation Node4 High-Temp Incineration (>880°C) Node3->Node4 Transport to Facility Node5 Toxic SOx & CO2 Gases Generated Node4->Node5 Thermal Oxidation Node6 Alkaline Scrubber (NaOH / Ca(OH)2) Node5->Node6 Gas Routing Node7 Neutralized Salts (e.g., CaSO4) Node6->Node7 Neutralization

Workflow for the safe segregation, storage, and EPA-compliant incineration of organosulfur waste.

Emergency Spill Response Protocol

In the event of a breach or spill on the benchtop, immediate containment is required to prevent aerosolization and inhalation of organosulfur dust[8].

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. Ensure the fume hood is operating at maximum exhaust. If the spill is outside the hood, increase room ventilation.

  • PPE Escalation: Don nitrile gloves, chemical splash goggles, and a lab coat. For large bench-top spills, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of fine dithiole particulates.

  • Dust-Free Containment: Do not dry-sweep, as this aerosolizes the compound[8]. Lightly dampen an absorbent pad with water or a compatible solvent (e.g., ethanol) and gently place it over the solid spill to suppress dust.

  • Neutralization & Cleanup: Wipe the area with a dilute, mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid. Follow with a standard soap and water wash.

  • Disposal of Cleanup Materials: Place all contaminated pads, wipes, and gloves into the designated organosulfur solid waste container.

References

  • Guidechem. "TETRATHIAFULVALENE 31366-25-3, Formula,NMR,Boiling Point,Density,Flash Point". 1

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Tetrathiafulvalene & 1,3-Dithiole derivatives". 4

  • Echemi. "1,3-DITHIOLE-2-THIONE-4,5-DICARBOXYLICACIDDIMETHYLESTER Safety Data Sheets". 8

  • Fisher Scientific. "SAFETY DATA SHEET - Tetrathiafulvalene". 2

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds". 6

  • U.S. Environmental Protection Agency (EPA). "Other Disposal Guidance | I-WASTE DST". 5

  • Nova Science Publishers. "Chapter 4 – Treatment of Sulfur and Nitrogen Oxides with Mg−Al Oxide". 7

  • ResearchGate. "Thermal decomposition behavior and sulfur release characteristics for torrefied wheat straw during pyrolysis process". 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiole-4-carboxylic acid
Reactant of Route 2
1,3-Dithiole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.